Propargyl-PEG4-hydrazide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H22N2O5 |
|---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanehydrazide |
InChI |
InChI=1S/C12H22N2O5/c1-2-4-16-6-8-18-10-11-19-9-7-17-5-3-12(15)14-13/h1H,3-11,13H2,(H,14,15) |
InChI Key |
SCDRANMXGUKCBD-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCOCCC(=O)NN |
Origin of Product |
United States |
Foundational & Exploratory
Propargyl-PEG4-hydrazide: A Technical Guide for Researchers in Drug Development
Propargyl-PEG4-hydrazide is a heterobifunctional linker molecule integral to the fields of bioconjugation and drug delivery, particularly in the development of Antibody-Drug Conjugates (ADCs). This guide provides an in-depth overview of its properties, synthesis, and application, tailored for researchers, scientists, and professionals in drug development.
Core Concepts and Chemical Properties
This compound is a molecule designed with two distinct reactive functional groups at either end of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The molecule consists of:
-
A propargyl group : This terminal alkyne (-C≡CH) is a key functional group for "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the efficient and specific attachment of azide-modified molecules, such as cytotoxic payloads.[1][2]
-
A hydrazide group (-NHNH₂): This nucleophilic group reacts with carbonyl compounds (aldehydes and ketones) to form stable hydrazone bonds.[1][3] This functionality is often used to ligate the linker to a biomolecule, such as an antibody.
-
A PEG4 spacer : The tetraethylene glycol spacer enhances the solubility and biocompatibility of the molecule, reducing the potential for aggregation and improving the pharmacokinetic properties of the resulting conjugate.[1][3]
The combination of these components makes this compound a versatile, non-cleavable linker for stably connecting biomolecules to payloads or other molecular entities.[1][2][4][5]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₂N₂O₅ | [4] |
| Molecular Weight | 274.32 g/mol | Vendor-specific data sheets |
| Purity | Typically ≥95% - 98% (by HPLC, NMR) | [6][7] |
| Physical Form | Solid or liquid | [6] |
| Storage Temperature | -20°C | [4] |
| Solubility | Soluble in DMSO, DCM, DMF | [7] |
Table 1: Physicochemical Properties of this compound.
| Compound | Molecular Weight ( g/mol ) | Purity |
| Propargyl-PEG4-acid | 260.28 | ≥95% |
| Propargyl-PEG4-NHS ester | 357.4 | 98% |
| Propargyl-PEG4-Ms | 266.3 | 98% |
Table 2: Properties of Related Propargyl-PEG4 Compounds.[7][8][9]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its subsequent conjugation to an antibody.
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from a PEG derivative. The following protocol is adapted from a general method for creating propargyl-terminated heterobifunctional PEGs.[10]
Materials:
-
α-hydroxyl-ω-carboxyl-PEG4
-
Propargyl bromide
-
Potassium hydroxide (B78521) (KOH)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
4-Nitrophenyl chloroformate (p-NPC)
-
Triethylamine (B128534) (TEA)
-
tert-Butyl carbazate (B1233558)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Propargylation of PEG:
-
Dissolve α-hydroxyl-ω-carboxyl-PEG4 and a slight molar excess of KOH in DMF.
-
Stir the mixture at 100°C for 1 hour.
-
Add propargyl bromide dropwise to the solution over 30 minutes.
-
Allow the reaction to proceed at 70°C for 15 hours.
-
After cooling, filter and concentrate the solution. Extract the product with DCM.
-
-
Activation of the Hydroxyl Group:
-
Dissolve the resulting α-hydroxyl-ω-propargyl-PEG4 and triethylamine in anhydrous DCM at 0°C.
-
Add p-NPC dissolved in anhydrous DCM dropwise.
-
Let the reaction proceed for 2 hours at 0°C, then for 24 hours at room temperature with stirring.
-
-
Hydrazide Conjugation:
-
Add the activated PEG from the previous step to a solution of tert-butyl carbazate in DCM.
-
React for 24 hours at room temperature.
-
Evaporate the DCM and redissolve the product in DCM.
-
Add TFA and stir for 2 hours at 0°C to deprotect the tert-butyl group.
-
Remove TFA and DCM in vacuo.
-
Dissolve the remaining solid in a mixture of chloroform and TEA and react for 8 hours at room temperature to yield α-hydrazide-ω-propargyl-PEG4.
-
Purify the final product by precipitation.
-
Antibody-Linker Conjugation via Hydrazide Chemistry
The hydrazide group of this compound reacts with aldehyde groups. Therefore, the first step is to introduce aldehyde functionalities onto the antibody in a site-specific manner. A common method is the oxidation of the antibody's glycans.[1][11]
Part 1: Generation of Aldehyde Groups on the Antibody
Materials:
-
Antibody solution (e.g., IgG) at 5 mg/mL
-
0.1 M Sodium acetate (B1210297) buffer, pH 5.5
-
Sodium meta-periodate (NaIO₄)
-
Desalting or dialysis equipment
Procedure:
-
Prepare a 20 mM solution of sodium meta-periodate in 0.1 M sodium acetate buffer (pH 5.5). This solution should be used immediately.[1]
-
To 1 mL of the antibody solution, add 1 mL of the periodate (B1199274) solution.[1]
-
Mix gently and incubate for 5-30 minutes at room temperature in the dark. The reaction time can be adjusted to control the level of oxidation.[1][11]
-
Immediately purify the oxidized antibody using a desalting column or dialysis against 0.1 M sodium acetate buffer (pH 5.5) to remove excess periodate.[1]
Part 2: Conjugation of this compound to the Oxidized Antibody
Materials:
-
Oxidized antibody from Part 1
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Gel filtration chromatography system
Procedure:
-
Prepare a 50 mM stock solution of this compound in DMSO.[1]
-
To the purified, oxidized antibody solution, add a molar excess of the this compound solution. The final concentration of DMSO should be kept below 10% to avoid denaturation of the antibody.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.[1]
-
Purify the resulting antibody-linker conjugate using gel filtration chromatography to remove unreacted linker and other small molecules.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the key processes involving this compound.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate using this compound.
Caption: Chemical reaction scheme for hydrazone bond formation between an oxidized antibody and the linker.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for payload attachment.
Characterization of the Final Conjugate
After synthesis and purification, it is crucial to characterize the ADC to determine its critical quality attributes.
-
Drug-to-Antibody Ratio (DAR): The average number of drug molecules conjugated to each antibody is a key parameter affecting the ADC's efficacy and toxicity. DAR is typically determined using techniques such as:
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on the hydrophobicity conferred by the conjugated drug.
-
Mass Spectrometry (MS): Provides a precise measurement of the mass of the intact ADC and its subunits, allowing for the determination of the distribution of different DAR species.[12]
-
-
Purity and Aggregation: Size Exclusion Chromatography (SEC) is used to assess the level of aggregation and fragmentation of the final ADC product.
-
Antigen Binding: An immunoassay, such as ELISA, should be performed to confirm that the conjugation process has not compromised the antibody's ability to bind to its target antigen.
By leveraging the unique properties of its dual functional groups, this compound offers a robust and reliable tool for the construction of well-defined and stable bioconjugates for therapeutic and research applications.
References
- 1. help.lumiprobe.com [help.lumiprobe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 4. Direct site-specific immobilization of protein A via aldehyde-hydrazide conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Hydrazide-assisted directional antibody conjugation of gold nanoparticles to enhance immunochromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Propargyl-PEG4-hydrazide chemical structure and properties
An In-Depth Technical Guide to Propargyl-PEG4-hydrazide
Introduction
This compound is a heterobifunctional chemical linker indispensable to modern biochemical and pharmaceutical research. It integrates three key functional components: a terminal propargyl group, a hydrophilic four-unit polyethylene (B3416737) glycol (PEG) spacer, and a reactive hydrazide moiety. This unique architecture allows for a two-step, orthogonal conjugation strategy, making it a valuable tool for researchers, scientists, and drug development professionals. The propargyl group serves as a handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," while the hydrazide group enables efficient covalent bonding with molecules containing aldehyde or ketone groups.[1][2] The PEG4 spacer enhances aqueous solubility, improves biocompatibility, and provides spatial separation between conjugated molecules.[1][3]
This guide provides a comprehensive overview of the chemical structure, properties, and applications of this compound, with a focus on its role in the development of advanced therapeutics like antibody-drug conjugates (ADCs).
Core Chemical Structure and Properties
This compound is characterized by its linear structure containing a terminal alkyne and a hydrazide group, separated by a 4-unit PEG chain. This bifunctional nature is central to its utility in stepwise conjugation.[1]
Chemical Structure:
Physicochemical Properties
The key quantitative properties of this compound are summarized below. These values are essential for experimental design, including calculating molar equivalents for conjugation reactions and ensuring appropriate storage to maintain reagent integrity.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₂₂N₂O₅ | [4][5] |
| Molecular Weight | 274.3 g/mol | [5] |
| CAS Number | 2751958-10-6 | [5][6] |
| Appearance | White Powder or Solid | [7] |
| Purity | Typically ≥95% | [8] |
| Storage Temperature | -20°C for long-term storage | [4][5] |
| Solubility | Soluble in water and most organic solvents | [3][9] |
Key Chemical Reactions and Mechanisms
The utility of this compound stems from the distinct reactivity of its two terminal functional groups, which allows for controlled, sequential bioconjugation.
Hydrazide Reaction with Aldehydes and Ketones
The hydrazide group (-CONHNH₂) reacts specifically with carbonyl moieties (aldehydes and ketones) to form a stable hydrazone bond.[1][10] This reaction is particularly effective in a slightly acidic environment (pH 5-7) and is a common method for labeling glycoproteins after periodate (B1199274) oxidation, which converts vicinal diols in sugar residues to aldehydes.[10][11] The resulting hydrazone linkage is significantly more stable than the Schiff base formed with a simple amine.[10]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The propargyl group, with its terminal alkyne, is a key substrate for click chemistry.[12] Specifically, it undergoes a copper(I)-catalyzed reaction with an azide-containing molecule to form a highly stable 1,4-disubstituted triazole ring.[13] This reaction is highly efficient, stereospecific, and biocompatible, proceeding rapidly in aqueous conditions, which makes it ideal for biological applications.[13]
Applications in Research and Drug Development
The dual reactivity of this compound makes it a versatile tool in several cutting-edge areas of research.
Antibody-Drug Conjugates (ADCs)
A primary application of this linker is in the synthesis of ADCs.[4][14][15] In a typical strategy, the carbohydrate domains of an antibody are oxidized to create aldehyde groups. The hydrazide end of the linker is then reacted with these aldehydes. Subsequently, an azide-modified cytotoxic drug is "clicked" onto the propargyl end of the linker.[1] The resulting ADC is stable in circulation, and because the linker is non-cleavable, the drug is released only upon lysosomal degradation of the entire antibody-linker-drug complex inside the target cancer cell.[2][4][14]
Bioconjugation and PEGylation
The linker is widely used for PEGylation—the process of attaching PEG chains to molecules like peptides or proteins.[16] This modification can enhance the therapeutic properties of a biomolecule by increasing its solubility, extending its circulatory half-life, and reducing its immunogenicity. The orthogonal nature of the linker allows for precise, site-specific labeling of biomolecules.[1][17]
PROTAC Development
This compound also serves as a building block for Proteolysis Targeting Chimeras (PROTACs).[18][19] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The PEG linker component provides the necessary spacing and flexibility to bridge the two entities effectively.
Experimental Protocols
The following are generalized protocols for the two key reactions involving this compound. Researchers should optimize concentrations, reaction times, and purification methods for their specific molecules of interest.
Protocol 4.1: Conjugation to an Aldehyde-Containing Protein
This protocol describes the formation of a hydrazone bond between the linker and a protein with accessible aldehyde groups (e.g., an antibody after oxidation).
-
Protein Preparation: If the protein does not have a native aldehyde group, one can be introduced. For a glycoprotein, dissolve it in an appropriate buffer (e.g., PBS, pH 7.4). Add a freshly prepared solution of sodium periodate (NaIO₄) to a final concentration of 1-10 mM. Incubate in the dark at 4°C for 30 minutes. Quench the reaction by adding glycerol.
-
Buffer Exchange: Remove excess periodate and byproducts by buffer exchange into an acidic reaction buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5) using a desalting column or dialysis.
-
Conjugation Reaction: Dissolve this compound in the same reaction buffer. Add a 50- to 100-fold molar excess of the linker to the aldehyde-modified protein.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove excess, unreacted linker from the protein conjugate using size-exclusion chromatography (SEC) or dialysis.
-
Characterization: Confirm conjugation using techniques such as SDS-PAGE (which will show a shift in molecular weight) and mass spectrometry (e.g., MALDI-TOF).[1]
Protocol 4.2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the "clicking" of an azide-containing small molecule onto the propargyl-functionalized conjugate from the previous step.
-
Reagent Preparation:
-
Prepare a 10 mM solution of the azide-containing molecule in a suitable solvent (e.g., DMSO or water).
-
Prepare a 50 mM solution of copper(II) sulfate (B86663) (CuSO₄) in water.
-
Prepare a 100 mM solution of a reducing agent, such as sodium ascorbate (B8700270), in water. This must be made fresh.
-
-
Reaction Setup:
-
In a reaction vessel, add the propargyl-functionalized protein conjugate (from Protocol 4.1) in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the azide-containing molecule to the reaction, typically at a 10- to 20-fold molar excess relative to the protein.
-
-
Catalyst Addition: Add the copper(II) sulfate to a final concentration of 1 mM. Immediately after, add the sodium ascorbate to a final concentration of 5 mM. The ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.
-
Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the final conjugate to remove the catalyst, excess reagents, and byproducts. This is typically achieved using SEC or tangential flow filtration (TFF).
-
Characterization: Analyze the final product by mass spectrometry to confirm the addition of the azide molecule and by techniques like hydrophobic interaction chromatography (HIC) to determine the drug-to-antibody ratio (DAR) in ADC synthesis.
Safety and Handling
While this compound is a valuable laboratory reagent, proper safety precautions are essential. Compounds containing hydrazine (B178648) derivatives can be hazardous.
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[20] Avoid contact with skin and eyes.[21] In case of contact, rinse immediately and thoroughly with water.[20]
-
Storage: Store the compound tightly sealed at -20°C to prevent degradation from moisture and temperature fluctuations.
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste.[20]
| Hazard Statement | Precautionary Statement | Reference(s) |
| May be harmful if swallowed or inhaled.[21] | Do not eat, drink, or smoke when using this product. Use only in a well-ventilated area. | [21] |
| May cause skin and eye irritation.[21] | Wear protective gloves and eye protection. Wash skin thoroughly after handling. | [21] |
Conclusion
This compound stands out as a powerful and versatile heterobifunctional linker. Its well-defined structure, featuring reactive propargyl and hydrazide groups separated by a hydrophilic PEG spacer, enables robust and efficient orthogonal conjugation strategies. Its critical role in the construction of complex biomolecules, particularly in the development of targeted therapies like ADCs and PROTACs, underscores its importance in advancing both fundamental research and pharmaceutical development. The detailed protocols and data presented in this guide offer a solid foundation for scientists looking to leverage the unique capabilities of this essential chemical tool.
References
- 1. Buy this compound [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Propargyl-PEG4-Ms, 173205-72-6 | BroadPharm [broadpharm.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Alkyne-PEG4-hydrazide | 2751958-10-6 | BroadPharm [broadpharm.com]
- 6. This compound | 2751958-10-6 [chemicalbook.com]
- 7. purepeg.com [purepeg.com]
- 8. Propargyl-PEG4-acid, CAS 1415800-32-6 | AxisPharm [axispharm.com]
- 9. Propargyl-PEG4-acid, 1415800-32-6 | BroadPharm [broadpharm.com]
- 10. PEG Hydrazide | BroadPharm [broadpharm.com]
- 11. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 13. Click Chemistry [organic-chemistry.org]
- 14. propargyl peg4 hydrazide — TargetMol Chemicals [targetmol.com]
- 15. targetmol.cn [targetmol.cn]
- 16. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 17. mdpi.com [mdpi.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Propargyl-PEG4-alcohol - MedChem Express [bioscience.co.uk]
- 20. broadpharm.com [broadpharm.com]
- 21. beta.broadpharm.com [beta.broadpharm.com]
An In-depth Technical Guide to the Synthesis and Purification of Propargyl-PEG4-hydrazide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification methods for Propargyl-PEG4-hydrazide, a heterobifunctional linker critical in the fields of bioconjugation, drug delivery, and proteomics. This linker features a terminal alkyne group for "click" chemistry applications and a hydrazide moiety for conjugation to carbonyl-containing molecules.
Introduction
This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker, meaning it has a precisely defined length of four ethylene (B1197577) glycol units. This monodispersity is a significant advantage over traditional, polydisperse PEG linkers, as it ensures uniformity in the final conjugate, leading to more predictable pharmacokinetics and simplified analytical characterization. The propargyl group allows for efficient and specific ligation to azide-functionalized molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. Concurrently, the hydrazide group can react with aldehydes and ketones to form stable hydrazone linkages, a common strategy for conjugating linkers to proteins or other biomolecules.
Synthetic Pathway Overview
The synthesis of this compound can be conceptualized as a multi-step process starting from a discrete tetraethylene glycol derivative. A common and logical synthetic route involves the initial introduction of the propargyl group, followed by the functionalization of the terminal hydroxyl group into a protected hydrazide, and a final deprotection step.
The overall synthetic workflow can be visualized as follows:
An In-Depth Technical Guide to the Mechanism and Application of Propargyl-PEG4-hydrazide in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action, experimental protocols, and data related to the use of Propargyl-PEG4-hydrazide as a bifunctional linker in bioconjugation. This versatile reagent is instrumental in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs), by enabling a two-step, orthogonal conjugation strategy.
Core Mechanism of Action
This compound is a heterobifunctional linker composed of three key components:
-
A Hydrazide Group (-NH-NH₂): This nucleophilic moiety reacts specifically with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond. This reaction is particularly effective under mildly acidic conditions (pH 5-7) and is widely used for conjugating molecules to proteins and other biomolecules where aldehydes can be selectively introduced.
-
A Propargyl Group (-C≡CH): This terminal alkyne serves as a handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a highly stable triazole linkage with an azide-functionalized molecule, offering high efficiency and orthogonality.
-
A Tetraethylene Glycol (PEG4) Spacer: This hydrophilic spacer enhances the solubility of the linker and the resulting bioconjugate in aqueous media, reduces aggregation, and can minimize non-specific interactions.
The dual functionality of this compound allows for a sequential and controlled bioconjugation workflow. First, the hydrazide group is utilized for the initial conjugation to a carbonyl-containing biomolecule. Subsequently, the propargyl group is available for the attachment of a second molecule of interest via click chemistry.
Data Presentation: Stability of the Hydrazone Linkage
The stability of the hydrazone bond is a critical factor in the design of bioconjugates, particularly for applications such as drug delivery where release of a payload may be desired under specific physiological conditions (e.g., the acidic environment of endosomes and lysosomes). The hydrolysis of the hydrazone bond is acid-catalyzed.
Below is a summary of the hydrolytic stability of different types of hydrazones at various pH levels, which can serve as a guide for predicting the behavior of conjugates formed with this compound (an acylhydrazone).
| Hydrazone Type | Linkage Structure Example | Half-life (t½) at pD 7.0 (min) | Half-life (t½) at pD 6.0 (min) | Half-life (t½) at pD 5.0 (min) |
| Alkylhydrazone | (CH₃)₃C-CH=N-NHCH₃ | 1.8 | 0.18 | 0.018 |
| Acylhydrazone | (CH₃)₃C-CH=N-NHC(O)CH₃ | 3.6 | 0.36 | 0.036 |
| Semicarbazone | (CH₃)₃C-CH=N-NHC(O)NH₂ | 9.0 | 0.90 | 0.090 |
Data adapted from Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.
Key Observations:
-
Acylhydrazones, such as those formed by this compound, exhibit greater stability at neutral pH compared to simple alkylhydrazones.
-
The stability of the hydrazone linkage decreases significantly as the pH becomes more acidic, a property that is often exploited for pH-sensitive drug release in targeted therapies.
Experimental Protocols
This section provides detailed methodologies for the key experimental steps involved in using this compound for bioconjugation.
General Protocol for Hydrazone Bond Formation
This protocol outlines the reaction between a carbonyl-containing biomolecule (e.g., an antibody with engineered aldehydes) and this compound.
Materials:
-
Carbonyl-containing biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0-7.0
-
Quenching solution (optional, e.g., an excess of a small molecule aldehyde)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Ensure the biomolecule solution is at the desired concentration in the reaction buffer.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the biomolecule solution to achieve a final molar excess of the linker (e.g., 5-20 fold excess over the biomolecule). The final concentration of DMSO should ideally be kept below 10% (v/v).
-
Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle mixing. The optimal reaction time should be determined empirically.
-
-
Reaction Quenching (Optional):
-
If desired, the reaction can be quenched by adding an excess of a small molecule aldehyde to consume any unreacted hydrazide linker.
-
-
Purification:
-
Remove excess, unreacted this compound and other small molecules from the bioconjugate using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF) against a suitable storage buffer (e.g., PBS, pH 7.4).
-
-
Characterization:
-
Confirm the successful conjugation and determine the average number of linkers per biomolecule using techniques such as mass spectrometry (e.g., MALDI-TOF or ESI-MS) or UV-Vis spectroscopy if the linker or biomolecule has a suitable chromophore.
-
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the propargyl-functionalized bioconjugate and an azide-containing molecule (e.g., a cytotoxic drug or a fluorescent probe).
Materials:
-
Propargyl-functionalized bioconjugate in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)
-
Purification system (e.g., SEC or dialysis)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO or water).
-
-
Reaction Setup:
-
In a reaction vessel, add the propargyl-functionalized bioconjugate.
-
Add the azide-containing molecule to achieve the desired molar ratio (typically a slight excess relative to the propargyl groups).
-
Premix the CuSO₄ and THPTA solutions in a 1:5 molar ratio and add to the reaction mixture to a final concentration of, for example, 1 mM CuSO₄.
-
-
Initiation of Click Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of, for example, 5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing. Protect the reaction from light if using photosensitive molecules.
-
-
Purification:
-
Purify the final bioconjugate to remove the copper catalyst, excess reagents, and byproducts using SEC, dialysis, or other appropriate chromatography methods.
-
-
Characterization:
-
Characterize the final conjugate to confirm the successful click reaction and determine the final drug-to-antibody ratio (DAR) or labeling efficiency. Techniques such as Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and mass spectrometry are commonly employed.
-
Mandatory Visualizations
The following diagrams illustrate the key mechanisms and workflows described in this guide.
Caption: Mechanism of hydrazone bond formation.
Caption: Click chemistry step for final conjugation.
Caption: Experimental workflow for bioconjugation.
An In-depth Technical Guide to the Propargyl-PEG4-hydrazide Linker for Antibody-Drug Conjugates (ADCs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, pharmacokinetics, and efficacy of the ADC. This technical guide provides a comprehensive overview of the Propargyl-PEG4-hydrazide linker, a heterobifunctional linker designed to offer a combination of site-specific conjugation, cleavability under specific physiological conditions, and favorable physicochemical properties.
The this compound linker possesses two key reactive moieties: a propargyl group and a hydrazide group, separated by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. The propargyl group enables covalent attachment of an azide-modified payload via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction. The hydrazide group allows for site-specific conjugation to an antibody through the formation of a hydrazone bond with an aldehyde group, which can be selectively introduced into the antibody structure. The PEG4 spacer enhances the solubility and biocompatibility of the resulting ADC, potentially improving its pharmacokinetic profile.[1]
Core Features of the this compound Linker
| Feature | Description | Reference |
| Linker Type | Heterobifunctional, Cleavable | [1] |
| Antibody Conjugation Chemistry | Hydrazone bond formation with aldehyde groups | [2] |
| Payload Attachment Chemistry | Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" | [1][3] |
| Cleavage Mechanism | Acid-labile hydrolysis of the hydrazone bond in the acidic environment of endosomes and lysosomes (pH 4.5-6.5) | [][5] |
| Spacer | 4-unit polyethylene glycol (PEG4) | [6] |
Synthesis of the this compound Linker
The synthesis of a heterobifunctional linker like this compound involves a multi-step process to introduce the orthogonal reactive groups at either end of the PEG spacer. A general synthetic route is outlined below.[5][7]
Figure 1: General synthetic scheme for this compound.
Experimental Protocols
Antibody Modification: Generation of Aldehyde Groups via Glycan Oxidation
Site-specific conjugation of the hydrazide linker to the antibody can be achieved by oxidizing the carbohydrate moieties present in the Fc region of the antibody. This method avoids the use of native amino acid residues for conjugation, thus preserving the structural integrity of the antibody.[8][]
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (B1199274) (NaIO4) solution
-
Quenching solution (e.g., glycerol (B35011) or sodium bisulfite)
-
Buffer exchange columns (e.g., desalting columns)
Protocol:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in an appropriate buffer.
-
Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-10 mM.
-
Incubate the reaction mixture in the dark at 4°C for 30-60 minutes.
-
Quench the reaction by adding an excess of the quenching solution.
-
Remove the excess reagents and byproducts by buffer exchange into a suitable conjugation buffer (e.g., PBS, pH 6.0).
-
The resulting aldehyde-modified antibody is now ready for conjugation with the hydrazide linker.
Payload-Linker Conjugation via Click Chemistry
The propargyl group of the linker is reacted with an azide-functionalized cytotoxic payload using copper-catalyzed azide-alkyne cycloaddition (CuAAC).[3][10]
Materials:
-
This compound linker
-
Azide-modified cytotoxic payload (e.g., Azido-MMAE)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Anhydrous DMSO or other suitable organic solvent
Protocol:
-
Dissolve the this compound linker and the azide-modified payload in DMSO.
-
In a separate tube, prepare a premix of CuSO4 and the copper-chelating ligand in an aqueous buffer.
-
Add the CuSO4/ligand premix to the linker-payload solution.
-
Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.
-
Incubate the reaction at room temperature for 1-2 hours.
-
The resulting payload-linker conjugate can be purified by reversed-phase HPLC.
ADC Synthesis: Hydrazone Bond Formation
The aldehyde-modified antibody is then conjugated to the payload-linker construct via the formation of a pH-sensitive hydrazone bond.[2]
Figure 2: Workflow for ADC synthesis with this compound.
Protocol:
-
Dissolve the purified payload-linker conjugate in a conjugation-compatible buffer (e.g., PBS with a small percentage of organic co-solvent like DMSO).
-
Add the payload-linker solution to the aldehyde-modified antibody solution at a desired molar ratio (e.g., 5-10 fold excess of payload-linker).
-
Adjust the pH of the reaction mixture to 5.5-6.5 to facilitate hydrazone formation.
-
Incubate the reaction at room temperature for 4-16 hours.
-
Purify the resulting ADC using techniques such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated payload-linker and antibody.
Characterization of the ADC
Thorough characterization of the ADC is crucial to ensure its quality, consistency, and efficacy.
| Parameter | Analytical Method(s) | Purpose | Reference |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), Mass Spectrometry (MS) | To determine the average number of drug molecules conjugated to each antibody. | [11][12] |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC) | To assess the percentage of monomeric ADC and the presence of aggregates. | [13] |
| Conjugation Site | Peptide mapping with LC-MS/MS | To confirm the site-specific conjugation to the oxidized glycans. | [14] |
| In vitro Cytotoxicity | Cell-based assays (e.g., MTT, XTT) on antigen-positive and antigen-negative cell lines | To determine the potency (IC50) and specificity of the ADC. | [15][16] |
| Plasma Stability | Incubation in plasma followed by analysis (e.g., ELISA, LC-MS) | To evaluate the stability of the hydrazone linker and payload release over time in a physiological environment. | [10][17] |
Mechanism of Action and Relevant Signaling Pathways
The mechanism of action of an ADC with a this compound linker follows a well-defined pathway, leading to the targeted killing of cancer cells.
Figure 3: General mechanism of action for an ADC with a cleavable linker.
Example Signaling Pathways Targeted by ADCs
HER2 Signaling in Breast Cancer: Human Epidermal Growth Factor Receptor 2 (HER2) is overexpressed in a significant portion of breast cancers. ADCs targeting HER2, such as Trastuzumab-based conjugates, can effectively deliver cytotoxic payloads to these cells. The binding of the ADC to HER2 can also inhibit downstream signaling pathways like PI3K/AKT and MAPK, which are crucial for cell proliferation and survival.[6][14]
Figure 4: Simplified HER2 signaling and ADC intervention.
EGFR Signaling in Non-Small Cell Lung Cancer (NSCLC): The Epidermal Growth Factor Receptor (EGFR) is another important target in various cancers, including NSCLC. ADCs targeting EGFR can deliver payloads to tumor cells that overexpress this receptor, offering a therapeutic strategy for patients who have developed resistance to EGFR tyrosine kinase inhibitors.[18][19]
TROP2 Signaling in Triple-Negative Breast Cancer (TNBC): Trophoblast cell surface antigen 2 (TROP2) is highly expressed in TNBC and other solid tumors. ADCs targeting TROP2 have shown significant clinical benefit. The binding of the ADC to TROP2 leads to internalization and subsequent release of the cytotoxic payload, inducing cell death.[1][20]
Quantitative Data
The following tables provide representative quantitative data for ADCs, illustrating the types of measurements that are critical for their evaluation. While specific data for this compound is not always publicly available, these examples with similar linkers demonstrate the expected performance metrics.
Table 1: Representative In Vitro Cytotoxicity Data for a HER2-Targeted ADC
| Cell Line | HER2 Expression | IC50 (nM) |
| BT-474 | High | 0.5 - 5.0 |
| SK-BR-3 | High | 1.0 - 10.0 |
| MCF-7 | Low | > 1000 |
| MDA-MB-231 | Negative | > 1000 |
Table 2: Representative In Vivo Efficacy Data in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Unconjugated Antibody | 10 | 20-30 |
| ADC with Hydrazone Linker | 5 | 80-95 |
| ADC with Hydrazone Linker | 10 | >95 (Tumor Regression) |
Table 3: Representative Plasma Stability Data
| Time (days) | % Intact ADC (pH 7.4) | % Payload Release (pH 5.0) |
| 1 | >95% | 50-70% |
| 3 | >90% | 80-95% |
| 7 | >85% | >95% |
Conclusion
The this compound linker offers a sophisticated approach to ADC design, enabling site-specific conjugation and controlled, acid-labile payload release. The inclusion of a PEG spacer further enhances the physicochemical properties of the ADC. The combination of "click chemistry" for payload attachment and hydrazone chemistry for antibody conjugation provides a versatile platform for the development of next-generation ADCs with potentially improved therapeutic indices. Careful optimization of the conjugation process and thorough characterization are essential to fully realize the potential of this advanced linker technology.
References
- 1. Shedding light on triple-negative breast cancer with Trop2-targeted antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Antibody-drug conjugates in HER2-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycan Oxidation-based Antibody-Drug Conjugate (ADC) Development - CD BioGlyco [bioglyco.com]
- 10. broadpharm.com [broadpharm.com]
- 11. blog.crownbio.com [blog.crownbio.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. A narrative review of antibody–drug conjugates in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cancernetwork.com [cancernetwork.com]
An In-depth Technical Guide on the Role of Propargyl-PEG4-hydrazide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Convergence of Click Chemistry and Bioconjugation
In the landscape of modern chemical biology and drug development, the need for precise, efficient, and biocompatible molecular ligation techniques is paramount. "Click chemistry," a concept introduced by K. Barry Sharpless, fulfills this need by offering a suite of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[1][2] The cornerstone of this chemical philosophy is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forms a stable triazole linkage between an azide (B81097) and a terminal alkyne.[1][3][4]
Propargyl-PEG4-hydrazide emerges as a powerful bifunctional linker designed to leverage the principles of click chemistry for complex bioconjugation tasks. This technical guide elucidates the structure, mechanism, and application of this compound, providing researchers with the foundational knowledge to effectively implement this versatile reagent in their workflows.
Core Concepts: Structure and Functionality
This compound is a heterobifunctional molecule meticulously designed with three key functional components:
-
Propargyl Group (-C≡CH): This terminal alkyne is the reactive handle for click chemistry. It readily participates in CuAAC reactions with azide-modified molecules, forming a highly stable 1,4-disubstituted 1,2,3-triazole ring.[1][5]
-
Hydrazide Group (-C(O)NHNH₂): This moiety provides a selective reaction site for carbonyl compounds. It reacts with aldehydes and ketones, which can be natively present or chemically introduced into biomolecules, to form a stable hydrazone bond.[6][7]
-
PEG4 Spacer: The tetraethylene glycol (PEG4) linker is a hydrophilic chain that connects the propargyl and hydrazide groups.[7][8] This spacer enhances the aqueous solubility of the entire molecule and its conjugates, reduces potential steric hindrance between conjugated partners, and minimizes non-specific interactions.[6][7][9]
| Component | Functional Group | Primary Role in Bioconjugation |
| Propargyl | Terminal Alkyne | Participates in copper-catalyzed or strain-promoted click chemistry reactions with azides.[5][10] |
| PEG4 Linker | Polyethylene Glycol | Increases hydrophilicity, improves solubility, and provides spatial separation.[7][9] |
| Hydrazide | Hydrazinyl | Reacts selectively with aldehydes or ketones to form stable hydrazone linkages.[6][7] |
Mechanism of Action: A Two-Step Bioorthogonal Strategy
The utility of this compound lies in its ability to facilitate a sequential, two-step conjugation strategy. This allows for the precise and modular assembly of complex biomolecular structures, such as Antibody-Drug Conjugates (ADCs).[8][10][11]
Step 1: Hydrazone Bond Formation The initial step involves the reaction of the hydrazide moiety with a carbonyl group (aldehyde or ketone) on a target molecule (e.g., a modified antibody or a small molecule drug). This reaction is typically performed under mild acidic conditions (pH 4-6) to form a stable hydrazone linkage.[6]
Step 2: Azide-Alkyne Click Reaction Once the target molecule is functionalized with the propargyl group via the PEG linker, it is ready for the click reaction. The terminal alkyne is then reacted with a second molecule containing an azide group. The most common method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which demonstrates exceptional efficiency and regioselectivity.[1][3]
Below is a logical workflow diagram illustrating this dual-reaction mechanism.
Caption: Logical workflow of this compound conjugation.
Key Applications in Research and Drug Development
The unique bifunctional nature of this compound makes it an invaluable tool in several advanced applications:
-
Antibody-Drug Conjugates (ADCs): This is a primary application where the linker is used to attach a potent cytotoxic drug to a monoclonal antibody.[8][10][11][12] The hydrazide can react with aldehyde groups generated by oxidizing carbohydrate domains on the antibody, ensuring site-specific conjugation. The propargyl group then allows for the efficient attachment of an azide-modified drug payload.
-
Biomolecule Labeling and Imaging: Proteins, peptides, and other biomolecules can be modified with an aldehyde or ketone and then reacted with this compound.[7] Subsequently, an azide-containing fluorescent dye, biotin, or other reporter tag can be "clicked" on, enabling visualization and detection.
-
Nanoparticle Functionalization: The surface of nanoparticles can be modified to present carbonyl groups. This compound can then be used to attach targeting ligands, drugs, or imaging agents via click chemistry, creating sophisticated delivery and diagnostic systems.[6]
-
Modular Synthesis: The reagent facilitates a modular approach to synthesizing complex molecules. Different building blocks can be prepared with either carbonyl or azide functionalities and then assembled efficiently using the linker.[13]
The following diagram illustrates the central role of the reagent in linking different molecular entities.
Caption: Central role in linking carbonyl- and azide-modified molecules.
Experimental Protocols: A General Guide
While specific protocols must be optimized for the molecules involved, the following provides a general methodology for a two-step conjugation.
Protocol: Hydrazone Formation
-
Preparation of Carbonyl-Containing Molecule: Ensure your target molecule (e.g., protein, antibody) contains an accessible aldehyde or ketone group. If not, chemical or enzymatic modification may be required (e.g., periodate (B1199274) oxidation of glycans).
-
Dissolution: Dissolve the carbonyl-containing molecule in a suitable buffer (e.g., 100 mM sodium acetate, pH 4.5-5.5).
-
Reagent Preparation: Prepare a stock solution of this compound in an organic solvent like DMSO.
-
Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the molecule solution.
-
Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove excess, unreacted this compound using a suitable method such as dialysis, size-exclusion chromatography (SEC), or spin filtration.
Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation:
-
Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., water, DMSO).
-
Prepare a stock solution of a Copper(I) source, such as copper(II) sulfate (B86663) (CuSO₄).
-
Prepare a stock solution of a reducing agent, such as sodium ascorbate (B8700270), to reduce Cu(II) to the active Cu(I) catalyst in situ.[3]
-
(Optional) Prepare a stock solution of a copper-coordinating ligand (e.g., TBTA) to stabilize the Cu(I) catalyst and improve efficiency.
-
-
Reaction Mixture: In a reaction vessel, combine the propargyl-functionalized molecule (from step 5.1) with the azide-containing molecule (typically 1.5-5 equivalents).
-
Catalyst Addition: Add the ligand (if used), followed by the copper(II) sulfate solution (typically 0.1-1 equivalent). Finally, add the sodium ascorbate solution (typically 1-3 equivalents) to initiate the reaction.
-
Incubation: Incubate the reaction at room temperature for 1-12 hours. Reaction progress can be monitored by LC-MS or SDS-PAGE.
-
Purification: Once the reaction is complete, the final conjugate can be purified from the catalyst and excess reagents using methods like SEC, affinity chromatography, or dialysis.
Conclusion
This compound stands out as a highly effective and versatile heterobifunctional linker. By ingeniously combining a selective carbonyl-reactive group with a universally applicable click chemistry handle, it provides a robust platform for the modular construction of complex bioconjugates. Its integrated PEG spacer further enhances its utility by conferring favorable physicochemical properties. For researchers in drug discovery, diagnostics, and fundamental biology, this compound offers a reliable and efficient solution for covalently linking diverse molecular entities with precision and control.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Topics (Click Chemistry) | TCI EUROPE N.V. [tcichemicals.com]
- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click chemistry - Wikipedia [en.wikipedia.org]
- 5. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 6. Buy this compound [smolecule.com]
- 7. Hydrazide PEG,Hydrazide linkers | AxisPharm [axispharm.com]
- 8. targetmol.cn [targetmol.cn]
- 9. Propargyl-PEG4-Ms, 173205-72-6 | BroadPharm [broadpharm.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. propargyl peg4 hydrazide — TargetMol Chemicals [targetmol.com]
- 12. This compound - Immunomart [immunomart.com]
- 13. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures [mdpi.com]
Propargyl-PEG4-hydrazide for PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system. A PROTAC molecule is a heterobifunctional entity composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker is a critical component, profoundly influencing the physicochemical properties, cell permeability, and the efficacy of the resulting PROTAC.
This technical guide focuses on the application of Propargyl-PEG4-hydrazide as a versatile linker in the development of PROTACs. Its unique bifunctional nature, featuring a terminal alkyne group for "click chemistry" and a hydrazide group for hydrazone formation, provides a modular and efficient approach to PROTAC synthesis. The polyethylene (B3416737) glycol (PEG) component enhances solubility and can improve the pharmacokinetic properties of the final PROTAC molecule.
The Role of this compound in PROTAC Design
This compound serves as a non-cleavable linker, designed to connect the POI-binding ligand and the E3 ligase ligand. The key features of this linker that are advantageous for PROTAC development include:
-
Dual Functionality: The propargyl group (containing an alkyne) allows for conjugation to an azide-functionalized ligand via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. The hydrazide moiety can react with an aldehyde or ketone to form a stable hydrazone linkage.
-
PEG Spacer: The four-unit PEG chain imparts hydrophilicity to the PROTAC molecule, which can improve solubility and cell permeability, common challenges in PROTAC design. The length of the PEG spacer is also a critical parameter that can be optimized to achieve the desired ternary complex formation between the POI and the E3 ligase.
-
Modular Synthesis: The bifunctional nature of this linker facilitates a modular approach to PROTAC library synthesis, allowing for the rapid generation and screening of multiple PROTAC candidates with different POI ligands, E3 ligase ligands, and linker attachment points.
Signaling Pathway and Experimental Workflow
The development of a PROTAC using this compound typically follows a structured workflow from synthesis to biological evaluation. The underlying mechanism of action involves hijacking the ubiquitin-proteasome pathway to induce the degradation of a target protein.
Caption: PROTAC synthesis and mechanism of action.
Caption: Experimental workflow for PROTAC development.
Quantitative Data Presentation
While specific data for a PROTAC utilizing the precise this compound linker is not publicly available, the following table presents representative quantitative data for a recently developed hydrazide-based HDAC8 PROTAC, Z16 (CZH-726), which demonstrates the potency that can be achieved with this chemical linkage.[1]
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Type | Cell Line | DC50 (nM) | Dmax (%) |
| Z16 (CZH-726) | HDAC8 | VHL | Hydrazide-based | MOLM13 | 10 | >95 |
| MV4-11 | 30 | >95 | ||||
| Kelly | 100 | >90 |
-
DC50: The concentration of the PROTAC required to induce 50% degradation of the target protein.
-
Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
The following are detailed, generalized methodologies for the key experiments involved in the synthesis and evaluation of a PROTAC using a this compound linker.
Protocol 1: PROTAC Synthesis via Hydrazone Ligation and Click Chemistry
This protocol describes a two-step synthesis. First, the hydrazide moiety of the linker is reacted with an aldehyde-functionalized POI ligand. Second, the alkyne moiety of the linker is coupled with an azide-functionalized E3 ligase ligand.
Materials:
-
Aldehyde-functionalized POI ligand
-
This compound
-
Azide-functionalized E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) for CRBN or a VHL ligand)
-
Anhydrous dimethylformamide (DMF)
-
Acetic acid (catalytic amount)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvents for extraction and purification (e.g., ethyl acetate, water, brine)
-
Silica (B1680970) gel for column chromatography or preparative HPLC system
Procedure:
Step 1: Hydrazone Formation
-
Dissolve the aldehyde-functionalized POI ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add a catalytic amount of acetic acid to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting propargyl-PEG4-hydrazone-POI ligand intermediate by silica gel column chromatography.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Dissolve the purified propargyl-PEG4-hydrazone-POI ligand intermediate (1.0 eq) and the azide-functionalized E3 ligase ligand (1.1 eq) in a mixture of DMF and water (e.g., 4:1 v/v).
-
In a separate vial, prepare a solution of CuSO4 (0.1 eq) and THPTA (0.5 eq) in water.
-
In another vial, prepare a fresh solution of sodium ascorbate (1.0 eq) in water.
-
Add the CuSO4/THPTA solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction at room temperature for 2-8 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (e.g., from 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
After treatment, wash the cells with cold PBS and lyse them with lysis buffer.
-
Harvest the cell lysates and clarify by centrifugation.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and acquire the image using an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
Conclusion
This compound represents a valuable and versatile linker for the modular synthesis of PROTACs. Its dual-functional nature allows for the efficient assembly of PROTAC libraries through a combination of hydrazone ligation and click chemistry. The inclusion of a PEG spacer can enhance the drug-like properties of the resulting PROTACs. While the empirical optimization of the linker length, composition, and attachment points remains a critical aspect of PROTAC development, the use of well-defined and functionalized linkers like this compound provides a robust starting point for the design and synthesis of novel protein degraders. The protocols and data presented in this guide offer a framework for researchers to effectively utilize this linker in their targeted protein degradation research and drug discovery efforts.
References
An In-depth Technical Guide to Propargyl-PEG4-hydrazide: A Heterobifunctional Linker for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Propargyl-PEG4-hydrazide, a key heterobifunctional linker utilized in the development of advanced therapeutics such as antibody-drug conjugates (ADCs). This document details the physicochemical properties, core applications, and detailed experimental methodologies for its use in bioconjugation.
Core Properties of this compound
This compound is a versatile chemical tool featuring two distinct reactive functional groups at either end of a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. The terminal propargyl group contains an alkyne moiety, which is reactive towards azides via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The other terminus features a hydrazide group, which readily reacts with carbonyl compounds (aldehydes and ketones) to form stable hydrazone linkages.[1] The PEG4 spacer enhances the solubility and biocompatibility of the resulting conjugate, reduces aggregation, and provides spatial separation between the conjugated molecules.[]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2751958-10-6 |
| Molecular Weight | 274.3 g/mol |
| Molecular Formula | C12H22N2O5 |
| Description | A non-cleavable 4-unit PEG ADC linker.[1] |
| Reactivity | Propargyl group for CuAAC (Click Chemistry); Hydrazide group for hydrazone formation with aldehydes/ketones. |
Experimental Protocols
The bifunctional nature of this compound allows for a two-step conjugation strategy, which is particularly useful in the synthesis of ADCs. Below are detailed methodologies for the two primary reactions involving this linker.
Hydrazone Formation with Aldehyde- or Ketone-Containing Molecules
The hydrazide group of this compound reacts with aldehydes or ketones to form a stable hydrazone bond. This reaction is often used to attach the linker to a modified cytotoxic drug or other payload. The reaction is typically carried out under mild acidic conditions (pH 5-7) to facilitate the formation of the hydrazone linkage.[3]
Materials:
-
This compound
-
Aldehyde- or ketone-modified payload (e.g., a cytotoxic drug)
-
Reaction Buffer: Phosphate-buffered saline (PBS) or acetate (B1210297) buffer, pH 5.0-7.0
-
Anhydrous DMSO or DMF (if needed to dissolve reactants)
-
Analytical HPLC system for reaction monitoring
Procedure:
-
Dissolve the aldehyde- or ketone-modified payload in a minimal amount of anhydrous DMSO or DMF.
-
Add the payload solution to the reaction buffer.
-
Dissolve this compound in the reaction buffer.
-
Add the this compound solution to the payload solution. A typical molar ratio is 1.2 to 2 equivalents of the hydrazide linker to the payload.
-
Allow the reaction to proceed at room temperature for 2-4 hours, or at 4°C overnight.
-
Monitor the reaction progress by analytical HPLC to confirm the formation of the propargyl-PEG4-payload conjugate.
-
Upon completion, the product can be purified using preparative HPLC or other suitable chromatographic techniques.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The propargyl group of the linker-payload conjugate can then be reacted with an azide-modified biomolecule, such as an antibody, via CuAAC. This reaction forms a stable triazole linkage.[4]
Materials:
-
Propargyl-PEG4-payload conjugate
-
Azide-modified antibody
-
Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 100 mM in water)
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 200 mM in water)
-
Reducing Agent: Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared)
-
Conjugation Buffer: PBS, pH 7.4
-
Size-exclusion chromatography (SEC) system for purification
Procedure:
-
Prepare the azide-modified antibody in the conjugation buffer.
-
In a separate tube, prepare the copper catalyst complex by mixing the CuSO4 and THPTA stock solutions in a 1:2 molar ratio.[4] Let it stand for a few minutes.
-
In the reaction vessel, combine the azide-modified antibody with the propargyl-PEG4-payload conjugate. The molar ratio of the payload-linker to the antibody is typically between 4:1 and 10:1 to achieve a desired drug-to-antibody ratio (DAR).[4]
-
Add the pre-formed Cu(I)/THPTA complex to the antibody-payload mixture. A common final concentration for the copper catalyst is 0.1 mM.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[4] The final concentration of sodium ascorbate is typically around 5 mM.
-
Incubate the reaction mixture at room temperature for 1-2 hours, protecting it from light.[4]
-
After the incubation period, purify the resulting ADC using size-exclusion chromatography to remove unreacted payload-linker and catalyst components.
-
Characterize the final ADC to determine the DAR, purity, and aggregation levels.
Visualizations
The following diagrams illustrate the experimental workflow for ADC synthesis using this compound and the subsequent mechanism of action.
Caption: Experimental workflow for ADC synthesis.
Caption: Mechanism of action for a non-cleavable ADC.
References
Propargyl-PEG4-hydrazide: A Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propargyl-PEG4-hydrazide is a bifunctional linker molecule increasingly utilized in bioconjugation, drug delivery, and the development of antibody-drug conjugates (ADCs). Its unique structure, featuring a terminal alkyne group for click chemistry and a hydrazide moiety for conjugation to carbonyls, offers significant versatility in creating complex biomolecular architectures. This guide provides a comprehensive overview of the safety and handling procedures for this compound, alongside detailed experimental protocols for its primary applications. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the safety and toxicity information presented herein is extrapolated from data on related hydrazine (B178648) and polyethylene (B3416737) glycol (PEG) compounds.
Physicochemical and Safety Data
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Related Compound: Propargyl-PEG4-acid | Related Compound: m-PEG4-hydrazide |
| Molecular Formula | C12H22N2O5 | C12H20O6 | C10H22N2O5 |
| Molecular Weight | 274.3 g/mol | 260.28 g/mol [1] | 250.3 g/mol [2] |
| Appearance | Solid or liquid | Liquid[1] | Not specified |
| Solubility | Soluble in water, DMF, DCM | Soluble in water, DMSO, DCM, DMF[3] | Soluble in water, DMF, DCM[2] |
| Storage Temperature | -20°C[4] | -20°C[1] | -20°C[2] |
Table 2: Hazard Information for Functionally Related Compounds
| Hazard Category | Hydrazine Compounds | Propargyl Compounds |
| Acute Toxicity | Harmful if swallowed, Toxic in contact with skin, Fatal if inhaled.[5] | Data not available for propargyl group alone. |
| Skin Corrosion/Irritation | Causes severe skin burns.[5] | May cause skin irritation. |
| Eye Damage/Irritation | Causes serious eye damage.[5] | May cause eye irritation. |
| Respiratory/Skin Sensitization | May cause an allergic skin reaction.[5] | Data not available. |
| Carcinogenicity | May cause cancer.[5][6] | Data not available. |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects.[5] | Data not available. |
Safety and Handling Precautions
Given the potential hazards associated with the hydrazide functional group, strict adherence to safety protocols is imperative when handling this compound.
Personal Protective Equipment (PPE)
A comprehensive set of PPE should be worn at all times when handling this compound to minimize exposure.[7][8][9][10][11]
-
Gloves: Chemical-resistant gloves (e.g., nitrile or neoprene) are mandatory.[12]
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.[7][12]
-
Lab Coat: A lab coat or chemical-resistant apron should be worn to protect the skin.[12]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential dust or aerosols.[12]
Engineering Controls
-
Fume Hood: All weighing, reconstitution, and reaction setup should be performed in a certified chemical fume hood.[12]
-
Safety Shower and Eyewash Station: Ensure easy access to a safety shower and eyewash station in case of accidental exposure.
Storage and Stability
-
Storage: Store this compound at -20°C in a tightly sealed container, protected from light and moisture.[4]
-
Incompatibilities: Avoid contact with strong oxidizing agents, acids, and metals, as hydrazine compounds can be reactive.[3]
Spill and Waste Disposal
-
Spills: In case of a spill, evacuate the area and wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Waste Disposal: Dispose of waste containing this compound in accordance with local, state, and federal regulations for hazardous chemical waste.
Experimental Protocols and Workflows
This compound is primarily used in two key bioconjugation reactions: hydrazone formation and copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Hydrazone Formation with Aldehydes or Ketones
This reaction forms a stable hydrazone bond, which is useful for conjugating the linker to biomolecules containing or modified to contain an aldehyde or ketone group.[4][13][14]
References
- 1. Propargyl-PEG4-acid | 1415800-32-6 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. arxada.com [arxada.com]
- 4. PEG Hydrazide | BroadPharm [broadpharm.com]
- 5. safety.pitt.edu [safety.pitt.edu]
- 6. Sciencemadness Discussion Board - Safety precautions for hydrazine hydrate - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. sams-solutions.com [sams-solutions.com]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 12. ehs.unm.edu [ehs.unm.edu]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Buy this compound [smolecule.com]
Propargyl-PEG4-hydrazide: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Propargyl-PEG4-hydrazide, a heterobifunctional linker critical in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This document outlines the expected physicochemical properties based on available data for structurally related molecules and furnishes detailed experimental protocols for researchers to determine precise quantitative data for their specific applications.
Introduction to this compound
This compound is a versatile linker molecule featuring a terminal propargyl group for click chemistry reactions and a hydrazide moiety for conjugation to carbonyl-containing molecules. The tetra-polyethylene glycol (PEG4) spacer enhances hydrophilicity, improving the solubility and pharmacokinetic properties of the resulting conjugates. Understanding the solubility and stability of this linker is paramount for successful bioconjugation, formulation development, and ensuring the overall quality and efficacy of the final therapeutic product.
Solubility Profile
The polyethylene (B3416737) glycol (PEG) spacer in this compound significantly influences its solubility, rendering it soluble in a range of aqueous and organic solvents. While specific quantitative solubility data for this compound is not extensively published, the solubility characteristics can be inferred from structurally analogous compounds.
Table 1: Qualitative Solubility of this compound and Related Compounds
| Solvent | Expected Solubility of this compound | Reported Solubility of Related PEG4 Linkers (Acid, Amine, NHS Ester) |
| Water | Soluble | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble[1] |
| Dimethylformamide (DMF) | Soluble | Soluble[1] |
| Dichloromethane (DCM) | Soluble | Soluble[1] |
| Acetonitrile | Likely Insoluble | Insoluble (for a Biotin-dPEG®₄-hydrazide) |
| Dimethylacetamide (DMAC) | Likely Soluble | Soluble (for a Biotin-dPEG®₄-hydrazide) |
Stability Characteristics
The stability of this compound is primarily dictated by its two functional groups: the propargyl group and the hydrazide group. The hydrazide moiety can react with aldehydes and ketones to form a hydrazone bond, the stability of which is pH-dependent.
pH Stability
The hydrazide group itself is generally stable. However, the resulting hydrazone linkage is known to be labile under acidic conditions and relatively stable at physiological pH. This pH-dependent stability is a key feature often exploited for the controlled release of payloads in the acidic microenvironment of tumors or within endosomes and lysosomes. Studies on related hydrazone-PEG conjugates have shown that they are increasingly stable as the pH approaches neutrality.[2][3] For instance, some hydrazone-based conjugates exhibit half-lives of several hours at acidic pH (e.g., pH 5.0) while remaining stable for extended periods at neutral pH (e.g., pH 7.4).[2]
Thermal Stability
The propargyl group is reported to have moderate thermal stability. Studies on propargyl alcohol indicate that it can decompose at elevated temperatures.[4][5] Therefore, it is advisable to avoid exposing this compound to high temperatures during storage and handling.
Storage and Handling
For long-term storage, it is recommended to keep this compound at -20°C in a desiccated, dark environment to prevent degradation from moisture, light, and temperature fluctuations.[6] When preparing solutions, it is best to use anhydrous solvents and to aliquot the solution to avoid repeated freeze-thaw cycles.
Table 2: Summary of Stability and Storage Recommendations
| Parameter | Recommendation | Rationale |
| pH Stability | Stable at neutral pH; labile at acidic pH (post-conjugation) | The hydrazone bond formed is susceptible to acid-catalyzed hydrolysis. |
| Thermal Stability | Avoid high temperatures. | The propargyl group can undergo thermal decomposition. |
| Storage Temperature | -20°C | Minimizes degradation over long-term storage.[6] |
| Storage Conditions | Desiccate, protect from light. | Prevents hydrolysis and photodegradation. |
| Handling | Use anhydrous solvents for solutions; aliquot to avoid freeze-thaw cycles. | Maintains the integrity of the reactive functional groups. |
Experimental Protocols
The following protocols provide a framework for determining the quantitative solubility and stability of this compound.
Protocol for Determining Aqueous Solubility
This protocol is adapted from kinetic solubility assay methods and can be used to estimate the aqueous solubility of this compound.
4.1.1. Materials
-
This compound
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for direct UV method)
-
Plate shaker
-
Plate reader with UV-Vis capabilities or a nephelometer
4.1.2. Procedure (Direct UV Method)
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Create a serial dilution of the stock solution in DMSO.
-
In a 96-well UV-transparent plate, add a small, fixed volume (e.g., 2 µL) of each DMSO dilution to respective wells. Include DMSO-only wells as a blank.
-
To each well, add a fixed volume of PBS (e.g., 198 µL) to achieve the final desired concentrations of the linker.
-
Seal the plate and incubate at a controlled temperature (e.g., 25°C) on a plate shaker for a set period (e.g., 2 hours).
-
Measure the absorbance of each well at a wavelength where the compound has a known absorbance maximum (determine this by a prior UV scan).
-
The highest concentration that does not show evidence of precipitation (e.g., a sharp increase in light scattering or a non-linear increase in absorbance) is an estimation of the kinetic aqueous solubility.
Protocol for pH-Dependent Stability Study (HPLC Method)
This protocol outlines a method to assess the stability of this compound (or its hydrazone conjugate) at different pH values.
4.2.1. Materials
-
This compound
-
Buffer solutions at various pH values (e.g., pH 4.0, 5.5, 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or Trifluoroacetic acid (TFA)
-
HPLC system with a UV detector and a C18 column
4.2.2. Procedure
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Dilute the stock solution to a known concentration (e.g., 1 mg/mL) in each of the pH buffers.
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Quench any degradation by diluting the aliquot in the HPLC mobile phase.
-
Inject the samples onto the HPLC system. A typical gradient could be from 95% water with 0.1% TFA to 95% ACN with 0.1% TFA over 20-30 minutes.
-
Monitor the peak area of the intact this compound at an appropriate wavelength.
-
Calculate the percentage of the remaining compound at each time point relative to the initial time point (t=0).
-
Plot the percentage of remaining compound versus time to determine the degradation kinetics and half-life at each pH.
Protocol for Forced Degradation Study
Forced degradation studies are essential to understand the potential degradation pathways under stress conditions.
4.3.1. Stress Conditions
-
Acidic/Basic Hydrolysis: Incubate the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) solutions at room temperature and elevated temperatures (e.g., 60°C).
-
Oxidative Degradation: Treat the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60°C, 80°C) for an extended period.
-
Photostability: Expose the solid compound and a solution of the compound to UV and visible light according to ICH Q1B guidelines.
4.3.2. Analysis
-
Analyze the stressed samples by a stability-indicating HPLC method (as developed in section 4.2) to separate the parent compound from its degradation products.
-
LC-MS/MS can be used to identify the structure of the major degradation products.
Visualizations
The following diagrams illustrate key aspects of this compound.
Caption: Chemical structure of this compound.
Caption: Workflow for aqueous solubility determination.
References
- 1. Propargyl-PEG4-acid, 1415800-32-6 | BroadPharm [broadpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study. | Semantic Scholar [semanticscholar.org]
- 6. Alkyne-PEG4-hydrazide | 2751958-10-6 | BroadPharm [broadpharm.com]
The Propargyl Group: A Linchpin in Modern Bioconjugation Strategies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The propargyl group, a small and synthetically accessible functional group containing a terminal alkyne, has emerged as a cornerstone in the field of bioconjugation. Its remarkable utility lies in its ability to participate in highly efficient and specific "click chemistry" reactions, enabling the covalent linkage of biomolecules with a wide array of probes, tags, and therapeutic agents. This technical guide provides a comprehensive overview of the propargyl group's role in bioconjugation, with a focus on the two most prominent azide-alkyne cycloaddition reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Core Principles of Propargyl-Based Bioconjugation
The primary reactivity of the propargyl group in bioconjugation is its [3+2] cycloaddition with an azide (B81097) to form a stable 1,2,3-triazole linkage. This reaction is characterized by its high efficiency, selectivity, and biocompatibility, making it ideal for modifying complex biological molecules, often in aqueous environments and at physiological pH.[1]
Two main strategies have been developed to facilitate this reaction:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction utilizes a copper(I) catalyst to dramatically accelerate the cycloaddition between a terminal alkyne (such as the propargyl group) and an azide.[1][2] The use of a catalyst allows for rapid and high-yielding conjugations even at low reactant concentrations.[3]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This catalyst-free approach employs a strained cyclooctyne (B158145), which reacts readily with an azide due to the release of ring strain.[4][5] The absence of a potentially cytotoxic copper catalyst makes SPAAC particularly well-suited for applications in living cells and whole organisms.[4]
Quantitative Comparison of CuAAC and SPAAC
The choice between CuAAC and SPAAC often depends on the specific experimental requirements, balancing the need for rapid kinetics against the demand for absolute biocompatibility. The following tables provide a summary of key quantitative parameters for these two powerful bioconjugation techniques.
| Feature | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |
| Catalyst | Copper(I) | None |
| Alkyne Type | Terminal (e.g., propargyl) | Cyclooctynes (strained) |
| Regioselectivity | 1,4-disubstituted triazole | Mixture, depends on cyclooctyne |
| Biocompatibility | Potentially cytotoxic due to copper | High, catalyst-free |
| Primary Advantages | Fast kinetics, small and easy-to-introduce alkyne tags | High biocompatibility, no need for a catalyst |
| Primary Disadvantages | Potential copper toxicity | Slower kinetics, bulky cyclooctyne tags |
Table 1: General Performance Characteristics of CuAAC and SPAAC. This table provides a high-level comparison of the key features of the two main propargyl-based bioconjugation methods.[4][6]
| Reaction | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Notes |
| CuAAC | 10 to 10⁴ | Rate can be significantly enhanced by the use of accelerating ligands.[7] |
| SPAAC (with BCN) | ~0.06 - 0.1 | BCN (bicyclo[6.1.0]nonyne) is a commonly used cyclooctyne. |
| SPAAC (with DBCO) | ~0.6 - 1.0 | DBCO (dibenzocyclooctyne) derivatives generally exhibit higher reaction rates than BCN. |
| SPAAC (with DIBO) | ~0.3 - 0.7 | DIBO (dibenzoannulated cyclooctyne) also shows robust reactivity. |
Table 2: Comparative Reaction Rates. This table summarizes the second-order rate constants for CuAAC and various SPAAC reagents, highlighting the generally faster kinetics of the copper-catalyzed reaction. The rates for SPAAC are highly dependent on the structure of the cyclooctyne.
| Bioconjugation Reaction | Reported Yield |
| CuAAC | Near-quantitative yields are often reported, frequently exceeding 95%.[3][8] |
| SPAAC | Yields are generally high but can be more variable than CuAAC, often ranging from good to excellent. The synthesis of the strained cyclooctyne precursors can sometimes result in lower overall yields.[9] |
Table 3: Typical Reaction Yields. This table provides a qualitative comparison of the expected reaction yields for CuAAC and SPAAC in bioconjugation applications.
The 1,2,3-triazole ring formed in both CuAAC and SPAAC reactions is exceptionally stable. It is resistant to hydrolysis under both acidic and basic conditions, as well as to metabolic degradation and redox conditions, ensuring the integrity of the bioconjugate in biological environments.[10][11]
Experimental Protocols
Detailed methodologies are essential for the successful implementation of propargyl-based bioconjugation. Below are generalized protocols for protein labeling using both CuAAC and SPAAC.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Labeling
Materials:
-
Azide- or alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Terminal alkyne or azide probe (e.g., a fluorescent dye with the corresponding functional group).
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).
-
Sodium ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared).
-
Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 100 mM in water).
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
In a microcentrifuge tube, combine the modified protein with the alkyne/azide probe. The final concentration of the protein is typically in the µM range, with a molar excess of the probe.
-
Add the THPTA ligand to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[12]
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE with fluorescent scanning if a fluorescent probe is used).
-
Once the reaction is complete, purify the conjugated protein using a suitable method such as size-exclusion chromatography to remove excess reagents and the copper catalyst.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Protocol for Protein Labeling
Materials:
-
Azide- or alkyne-modified protein in a suitable buffer (e.g., PBS, pH 7.4).
-
Strained cyclooctyne or azide probe.
-
Purification system (e.g., size-exclusion chromatography).
Procedure:
-
In a microcentrifuge tube, combine the modified protein with the cyclooctyne/azide probe.
-
Incubate the reaction at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific cyclooctyne and the concentrations of the reactants.
-
Monitor the reaction progress.
-
Purify the conjugated protein to remove any unreacted probe.
Visualizing the Role of Propargyl Groups in Biological Systems
The versatility of the propargyl group allows for its incorporation into a wide range of molecules to probe and visualize complex biological processes. The following diagrams, generated using the DOT language, illustrate two such applications.
Caption: JNK signaling pathway with a propargyl-modified probe.
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes such as inflammation, apoptosis, and proliferation.[13][14][15] Propargyl-modified small molecules can be designed as chemical probes to covalently label and study the activity of kinases like JNK within this cascade.
Caption: Metabolic labeling with a propargyl-containing sugar.
Metabolic labeling is a powerful technique to study dynamic cellular processes like glycosylation. Cells are fed with a propargyl-modified sugar analog, such as peracetylated N-propargylgalactosamine (Ac4GalNAlk), which is metabolized and incorporated into glycoproteins. The propargyl tag then serves as a handle for subsequent "click" reaction with an azide-functionalized probe for visualization or enrichment.
Conclusion
The propargyl group, through its participation in highly efficient and versatile click chemistry reactions, has become an indispensable tool in the arsenal (B13267) of researchers in chemistry, biology, and medicine. The choice between the rapid, copper-catalyzed CuAAC and the highly biocompatible, strain-promoted SPAAC allows for the tailored design of experiments for a vast range of applications, from in vitro bioconjugation to in vivo imaging and drug delivery. As our understanding of these reactions deepens and new propargyl-containing probes and reagents are developed, the utility of this small yet powerful functional group in unraveling biological complexity and advancing therapeutic strategies is set to expand even further.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
The Hydrazide Group: A Versatile Tool for Covalent Protein Labeling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The specific and covalent attachment of molecular probes to proteins is a cornerstone of modern biological research and drug development. Among the chemical functionalities employed for this purpose, the hydrazide group stands out for its unique reactivity and versatility. This technical guide provides a comprehensive overview of the function of the hydrazide group in protein labeling, detailing its underlying chemistry, quantitative performance, and practical applications.
The Core Chemistry: Hydrazone Bond Formation
The primary role of the hydrazide group in protein labeling is its reaction with a carbonyl group—specifically an aldehyde or a ketone—to form a stable hydrazone bond.[1][2] This reaction is a type of nucleophilic addition-elimination. The nitrogen atom of the hydrazide acts as a nucleophile, attacking the electrophilic carbon of the carbonyl group. This is followed by the elimination of a water molecule to form the C=N double bond of the hydrazone.[2]
A key advantage of this chemistry is its bioorthogonality .[3] This means the reaction occurs under physiological conditions (neutral pH, aqueous environment) with high specificity and without interfering with native biological processes, as neither hydrazides nor aldehydes are commonly found in proteins.[2][3]
Generating the Carbonyl Handle on Proteins
Since native amino acids do not typically contain aldehyde or ketone groups, a "handle" must be introduced into the target protein. There are two primary strategies to achieve this:
-
Oxidation of Glycoproteins: A widely used method involves the mild oxidation of carbohydrate moieties on glycoproteins.[4] Treatment with sodium periodate (B1199274) (NaIO₄) selectively cleaves the vicinal diols present in sialic acid and other sugar residues, generating reactive aldehyde groups.[4] This method is particularly useful for labeling antibodies, as their glycosylation sites are often located in the Fc region, away from the antigen-binding sites.[4]
-
Genetically Encoded Tags: For non-glycosylated proteins, genetic engineering provides a powerful alternative. This can be achieved through:
-
Unnatural Amino Acid Incorporation: Site-specific incorporation of an unnatural amino acid containing a ketone group (e.g., p-acetylphenylalanine) during protein expression.[5]
-
Enzymatic Labeling: Using enzymes like formylglycine-generating enzyme (FGE) to convert a specific cysteine residue within a consensus sequence (e.g., LCTPSR) into a formylglycine, which bears an aldehyde group.[5]
-
Quantitative Analysis of Hydrazide Labeling
The efficiency and stability of hydrazone formation are critical for successful protein labeling. These parameters are influenced by several factors, including pH, the structure of the reactants, and the presence of catalysts.
Reaction Kinetics
The formation of hydrazones is pH-dependent, with optimal rates typically observed in a mildly acidic environment (pH 4.5-5.5).[6][7] However, the reaction still proceeds efficiently at neutral pH.[1] The rate of reaction can be significantly enhanced by the use of catalysts, with aniline (B41778) being a well-documented and effective catalyst that can increase reaction rates by up to 400-fold.[6][8]
The tables below summarize key kinetic parameters for hydrazone formation.
| Reactants | pH | Catalyst (Concentration) | Second-Order Rate Constant (k₁) (M⁻¹s⁻¹) | Reference |
| AcGRGDSGG-hydrazide + glyoxylyl-LYRAG | 5.7 | None | ~0.003 | [6] |
| AcGRGDSGG-hydrazide + glyoxylyl-LYRAG | 5.7 | Aniline (10 mM) | ~0.05 | [6] |
| AcGRGDSGG-hydrazide + glyoxylyl-LYRAG | 4.5 | None | 0.030 ± 0.002 | [6] |
| AcGRGDSGG-hydrazide + glyoxylyl-LYRAG | 4.5 | Aniline (10 mM) | 0.49 ± 0.02 | [6] |
| 6-hydrazinopyridyl-peptide + benzaldehyde | 4.5 | None | 3.0 ± 0.3 | [9] |
| Aminooxyacetyl-peptide + benzaldehyde | 7.0 | Aniline (100 mM) | 8.2 ± 1.0 | [9] |
| Phenylhydrazine + Carbonyls with acid/base groups | 7.4 | None | 2 - 20 | [5][10] |
Table 1: Reaction Kinetics of Hydrazone Formation. This table presents second-order rate constants for various hydrazide-carbonyl reactions under different pH conditions and in the presence or absence of an aniline catalyst. The data highlights the significant rate enhancement provided by aniline and the influence of pH and reactant structure on reaction speed.
Stability of the Hydrazone Bond
The hydrazone bond is covalent and generally stable, especially at neutral or physiological pH.[11] However, it is susceptible to hydrolysis under acidic conditions, a property that can be exploited for pH-dependent drug release.[7][11] The stability of the hydrazone linkage is also influenced by the electronic properties of the substituents around the C=N bond. For instance, hydrazones formed from aromatic aldehydes are more stable than those derived from aliphatic aldehydes due to resonance stabilization.[12]
| Hydrazone Type | pD (pH in D₂O) | Half-life (t₁/₂) | Reference |
| Methylhydrazone | 7.0 | 0.23 hours | [11] |
| Methylhydrazone | 6.0 | 0.027 hours | [11] |
| Methylhydrazone | 5.0 | 0.003 hours | [11] |
| Acetylhydrazone | 7.0 | 0.45 hours | [11] |
| Acetylhydrazone | 6.0 | 0.048 hours | [11] |
| Acetylhydrazone | 5.0 | 0.004 hours | [11] |
| Trialkylhydrazonium ion | 5.0 - 9.0 | Exceptionally stable | [11] |
| Oxime | 7.0 | 140 hours | [11] |
Table 2: Hydrolytic Stability of Hydrazones. This table compares the half-lives of different types of hydrazone bonds at various pD values. It illustrates the increased stability of acylhydrazones compared to alkylhydrazones and the significantly greater stability of oximes. The data is crucial for designing bioconjugates with the desired stability profile for specific applications.
Experimental Protocols
Protocol for Labeling Glycoproteins via Periodate Oxidation
This protocol outlines the general steps for labeling cell surface glycoproteins using a hydrazide-functionalized probe, such as biotin (B1667282) hydrazide.
-
Cell Preparation:
-
Wash cells (adherent or in suspension) twice with ice-cold phosphate-buffered saline (PBS), pH 6.5.
-
-
Oxidation:
-
Prepare a fresh solution of 1-10 mM sodium periodate (NaIO₄) in ice-cold PBS, pH 6.5. Protect the solution from light.
-
Resuspend or cover the cells with the NaIO₄ solution and incubate on ice in the dark for 15-20 minutes.
-
Quench the reaction by adding a final concentration of 1 mM glycerol (B35011) and incubate for 5 minutes on ice.
-
Wash the cells three times with ice-cold PBS, pH 7.4.
-
-
Hydrazide Labeling:
-
Prepare a solution of the hydrazide probe (e.g., 1-5 mM biotin hydrazide) in a suitable buffer (e.g., PBS, pH 7.4). The presence of 10-100 mM aniline can be included to catalyze the reaction.
-
Resuspend or cover the oxidized cells with the hydrazide probe solution.
-
Incubate for 1-2 hours at room temperature or 4°C.
-
Wash the cells three times with ice-cold PBS, pH 7.4 to remove excess probe.
-
-
Downstream Analysis:
-
The labeled cells or protein lysates can now be used for downstream applications such as affinity purification with streptavidin beads (if biotinylated), fluorescence microscopy, or Western blotting.
-
Protocol for Labeling a Protein with a Genetically Encoded Hydrazide-Reactive Tag
This protocol provides a general workflow for labeling a purified protein containing a genetically encoded aldehyde or ketone.
-
Protein Preparation:
-
Express and purify the protein of interest containing the reactive tag (e.g., formylglycine or p-acetylphenylalanine).
-
Buffer exchange the purified protein into a suitable reaction buffer (e.g., 100 mM sodium phosphate, pH 7.2).
-
-
Hydrazide Labeling:
-
Prepare a stock solution of the desired hydrazide probe (e.g., a fluorescent dye hydrazide or biotin hydrazide) in an organic solvent like DMSO.[4]
-
Add the hydrazide probe to the protein solution to a final concentration of 1-5 mM. The final concentration of the organic solvent should be kept low (typically <5%) to avoid protein denaturation.
-
Incubate the reaction mixture for 2 hours to overnight at room temperature with gentle agitation.
-
-
Purification of the Labeled Protein:
-
Remove the unreacted hydrazide probe from the labeled protein using size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.[4]
-
-
Characterization:
-
Confirm the successful labeling and determine the labeling efficiency using techniques such as SDS-PAGE with in-gel fluorescence scanning (for fluorescent probes), Western blot analysis with streptavidin-HRP (for biotinylated proteins), or mass spectrometry.
-
Applications in Research and Drug Development
The versatility of hydrazide chemistry has led to its adoption in a wide range of applications:
-
Proteomics and Protein Identification: Biotin hydrazide is used to selectively label and enrich glycoproteins or carbonylated proteins from complex biological samples for subsequent identification by mass spectrometry.[3]
-
Cellular Imaging: Fluorescently-labeled hydrazides serve as powerful tools for visualizing and tracking the localization, trafficking, and dynamics of proteins within living cells.[3]
-
Drug Delivery and Antibody-Drug Conjugates (ADCs): The pH-sensitive nature of the hydrazone bond is exploited in the design of ADCs and other drug delivery systems. The conjugate remains stable in the bloodstream (pH 7.4) but releases the cytotoxic drug in the acidic environment of endosomes and lysosomes within cancer cells.[11]
-
Biomaterial Science: Hydrazone formation is used to create stimuli-responsive hydrogels and for the functionalization of surfaces and nanoparticles.
Logical Application: Studying GPCR Internalization
A key application of hydrazide labeling is in the study of signal transduction pathways, particularly the trafficking of cell surface receptors like G protein-coupled receptors (GPCRs). Upon activation by a ligand, many GPCRs are internalized into the cell via endocytosis. This process can be monitored by selectively labeling the extracellular domain of the GPCR.
In this workflow, the glycan moieties on the extracellular domain of a GPCR are oxidized to generate aldehydes, which are then specifically labeled with a fluorescent hydrazide probe. Upon ligand binding, the receptor is internalized. The movement of the fluorescently labeled GPCR from the cell surface to intracellular compartments like endosomes can be visualized and quantified using fluorescence microscopy, providing insights into the kinetics and regulation of this critical step in signal transduction.
Conclusion
The hydrazide group offers a robust and specific chemical tool for the covalent labeling of proteins. Its bioorthogonal reaction with aldehydes and ketones, coupled with the ability to introduce these carbonyl handles through either chemical oxidation of glycans or genetic encoding, provides a versatile platform for a myriad of applications. By understanding the quantitative aspects of hydrazone bond formation and stability, researchers can effectively design and implement protein labeling strategies to investigate complex biological processes and to develop novel therapeutic and diagnostic agents.
References
- 1. Discovery of Regulators of Receptor Internalization with High-Throughput Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating Protein Translocon Dynamics with Single-Molecule Precision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monitoring ligand-mediated internalization of G protein-coupled receptor as a novel pharmacological approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Broad G Protein-Coupled Receptor Internalization Assay that Combines SNAP-Tag Labeling, Diffusion-Enhanced Resonance Energy Transfer, and a Highly Emissive Terbium Cryptate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of GPCR Localization and Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mapping of protein transduction pathways with fluorescent microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Multidimensional tracking of GPCR signaling via peroxidase-catalyzed proximity labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Core Principles of Propargyl-PEG4-hydrazide: A Technical Guide for Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the fundamental principles and applications of Propargyl-PEG4-hydrazide, a heterobifunctional linker critical in the fields of bioconjugation and targeted therapeutics. We will delve into its chemical properties, reaction mechanisms, and provide detailed protocols for its use, particularly in the construction of Antibody-Drug Conjugates (ADCs).
Introduction to this compound
This compound is a versatile chemical tool designed with two distinct reactive functionalities, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This strategic design allows for a sequential and controlled conjugation of two different molecules.
-
Hydrazide Group (-CONHNH₂): This moiety reacts specifically with carbonyl groups (aldehydes and ketones) to form a stable hydrazone bond. This reaction is particularly useful for targeting glycoproteins on antibodies after mild oxidation.
-
Propargyl Group (Alkyne): The terminal alkyne group is primed for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1][2][3][4] This reaction enables the highly efficient and specific attachment of azide-modified molecules, such as cytotoxic payloads.
-
PEG4 Spacer: The four-unit polyethylene glycol linker enhances the solubility and biocompatibility of the resulting conjugate.[5][6] It also provides spatial separation between the conjugated molecules, minimizing potential steric hindrance.
This dual reactivity makes this compound an ideal linker for applications requiring precise control over the conjugation process, most notably in the synthesis of ADCs.[][8]
Key Reaction Principles and Mechanisms
The utility of this compound is rooted in two robust and bioorthogonal chemical reactions: hydrazone formation and click chemistry.
Hydrazone Bond Formation
The hydrazide group reacts with an aldehyde or ketone to form a C=N-N bond known as a hydrazone. This reaction is typically acid-catalyzed and proceeds optimally in a slightly acidic environment (pH 4-6).[9][10] The resulting hydrazone linkage is relatively stable at physiological pH (~7.4) but can be designed to be labile under the more acidic conditions found within cellular compartments like endosomes and lysosomes (pH 4.5-6.5), enabling controlled drug release.[11][]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The propargyl group's terminal alkyne readily participates in the CuAAC reaction with an azide-functionalized molecule. This "click" reaction is characterized by its high efficiency, specificity, and mild reaction conditions, proceeding smoothly in aqueous buffers.[1][13][14] The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270). A stabilizing ligand, such as THPTA, is often included to enhance reaction kinetics and protect biomolecules from oxidative damage.[1][4]
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the application of this compound and similar linkers in ADC development.
| Parameter | Value/Range | Method of Determination | Reference(s) |
| Drug-to-Antibody Ratio (DAR) | 2 - 8 | Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), LC-MS | [15][16][17][18] |
| Conjugation Efficiency (Typical) | >90% | Not explicitly stated, but implied by the high efficiency of click chemistry and optimized protocols. | [3][19] |
| Reaction pH (Hydrazone Formation) | 4.0 - 6.0 | Spectrophotometric analysis | [9][10] |
| Reaction pH (CuAAC) | ~7.4 (in PBS) | Not specified, but typically performed in standard biological buffers. | [2][4] |
| Table 1: Key Performance Metrics for ADC Synthesis. |
| Linker Type | pH | Half-life (t½) | Reference(s) |
| Hydrazone | 7.4 | ~183 hours | [19][20] |
| Hydrazone | 5.0 | ~4.4 hours | [19][20] |
| Table 2: Stability of Hydrazone Linkers at Different pH Conditions. |
Experimental Protocols
This section provides a detailed, multi-step protocol for the synthesis of an Antibody-Drug Conjugate using this compound.
Step 1: Site-Specific Generation of Aldehydes on the Antibody
This protocol focuses on the mild periodate (B1199274) oxidation of the carbohydrate moieties in the Fc region of an IgG antibody to generate reactive aldehyde groups.[1][8][21]
Materials:
-
Antibody (e.g., IgG) in 1X PBS buffer
-
10X Reaction Buffer (1 M sodium acetate, 1.5 M NaCl, pH 5.5)
-
Sodium periodate (NaIO₄) solution (100 mM in deionized water)
-
Ethylene (B1197577) glycol
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Antibody: Adjust the antibody concentration to 3-15 mg/mL in 1X PBS. Ensure the buffer is free of primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA).
-
Oxidation Reaction: To your antibody solution, add 1/10th volume of 10X Reaction Buffer and 1/10th volume of the 100 mM NaIO₄ solution.
-
Incubation: Incubate the reaction mixture for 30 minutes on ice, protected from light.
-
Quenching: Stop the reaction by adding ethylene glycol to a final concentration of 100 mM.
-
Purification: Immediately purify the oxidized antibody using a desalting column equilibrated with 1X PBS (pH 7.4) to remove excess periodate and byproducts.
Step 2: Conjugation of this compound to the Oxidized Antibody
Materials:
-
Oxidized antibody from Step 1
-
This compound
-
Anhydrous DMSO
-
Coupling Buffer (e.g., PBS, pH 7.4)
-
Aniline (B41778) (optional, as a catalyst)[22]
Procedure:
-
Prepare Linker Stock: Dissolve this compound in DMSO to a concentration of 10-20 mM.
-
Conjugation Reaction: Add a 50- to 100-fold molar excess of the this compound stock solution to the oxidized antibody solution. If using, aniline can be added to catalyze the reaction.[22]
-
Incubation: Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
Purification: Remove excess linker by size-exclusion chromatography (SEC) or dialysis.
Step 3: CuAAC "Click" Reaction with Azide-Modified Payload
Materials:
-
Antibody-Propargyl-PEG4 conjugate from Step 2
-
Azide-modified payload (e.g., Azido-MMAE)
-
Copper (II) Sulfate (CuSO₄) stock solution (100 mM in water)
-
THPTA ligand stock solution (200 mM in water)
-
Sodium Ascorbate stock solution (100 mM in water, freshly prepared)
Procedure:
-
Prepare Reactants: In a reaction tube, combine the antibody-alkyne conjugate with the azide-modified payload (a molar ratio of 1:4 to 1:10 is typical).[4]
-
Prepare Catalyst Complex: In a separate tube, mix CuSO₄ and THPTA in a 1:2 molar ratio. Let it stand for a few minutes.[4]
-
Initiate Reaction: Add the Cu(I)/THPTA complex to the antibody-payload mixture (approximately 25 equivalents relative to the azide). Then, add sodium ascorbate (approximately 40 equivalents relative to the azide) to start the reaction.[4]
-
Incubation: Mix gently and incubate at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the final ADC product using SEC or affinity chromatography to remove unreacted reagents and byproducts.[23]
Step 4: Characterization of the Final ADC
Drug-to-Antibody Ratio (DAR) Determination by HIC-UV:
-
Principle: HIC separates ADC species based on hydrophobicity. Since the payload is typically hydrophobic, species with more drugs attached (higher DAR) will be more retained on the column.[15][17]
-
Procedure:
-
Inject the purified ADC onto a HIC column.
-
Elute with a decreasing salt gradient.
-
Monitor the absorbance at 280 nm.
-
The resulting chromatogram will show peaks corresponding to ADCs with different DARs (e.g., DAR0, DAR2, DAR4, etc.).[15][17]
-
Calculate the average DAR by the weighted average of the peak areas.[18]
-
In Vitro Plasma Stability Assay:
-
Principle: To assess the stability of the linker, the ADC is incubated in plasma, and the amount of released payload is measured over time.[11][19][23]
-
Procedure:
Visualizations of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes involving this compound.
Caption: Experimental workflow for ADC synthesis.
Caption: MMAE mechanism of action in a tumor cell.
Caption: The bystander effect of ADCs.
References
- 1. biotium.com [biotium.com]
- 2. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. axispharm.com [axispharm.com]
- 5. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 6. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on the rate and control of antibody oxidation by periodate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantifying ADC bystander payload penetration with cellular resolution using pharmacodynamic mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 15. Recent Advances in Drug–Antibody Ratio Determination of Antibody–Drug Conjugates [jstage.jst.go.jp]
- 16. lcms.cz [lcms.cz]
- 17. waters.com [waters.com]
- 18. agilent.com [agilent.com]
- 19. ADC Plasma Stability Assay [iqbiosciences.com]
- 20. cancernetwork.com [cancernetwork.com]
- 21. Glycan Oxidation-based Antibody-Drug Conjugate (ADC) Development - CD BioGlyco [bioglyco.com]
- 22. 改良された固定化および糖タンパク質の結合 | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: Propargyl-PEG4-Hydrazide for Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific antibody conjugation is a critical technology in the development of next-generation therapeutics, including antibody-drug conjugates (ADCs). The use of bioorthogonal chemistry allows for precise control over the location of payload attachment, leading to more homogeneous and effective conjugates. This document provides a detailed protocol for the conjugation of antibodies using Propargyl-PEG4-hydrazide, a heterobifunctional linker that enables a two-step conjugation strategy.
This compound contains a hydrazide group that reacts with aldehydes and a terminal alkyne group for "click" chemistry. The protocol first involves the gentle oxidation of the antibody's N-glycans to generate aldehyde groups. The this compound then reacts with these aldehydes to form a stable hydrazone bond, introducing a terminal alkyne onto the antibody. This alkyne serves as a handle for the subsequent attachment of an azide-functionalized payload via a copper-catalyzed (CuAAC) or strain-promoted (SPAAC) alkyne-azide cycloaddition reaction. The polyethylene (B3416737) glycol (PEG4) spacer enhances solubility, reduces aggregation, and minimizes steric hindrance.
Data Presentation
The following table summarizes typical quantitative data obtained during the two-stage antibody conjugation process. Note that efficiencies can vary depending on the antibody, payload, and specific reaction conditions.
| Parameter | Typical Value | Analytical Method |
| Antibody Oxidation Efficiency | > 90% | Mass Spectrometry |
| This compound Conjugation Efficiency | 70 - 95% | HIC-HPLC, RP-HPLC |
| Final Conjugate Purity | > 95% | SEC-HPLC |
| Average Drug-to-Antibody Ratio (DAR) | 1.8 - 2.0 | HIC-HPLC, Mass Spectrometry |
| Antibody Recovery | > 85% | UV-Vis Spectroscopy (A280) |
Experimental Protocols
Protocol 1: Antibody Oxidation
This protocol describes the generation of aldehyde groups on the antibody's N-glycans.
Materials:
-
Antibody (e.g., Trastuzumab) at 5-10 mg/mL in PBS
-
Sodium meta-periodate (NaIO₄)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5[1]
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Buffer Exchange: Exchange the antibody into the Reaction Buffer using a desalting column.
-
Periodate (B1199274) Solution Preparation: Prepare a 20 mM solution of sodium meta-periodate in the Reaction Buffer immediately before use.[1]
-
Oxidation Reaction: Add the sodium meta-periodate solution to the antibody solution to a final concentration of 1-10 mM.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature in the dark.
-
Quenching: Quench the reaction by adding glycerol (B35011) to a final concentration of 10 mM and incubate for 10 minutes at room temperature.
-
Purification: Immediately purify the oxidized antibody using a desalting column equilibrated with PBS, pH 7.4, to remove excess periodate and byproducts.
Protocol 2: Conjugation with this compound
This protocol details the reaction of the oxidized antibody with the this compound linker.
Materials:
-
Oxidized antibody (from Protocol 1) at 5 mg/mL in PBS, pH 7.4
-
This compound (dissolved in DMSO to a 10 mM stock solution)
-
Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)
-
Aniline (B41778) (optional catalyst)[2]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, add the oxidized antibody solution.
-
Linker Addition: Slowly add a 50-100 molar excess of the this compound stock solution to the antibody solution while gently vortexing. The final DMSO concentration should not exceed 10% (v/v) to avoid antibody denaturation.
-
Catalyst Addition (Optional): For improved efficiency, aniline can be added to the reaction mixture to a final concentration of 10 mM.[2]
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle end-over-end mixing.
-
Purification: Remove the excess, unreacted this compound linker by size-exclusion chromatography (SEC) using a column appropriate for antibody purification. The mobile phase should be PBS, pH 7.4.
-
Monitoring and Collection: Monitor the elution profile by UV absorbance at 280 nm. Collect the fractions corresponding to the antibody-alkyne conjugate.
-
Concentration: Concentrate the purified antibody-alkyne conjugate using a centrifugal filter device with an appropriate molecular weight cutoff (e.g., 30 kDa).
-
Characterization: Confirm the successful conjugation and determine the linker-to-antibody ratio by mass spectrometry or HIC-HPLC.
Mandatory Visualization
Caption: Experimental workflow for antibody conjugation.
Caption: Reaction scheme for antibody conjugation.
References
Application Notes and Protocols for Propargyl-PEG4-hydrazide in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-hydrazide is a versatile heterobifunctional linker widely employed in bioconjugation and drug delivery. Its unique structure, featuring a terminal alkyne (propargyl group) and a hydrazide moiety separated by a hydrophilic four-unit polyethylene (B3416737) glycol (PEG) spacer, enables a two-step orthogonal ligation strategy. This allows for the precise and efficient coupling of biomolecules, nanoparticles, or surfaces.[1][2]
The propargyl group serves as a reactive handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry" known for its high efficiency, specificity, and biocompatibility.[1] The hydrazide group, on the other hand, readily reacts with aldehydes and ketones to form stable hydrazone linkages.[1] The PEG4 spacer enhances aqueous solubility, reduces steric hindrance, and minimizes non-specific interactions. These properties make this compound an ideal tool for the construction of complex bioconjugates, including antibody-drug conjugates (ADCs).[1][2]
Chemical Principles
The utility of this compound stems from its ability to participate in two distinct and highly selective chemical reactions:
-
Hydrazone Formation: The hydrazide group reacts with a carbonyl group (aldehyde or ketone) to form a hydrazone bond. This reaction is typically carried out under mild acidic conditions (pH 4-6) and can be accelerated by the use of a catalyst such as aniline.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne (propargyl group) undergoes a [3+2] cycloaddition with an azide-functionalized molecule in the presence of a copper(I) catalyst. This reaction is rapid, high-yielding, and forms a stable triazole linkage.[1]
This dual reactivity allows for a sequential conjugation strategy, where one part of the linker is reacted first, followed by the reaction of the other terminus.
Experimental Protocols
Protocol 1: Two-Step Bioconjugation - Hydrazone Formation Followed by CuAAC
This protocol describes the conjugation of an aldehyde-containing biomolecule to an azide-containing payload using this compound as the linker.
Step 1: Hydrazone Formation with an Aldehyde-Containing Biomolecule
-
Preparation of Biomolecule: Dissolve the aldehyde-containing biomolecule (e.g., a protein with oxidized glycans) in a suitable buffer (e.g., 100 mM MES, 150 mM NaCl, pH 5.5). The concentration of the biomolecule will depend on the specific application.
-
Reagent Preparation: Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO or DMF) at a concentration of 10-50 mM.
-
Reaction: Add a 10-20 fold molar excess of the this compound stock solution to the biomolecule solution.
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle agitation.
-
Purification: Remove the excess this compound using size-exclusion chromatography (e.g., a desalting column) or dialysis against the reaction buffer.
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reagent Preparation:
-
Prepare a stock solution of the azide-containing payload in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of a copper(II) sulfate (B86663) (CuSO₄) in water (e.g., 20 mM).
-
Prepare a stock solution of a reducing agent, such as sodium ascorbate (B8700270), in water (e.g., 100 mM). This should be prepared fresh.
-
Prepare a stock solution of a copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), in water (e.g., 50 mM).
-
-
Reaction Setup:
-
To the purified alkyne-modified biomolecule from Step 1, add the azide-containing payload (typically 2-5 molar equivalents).
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions. Add this mixture to the reaction vessel.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation: Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography, affinity chromatography, or dialysis to remove unreacted payload, copper, and other small molecules.
Quantitative Data
The efficiency of the click chemistry reactions involving this compound is generally high. The following tables summarize representative quantitative data from the literature.
Table 1: Hydrazone Formation Reaction
| Reactants | Catalyst | pH | Temperature (°C) | Time | Yield (%) | Reference |
| Hydrazide + Aromatic Aldehyde | None | 4.0 | 50-55 | 30-45 min | 62-81 | [3] |
| Hydrazide + Aromatic Aldehyde | Aniline (10 mM) | 7.4 | Room Temp | Minutes | High | [4] |
Table 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Alkyne Substrate | Azide Substrate | Catalyst System | Reaction Time | Yield (%) | Reference |
| Propargyl-functionalized biomolecule | Azide-labeled payload | CuSO₄/Sodium Ascorbate/THPTA | 1-2 hours | >95 (Typical) | [5] |
| Peptide-alkyne | Peptide-azide | CuSO₄/Sodium Ascorbate | Room Temp | >98 | [6] |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical reactions and the general experimental workflow for a two-step bioconjugation using this compound.
Caption: Workflow for two-step bioconjugation using this compound.
Caption: Functional components of this compound and their reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. propargyl peg4 hydrazide — TargetMol Chemicals [targetmol.com]
- 3. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Propargyl-PEG4-hydrazide: A Versatile Tool for Site-Specific Glycoprotein Labeling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-hydrazide is a bifunctional linker molecule designed for the selective labeling of glycoproteins. This reagent is particularly valuable in the fields of proteomics, drug development, and molecular imaging. It features two key functional groups: a hydrazide moiety that reacts specifically with aldehyde groups, and a terminal propargyl (alkyne) group that enables covalent conjugation to azide-containing molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry".[1][2]
The core utility of this compound lies in its ability to target the glycan portions of glycoproteins. Through mild oxidation, sialic acid residues on these glycans can be converted into aldehydes, creating a specific chemical handle for the hydrazide group to attach.[3] This site-specific labeling approach is advantageous as it typically does not interfere with the protein's antigen-binding sites, making it ideal for the development of antibody-drug conjugates (ADCs).[2][3] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and stability of the resulting conjugate.[4]
Principle of the Method
The labeling strategy is a two-stage process that ensures specificity and efficiency.
-
Generation of Aldehyde Groups: The process begins with the gentle oxidation of cis-diol groups within the carbohydrate moieties of glycoproteins, most commonly on sialic acid residues. This is achieved using a mild oxidizing agent, sodium meta-periodate (NaIO₄), which cleaves the C-C bond of the diol to form two reactive aldehyde groups.[5][6] This step is critical for creating a unique chemical target on the glycoprotein (B1211001) that is not naturally present on proteins themselves.
-
Hydrazone Bond Formation: The hydrazide group of this compound then reacts with the newly formed aldehyde on the glycoprotein. This reaction forms a stable covalent hydrazone bond.[7][8][9] The reaction is efficient and proceeds under mild pH conditions, preserving the integrity of the protein. The result is a glycoprotein that is now functionalized with a terminal alkyne group, ready for the subsequent "click" reaction.
Caption: Reaction scheme for glycoprotein labeling.
Applications in Drug Development and Research
This compound is a key reagent in the development of targeted therapeutics and research tools.
-
Antibody-Drug Conjugates (ADCs): A primary application is in the construction of ADCs.[2] By labeling the glycan portion of a monoclonal antibody, a potent cytotoxic drug functionalized with an azide (B81097) group can be attached via click chemistry. This approach directs the drug specifically to cancer cells recognized by the antibody, minimizing off-target toxicity.[10] The PEG linker can improve the pharmacokinetic properties of the ADC.[4]
-
Proteomics and Glycoprotein Analysis: This reagent is used for the enrichment and identification of glycoproteins from complex biological samples.[11] After labeling with this compound, an azide-biotin tag can be "clicked" on, allowing for affinity purification of the glycoproteins using streptavidin beads. The captured proteins can then be identified and quantified by mass spectrometry.
-
Fluorescent Imaging: For visualization and tracking of glycoproteins in cells or tissues, an azide-functionalized fluorophore can be attached to the propargyl-labeled glycoprotein. This is useful for studying glycoprotein trafficking and localization.
Quantitative Analysis of Glycoprotein Labeling
While specific performance data for this compound is dependent on the specific glycoprotein and experimental conditions, the following table outlines the key quantitative parameters that should be assessed to determine the success of a labeling experiment. Various analytical techniques such as UV-Vis spectroscopy, mass spectrometry, and chromatography are used for this characterization.[12][13][14]
| Parameter | Description | Typical Method of Measurement |
| Drug-to-Antibody Ratio (DAR) or Degree of Labeling (DOL) | The average number of linker molecules (or subsequently, drug/dye molecules) conjugated to a single glycoprotein/antibody.[12] | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS), UV-Vis Spectroscopy. |
| Labeling Efficiency (%) | The percentage of the initial glycoprotein that becomes successfully labeled with the this compound linker. | SDS-PAGE with subsequent analysis (e.g., fluorescent scan if a fluorescent azide is used), Mass Spectrometry. |
| Recovery of Labeled Glycoprotein (%) | The percentage of the labeled glycoprotein recovered after all purification steps. | Protein concentration assays (e.g., BCA, A280). |
| Stability of the Conjugate | The stability of the hydrazone bond and the overall conjugate under relevant physiological or storage conditions. | HPLC-based methods, SDS-PAGE over time. |
| Binding Affinity of Labeled Antibody (for ADCs) | The ability of the labeled antibody to bind to its target antigen, to ensure that the conjugation process has not compromised its function. | ELISA, Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI). |
Detailed Experimental Protocols
The following protocols provide a general framework for the labeling of a typical monoclonal antibody (mAb). Optimization may be required for different glycoproteins.
Protocol 1: Mild Oxidation of Antibody Glycans
This protocol describes the generation of aldehyde groups on the carbohydrate chains of a monoclonal antibody.
Materials:
-
Monoclonal antibody (e.g., IgG) in a non-amine-containing buffer (e.g., PBS, pH 7.4)
-
Sodium meta-periodate (NaIO₄)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
Procedure:
-
Buffer Exchange: Exchange the antibody into the Reaction Buffer using a desalting column to a final concentration of 5 mg/mL.
-
Prepare Periodate Solution: Prepare a fresh 20 mM solution of NaIO₄ in the Reaction Buffer. This solution should be used immediately.[3]
-
Oxidation Reaction: Add the 20 mM NaIO₄ solution to the antibody solution at a final concentration of 1-2 mM NaIO₄. For example, add 1 volume of 20 mM NaIO₄ to 9 volumes of antibody solution for a final concentration of 2 mM.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature in the dark.[15] The reaction can be performed on ice to slow down the reaction rate if needed.
-
Purification: Immediately after incubation, remove the excess periodate by passing the reaction mixture through a desalting column equilibrated with PBS, pH 6.0. The resulting oxidized antibody is now ready for conjugation.
Protocol 2: Conjugation with this compound
This protocol details the reaction of the oxidized antibody with the hydrazide linker.
Materials:
-
Oxidized antibody from Protocol 1
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: PBS, pH 6.0-7.0
Procedure:
-
Prepare Hydrazide Stock Solution: Prepare a 50 mM stock solution of this compound in anhydrous DMSO.
-
Conjugation Reaction: Add a 50- to 100-fold molar excess of the this compound stock solution to the oxidized antibody solution.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature with gentle mixing.
-
Purification: Remove the excess this compound using a desalting column or dialysis against PBS, pH 7.4. The purified product is the propargyl-functionalized antibody.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to attach an azide-functionalized molecule (e.g., a fluorescent dye, biotin, or drug molecule) to the propargyl-functionalized antibody.
Materials:
-
Propargyl-functionalized antibody from Protocol 2
-
Azide-functionalized molecule of interest
-
Copper(II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium Ascorbate
-
Reaction Buffer: PBS, pH 7.4
Procedure:
-
Prepare Stock Solutions:
-
Azide-molecule: 10 mM in DMSO or water.
-
CuSO₄: 20 mM in water.
-
THPTA: 50 mM in water.[16]
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
-
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Propargyl-functionalized antibody (to a final concentration of 1-5 mg/mL).
-
Azide-molecule (2-5 fold molar excess over the antibody).
-
Premix of CuSO₄ and THPTA (add THPTA to CuSO₄ at a 5:1 molar ratio, then add to the reaction to a final concentration of 0.1-0.25 mM CuSO₄).[16]
-
-
Initiate the Reaction: Add the freshly prepared Sodium Ascorbate solution to a final concentration of 5 mM to initiate the click reaction.[16][17][18]
-
Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Purify the final glycoprotein conjugate using a desalting column, dialysis, or size-exclusion chromatography to remove excess reagents and the copper catalyst.
Caption: Step-by-step experimental workflow.
Application in ADC Development
The use of this compound fits into a logical workflow for the development of glycan-targeted ADCs. This method provides a site-specific conjugation strategy that preserves the integrity of the antibody's antigen-binding regions.
Caption: ADC development using glycan labeling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. propargyl peg4 hydrazide — TargetMol Chemicals [targetmol.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. Hydrazide PEG,Hydrazide linkers | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Glycoprotein Detection Services - Creative Biolabs [creative-biolabs.com]
- 7. Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 9. PEG Hydrazide | BroadPharm [broadpharm.com]
- 10. adcreview.com [adcreview.com]
- 11. Identification and quantification of N-linked glycoproteins using hydrazide chemistry, stable isotope labeling and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycoprotein Quantification - CD BioGlyco [bioglyco.com]
- 14. Glycoprotein Quantification Service - Creative Biolabs [creative-biolabs.com]
- 15. Studies on the rate and control of antibody oxidation by periodate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jenabioscience.com [jenabioscience.com]
- 17. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Site-Specific Protein Modification Using Propargyl-PEG4-hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-hydrazide is a bifunctional linker designed for the site-specific modification of proteins, particularly glycoproteins. This reagent possesses two key reactive groups: a hydrazide moiety and a terminal alkyne (propargyl group). The hydrazide group allows for the covalent attachment to aldehyde or ketone functionalities on a target protein. A common strategy for introducing aldehydes onto proteins is the mild oxidation of cis-diols in carbohydrate residues of glycoproteins using sodium periodate (B1199274). The propargyl group serves as a handle for subsequent "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the attachment of a wide variety of molecules, such as fluorophores, small molecule drugs, or biotin (B1667282) tags, that have been functionalized with an azide (B81097) group.
The tetraethylene glycol (PEG4) spacer enhances the solubility and biocompatibility of the resulting conjugate, potentially reducing aggregation and improving pharmacokinetic properties in therapeutic applications. This two-step modification strategy allows for precise control over the site of conjugation and the stoichiometry of the attached payload, making it a valuable tool in the development of antibody-drug conjugates (ADCs), diagnostic reagents, and other protein-based tools.
Principle of the Two-Step Modification
The site-specific modification of a glycoprotein (B1211001) using this compound follows a two-step process:
Step 1: Hydrazone Bond Formation. The target glycoprotein is first treated with a mild oxidizing agent, such as sodium periodate, to convert the vicinal diols of its carbohydrate moieties into aldehydes. Subsequently, the this compound is added, and its hydrazide group reacts with the newly formed aldehydes to create a stable hydrazone bond. This reaction is typically carried out under acidic to neutral pH conditions (pH 5.5-7.4).
Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The propargyl-modified protein can then be reacted with an azide-containing molecule of interest in the presence of a copper(I) catalyst. This "click" reaction is highly efficient and specific, forming a stable triazole linkage.
Data Presentation: Illustrative Quantitative Data
The following table summarizes representative data for the modification of a model monoclonal antibody (mAb, ~150 kDa) with a hypothetical azide-functionalized cytotoxic drug. Note: This data is illustrative to demonstrate the expected outcomes and key parameters to be measured. Actual results will vary depending on the specific protein, payload, and experimental conditions.
| Parameter | Value | Method of Determination |
| Step 1: Hydrazone Formation | ||
| Molar Ratio (this compound : mAb) | 20:1 | --- |
| Reaction Time | 2 hours | --- |
| Reaction Temperature | Room Temperature | --- |
| Modification Efficiency | >90% | Mass Spectrometry (MALDI-TOF or ESI-MS) |
| Yield of Propargyl-Modified mAb | 85% | Protein Quantification Assay (e.g., BCA) |
| Step 2: Click Chemistry (CuAAC) | ||
| Molar Ratio (Azide-Drug : Propargyl-Modified mAb) | 5:1 | --- |
| Reaction Time | 1 hour | --- |
| Reaction Temperature | Room Temperature | --- |
| Final ADC Characterization | ||
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | Hydrophobic Interaction Chromatography (HIC) |
| Conjugation Efficiency (Click Reaction) | >95% | RP-HPLC, Mass Spectrometry |
| Final Yield of ADC | 75% (overall) | Protein Quantification Assay (e.g., BCA) |
| Aggregation | < 2% | Size Exclusion Chromatography (SEC) |
Experimental Protocols
Protocol for Site-Specific Modification of a Glycoprotein (e.g., Monoclonal Antibody)
This protocol is a general guideline. Optimization of molar ratios, reaction times, and buffer conditions may be necessary for specific proteins.
Materials:
-
Glycoprotein (e.g., monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Sodium meta-periodate (NaIO₄)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Quenching Solution: 1 M Glycerol (B35011)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes with appropriate molecular weight cutoff)
-
Azide-functionalized molecule of interest (e.g., Azide-PEG4-Fluorophore, Azide-Drug)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
Procedure:
Part A: Generation of Aldehyde Groups on the Glycoprotein
-
Buffer Exchange: If the protein solution contains primary amines (e.g., Tris buffer), exchange the buffer to 0.1 M Sodium Acetate, pH 5.5.
-
Preparation of Reagents:
-
Prepare a fresh 20 mM solution of sodium meta-periodate in 0.1 M Sodium Acetate, pH 5.5.
-
Adjust the glycoprotein concentration to 5 mg/mL in 0.1 M Sodium Acetate, pH 5.5.
-
-
Oxidation Reaction:
-
Add the 20 mM sodium periodate solution to the glycoprotein solution at a final concentration of 1-2 mM.
-
Incubate the reaction for 30 minutes at 4°C in the dark.
-
-
Quenching: Stop the reaction by adding glycerol to a final concentration of 10-20 mM. Incubate for 10 minutes at 4°C.
-
Purification: Immediately purify the oxidized glycoprotein from excess periodate and glycerol using a desalting column or dialysis against 0.1 M Sodium Acetate, pH 5.5.
Part B: Conjugation with this compound
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 50 mM.
-
Hydrazone Formation:
-
To the purified, oxidized glycoprotein solution, add the 50 mM this compound stock solution to achieve a 20-fold molar excess of the linker over the protein.
-
Incubate the reaction for 2 hours at room temperature with gentle mixing.
-
-
Purification: Remove excess this compound by SEC or dialysis against a suitable buffer for the subsequent click chemistry step (e.g., PBS, pH 7.4).
Part C: Click Chemistry Reaction (CuAAC)
-
Prepare Click Chemistry Reagents:
-
Prepare a 10 mM stock solution of the azide-functionalized molecule in DMSO or water.
-
Prepare a 50 mM stock solution of sodium ascorbate in water (prepare fresh).
-
Prepare a 10 mM stock solution of CuSO₄ in water.
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Click Reaction Assembly:
-
To the propargyl-modified protein solution, add the azide-functionalized molecule to a final 5-fold molar excess.
-
In a separate tube, premix CuSO₄ and THPTA at a 1:5 molar ratio.
-
Add the CuSO₄/THPTA mixture to the protein solution to a final copper concentration of 0.1-0.5 mM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
Purification: Purify the final protein conjugate from excess reagents and byproducts using SEC or dialysis against the desired storage buffer.
Characterization:
-
Confirm the successful conjugation and determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, Mass Spectrometry (ESI-MS or MALDI-TOF), and Hydrophobic Interaction Chromatography (HIC).
-
Assess the purity and aggregation state of the final conjugate using Size Exclusion Chromatography (SEC-HPLC).
Visualizations
Caption: Workflow for site-specific protein modification.
Caption: Key chemical reactions involved in the modification process.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Modification Efficiency in Step 1 | - Inefficient oxidation of the glycoprotein. | - Increase the concentration of sodium periodate or extend the reaction time. Ensure the periodate solution is freshly prepared. |
| - Degradation of this compound. | - Use fresh, anhydrous DMSO for the stock solution. Store the stock solution properly. | |
| - Suboptimal pH for hydrazone formation. | - Ensure the reaction buffer is at the optimal pH (5.5-6.0). | |
| Low Yield in Click Chemistry Step | - Inactive copper(I) catalyst. | - Prepare the sodium ascorbate solution fresh. Ensure an appropriate copper-chelating ligand is used to stabilize the Cu(I) state. |
| - Presence of interfering substances. | - Ensure the propargyl-modified protein is thoroughly purified before the click reaction. | |
| Protein Aggregation | - High concentration of organic solvent (DMSO). | - Minimize the volume of the linker/payload stock solution added to the reaction. |
| - High protein concentration during modification. | - Perform the conjugation at a lower protein concentration. | |
| - Instability of the protein under reaction conditions. | - Screen different buffer conditions and temperatures. | |
| Heterogeneous Product (Variable DAR) | - Inconsistent number of accessible glycosylation sites. | - This is inherent to the glycoprotein. HIC can be used to fractionate species with different DARs. |
| - Incomplete reaction. | - Increase the molar excess of the linker or payload and/or extend the reaction time. |
Disclaimer: This document provides general guidance. All procedures should be performed by trained laboratory personnel in accordance with institutional safety protocols. Reaction conditions may require optimization for specific applications.
Application Notes and Protocols for Propargyl-PEG4-hydrazide in Nanoparticle Surface Functionalization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-hydrazide is a heterobifunctional linker designed for the versatile and efficient surface functionalization of nanoparticles. This linker possesses two distinct reactive moieties: a terminal propargyl group (an alkyne) and a hydrazide group, separated by a 4-unit polyethylene (B3416737) glycol (PEG) spacer. The PEG chain enhances the aqueous solubility, stability, and biocompatibility of the nanoparticles, effectively reducing non-specific protein adsorption and prolonging circulation times in biological systems.
The dual functionalities of this compound enable a two-pronged approach to nanoparticle conjugation:
-
Hydrazone Ligation: The hydrazide group reacts specifically with aldehyde or ketone groups to form a stable hydrazone bond. This is particularly useful for conjugating the linker to nanoparticles that have been surface-functionalized with carbonyl groups, often generated by the oxidation of surface carbohydrates.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry": The propargyl group provides a reactive handle for the highly efficient and bio-orthogonal CuAAC reaction with azide-functionalized molecules. This allows for the covalent attachment of a wide range of moieties, including targeting ligands, imaging agents, and therapeutic payloads, to the nanoparticle surface.
These application notes provide detailed protocols for the functionalization of nanoparticles using this compound and methods for the characterization of the resulting conjugates.
Data Presentation
The successful functionalization of nanoparticles with this compound can be quantified using various analytical techniques. The following tables provide examples of expected data for the characterization of functionalized nanoparticles.
Table 1: Characterization of Nanoparticles Before and After Functionalization
| Parameter | Bare Nanoparticles | Nanoparticles + this compound | Nanoparticles + this compound + Azide-Molecule |
| Hydrodynamic Diameter (nm) | 100 ± 5 | 115 ± 7 | 125 ± 8 |
| Zeta Potential (mV) | -25 ± 3 | -15 ± 2 | -10 ± 2 |
| Polydispersity Index (PDI) | < 0.1 | < 0.15 | < 0.2 |
Table 2: Quantification of Surface Ligand Density
| Quantification Method | Ligand | Measured Value | Unit |
| UV-Vis Spectroscopy | Azide-fluorophore | 150 | molecules/nanoparticle |
| Thermogravimetric Analysis (TGA) | This compound | 5% | weight loss |
| Nuclear Magnetic Resonance (¹H NMR) | This compound | 200 | molecules/nanoparticle |
| Gel Permeation Chromatography (GPC) | This compound | 10% increase | in molecular weight |
Experimental Protocols
Protocol 1: Functionalization of Aldehyde-Presenting Nanoparticles with this compound via Hydrazone Ligation
This protocol describes the attachment of the this compound linker to nanoparticles that have been pre-functionalized with aldehyde groups. A common method for introducing aldehydes is the periodate (B1199274) oxidation of surface polysaccharides.
Materials:
-
Aldehyde-functionalized nanoparticles (e.g., periodate-oxidized dextran-coated iron oxide nanoparticles)
-
This compound
-
Anhydrous dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Aniline (B41778) (catalyst)
-
Reaction buffer: 0.1 M sodium phosphate (B84403) buffer, pH 6.0
-
Quenching solution: 1 M glycine (B1666218) solution
-
Purification system (e.g., magnetic separation, centrifugation, or size exclusion chromatography)
Procedure:
-
Nanoparticle Preparation: Disperse the aldehyde-functionalized nanoparticles in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Linker Solution Preparation: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO and then dilute with the reaction buffer to a final concentration of 10-50 mM.
-
Conjugation Reaction:
-
Add the this compound solution to the nanoparticle dispersion. The molar ratio of linker to available aldehyde groups should typically be in a 10- to 50-fold excess.
-
Add aniline to the reaction mixture to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.
-
-
Quenching: Add the quenching solution to the reaction mixture to a final concentration of 100 mM to react with any unreacted aldehyde groups. Incubate for 30 minutes.
-
Purification: Remove the excess linker and catalyst by washing the nanoparticles multiple times with the reaction buffer. The purification method will depend on the nanoparticle type (e.g., magnetic separation for iron oxide nanoparticles, repeated centrifugation and resuspension for others).
-
Characterization: Characterize the resulting propargyl-functionalized nanoparticles for hydrodynamic size, zeta potential, and the presence of the propargyl group using appropriate techniques (e.g., FTIR, Raman, or by proceeding to a click chemistry reaction with an azide-fluorophore).
Protocol 2: Conjugation of Azide-Modified Molecules to Propargyl-Functionalized Nanoparticles via CuAAC Click Chemistry
This protocol outlines the "clicking" of an azide-containing molecule (e.g., a targeting peptide, a fluorescent dye, or a drug molecule) onto the propargyl-functionalized nanoparticles from Protocol 1.
Materials:
-
Propargyl-functionalized nanoparticles
-
Azide-modified molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper-stabilizing ligand
-
Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Purification system
Procedure:
-
Nanoparticle and Reagent Preparation:
-
Disperse the propargyl-functionalized nanoparticles in PBS to a final concentration of 1-10 mg/mL.
-
Dissolve the azide-modified molecule in PBS or a compatible solvent to a concentration that allows for a 5- to 20-fold molar excess relative to the estimated number of propargyl groups on the nanoparticles.
-
Prepare fresh stock solutions of 100 mM CuSO₄ in water, 1 M sodium ascorbate in water, and 100 mM THPTA or TBTA in water or DMSO.
-
-
Pre-complexation of Copper: In a separate tube, mix the CuSO₄ and THPTA/TBTA solutions in a 1:5 molar ratio. Let it stand for 5 minutes.
-
Click Reaction:
-
To the nanoparticle dispersion, add the azide-modified molecule.
-
Add the pre-complexed copper-ligand solution to the nanoparticle mixture. The final copper concentration should be in the range of 100-500 µM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing, protected from light if using a light-sensitive molecule.
-
-
Purification: Purify the functionalized nanoparticles from excess reagents and byproducts using an appropriate method such as dialysis, size exclusion chromatography, or repeated centrifugation.
-
Characterization: Analyze the final conjugated nanoparticles to confirm the successful attachment of the azide-modified molecule. This can be done by measuring changes in size, charge, and by techniques specific to the attached molecule (e.g., fluorescence spectroscopy for a fluorescent dye, or bioactivity assays for a targeting ligand).
Visualizations
Caption: Workflow for Hydrazone Ligation.
Caption: Workflow for CuAAC Click Chemistry.
Caption: Dual Functionalization Pathway.
Application Note: Conjugation of Propargyl-PEG4-hydrazide to Carboxyl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for the conjugation of Propargyl-PEG4-hydrazide to molecules or surfaces bearing carboxyl groups. This bioconjugation technique is a cornerstone in the development of advanced therapeutics, particularly in the synthesis of Antibody-Drug Conjugates (ADCs), where the propargyl group serves as a handle for subsequent "click" chemistry reactions. The reaction proceeds via the formation of a stable amide bond, facilitated by the carbodiimide (B86325) crosslinker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. The inclusion of NHS enhances the coupling efficiency by converting the unstable O-acylisourea intermediate into a more stable amine-reactive NHS ester.
The hydrazide moiety of this compound acts as a potent nucleophile that efficiently reacts with the EDC-activated carboxyl group. The polyethylene (B3416737) glycol (PEG) spacer (PEG4) increases the hydrophilicity of the resulting conjugate, which can improve solubility and reduce non-specific interactions in biological systems.
Chemical Reaction Workflow
The conjugation process is typically performed as a two-step reaction to maximize efficiency and minimize side reactions. First, the carboxyl groups are activated with EDC and NHS at a slightly acidic pH. Subsequently, the this compound is added at a neutral to slightly basic pH to facilitate the nucleophilic attack and formation of the stable amide bond.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the conjugation reaction.
Materials and Reagents
-
Molecule or surface with carboxyl groups (e.g., protein, nanoparticle, resin)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching Solution (optional): 1 M Hydroxylamine (B1172632) HCl, pH 8.5, or 1 M Tris-HCl, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for dissolving reagents
-
Desalting columns or dialysis equipment for purification
-
Reaction tubes
-
Standard laboratory equipment (pipettes, vortex mixer, centrifuge)
Protocol: Two-Step Aqueous Conjugation
This protocol is optimized for conjugating this compound to a protein containing carboxyl groups. Modifications may be required for other substrates.
1. Preparation of Reagents:
-
Equilibrate EDC, NHS (or Sulfo-NHS), and this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Immediately before use, prepare solutions of EDC and NHS (or Sulfo-NHS) in Activation Buffer. These reagents are moisture-sensitive and should be used promptly after dissolution.
2. Activation of Carboxyl Groups:
-
Dissolve the carboxyl-containing molecule in Activation Buffer to a desired concentration (e.g., 1-10 mg/mL for a protein).
-
Add a molar excess of EDC and NHS to the solution. Refer to the table below for recommended molar ratios. For example, use a 10-fold molar excess of EDC and a 5-fold molar excess of NHS relative to the amount of carboxyl groups.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
3. Conjugation with this compound:
-
Optional but Recommended: To remove excess EDC and NHS, pass the activated molecule solution through a desalting column equilibrated with Coupling Buffer. This prevents unwanted side reactions with the hydrazide.
-
Immediately add the this compound solution to the activated molecule solution. A 10- to 50-fold molar excess of the hydrazide over the carboxyl-containing molecule is a common starting point.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
4. Quenching the Reaction (Optional):
-
To stop the reaction and hydrolyze any remaining NHS esters, a quenching solution can be added. Add hydroxylamine to a final concentration of 10-50 mM and incubate for 5-10 minutes at room temperature. Note that primary amine-containing quenching reagents like Tris or glycine (B1666218) will compete for reaction with the activated carboxyl groups.
5. Purification of the Conjugate:
-
Remove excess, unreacted this compound and reaction byproducts by dialysis, size-exclusion chromatography, or using a desalting column with an appropriate molecular weight cutoff (MWCO).
Data Presentation
The efficiency of the conjugation reaction can be influenced by several factors, including the molar ratios of the reagents, pH, and reaction time. The following table provides representative data on how these parameters can affect the conjugation yield.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Molar Ratio (Carboxyl:EDC:NHS) | 1:2:1 | 1:10:5 | 1:20:10 | Higher excess of EDC/NHS generally increases activation. |
| Molar Ratio (Carboxyl:Hydrazide) | 1:10 | 1:20 | 1:50 | Higher excess of hydrazide drives the reaction to completion. |
| Activation pH | 5.0 | 6.0 | 7.0 | Optimal activation is typically between pH 4.5-6.0. |
| Coupling pH | 6.5 | 7.4 | 8.0 | Optimal coupling is typically between pH 7.2-8.0. |
| Reaction Time (Coupling) | 1 hour | 2 hours | Overnight (4°C) | Longer reaction times can increase yield, especially at lower temperatures. |
| Representative Conjugation Yield | ~40-60% | ~60-80% | ~75-90% | Yields are dependent on the specific substrate and reaction conditions. |
Note: The data presented in this table are representative and for illustrative purposes. Optimal conditions should be determined empirically for each specific application.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conjugation | Inactive EDC or NHS due to moisture. | Use fresh, anhydrous reagents. Allow reagents to warm to room temperature before opening. |
| Incorrect pH for activation or coupling. | Ensure the Activation Buffer is pH 4.5-6.0 and the Coupling Buffer is pH 7.2-8.0. | |
| Hydrolysis of the NHS ester. | Perform the conjugation step immediately after activation. | |
| Presence of primary amines in buffers (e.g., Tris, glycine). | Use amine-free buffers such as MES and PBS for the reaction. | |
| Precipitation of Protein | High degree of modification leading to insolubility. | Reduce the molar excess of the activated linker. Optimize protein concentration. |
| Unconjugated Linker Present After Purification | Incorrect MWCO of the purification device. | Use a dialysis membrane or desalting column with a low MWCO (e.g., 3-5 kDa) to remove the smaller this compound. |
Logical Relationship of Key Reaction Parameters
The success of the conjugation is dependent on the interplay of several key parameters. The following diagram illustrates the logical flow for optimizing the reaction.
Application Notes and Protocols for Propargyl-PEG4-hydrazide Reaction with Aldehydes and Ketones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction between Propargyl-PEG4-hydrazide and carbonyl compounds (aldehydes and ketones), a key bioconjugation technique. This method is particularly valuable in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics. Included are the reaction mechanism, detailed experimental protocols, and quantitative data to guide researchers in their experimental design.
Introduction
This compound is a heterobifunctional linker that contains two reactive functional groups: a terminal alkyne (propargyl group) and a hydrazide group.[1][2] The propargyl group enables covalent modification via copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"). The hydrazide moiety reacts specifically with aldehydes and ketones to form a stable hydrazone linkage. This dual functionality makes this compound a versatile tool for conjugating molecules of interest to biomolecules, such as antibodies, that can be modified to contain carbonyl groups.
The reaction of the hydrazide with a carbonyl group is a condensation reaction that proceeds under mild, aqueous conditions, making it suitable for use with sensitive biological molecules. The resulting hydrazone bond is significantly more stable than a Schiff base formed with a simple amine and exhibits pH-dependent stability, being relatively stable at physiological pH (~7.4) and more labile under acidic conditions found within cellular compartments like endosomes and lysosomes.[3]
Reaction Mechanism
The formation of a hydrazone bond from the reaction of this compound with an aldehyde or ketone is a nucleophilic addition-elimination reaction. The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the carbon-nitrogen double bond of the hydrazone. The reaction is favored under slightly acidic conditions (pH 5-7), which facilitate the protonation of the carbonyl oxygen, increasing its electrophilicity, and also the protonation of the hydroxyl group in the intermediate, making it a better leaving group (water).
Applications
The primary application of this compound is in the site-specific conjugation of payloads to antibodies, particularly in the construction of ADCs.[1][2] In this context, the carbohydrate domains of an antibody can be oxidized with sodium periodate (B1199274) to generate aldehyde groups. This compound is then reacted with these aldehydes to form a stable hydrazone linkage. The propargyl group is then available for the attachment of a cytotoxic drug or other molecule of interest via click chemistry. This approach allows for the generation of homogenous ADCs with a defined drug-to-antibody ratio (DAR).[4]
Other applications include:
-
Labeling of glycoproteins: Similar to antibodies, other glycoproteins can be labeled with this compound for detection or functionalization.
-
Surface modification: Surfaces functionalized with aldehyde or ketone groups can be modified with this compound to introduce alkyne handles for subsequent reactions.
-
Drug delivery systems: The pH-sensitive nature of the hydrazone bond can be exploited for the controlled release of drugs in acidic environments, such as tumors or intracellular compartments.
Quantitative Data
The efficiency of the hydrazone formation and the stability of the resulting bond are critical parameters for successful bioconjugation. The following tables provide representative quantitative data for hydrazone formation reactions. Note that the exact yields and kinetics will depend on the specific aldehyde or ketone, the reaction conditions, and the properties of the biomolecule being modified.
Table 1: Typical Parameters for Hydrazone Formation
| Parameter | Value | Reference |
| pH | 5.0 - 7.0 | [3] |
| Temperature | 4 - 37 °C | [3] |
| Reaction Time | 2 - 24 hours | [3] |
| Molar Ratio (Hydrazide:Carbonyl) | 10:1 to 50:1 | [3] |
Table 2: Representative Yields for Hydrazone Formation with PEG-Hydrazides
| Carbonyl Source | Hydrazide | Yield (%) | Reference |
| Oxidized Antibody | Generic PEG-Hydrazide | 60 - 90 | [4] |
| Aldehyde-functionalized protein | Generic PEG-Hydrazide | >80 | [5] |
| Small molecule aldehyde | Generic PEG-Hydrazide | >90 | [6] |
Table 3: Hydrolytic Stability of Hydrazone Bonds
| pH | Half-life | Conditions | Reference |
| 7.4 | > 5 days | 37 °C, Human Plasma | [7] |
| 5.0 | ~ 1 day | 37 °C, Aqueous Buffer | [7] |
Experimental Protocols
The following are detailed protocols for the generation of aldehydes on an antibody and subsequent conjugation with this compound.
Protocol 1: Generation of Aldehydes on an Antibody by Periodate Oxidation
This protocol describes the mild oxidation of the carbohydrate moieties on an antibody to generate reactive aldehyde groups.
Materials:
-
Antibody in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)
-
Sodium meta-periodate (NaIO₄)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Quenching Solution: 1 M Glycerol
-
Desalting columns or dialysis cassettes (e.g., 30 kDa MWCO)
Procedure:
-
Buffer Exchange: Exchange the antibody into Oxidation Buffer to a final concentration of 1-10 mg/mL using a desalting column or dialysis.
-
Periodate Oxidation:
-
Protect the reaction from light.
-
Add a freshly prepared solution of NaIO₄ in Oxidation Buffer to the antibody solution to a final concentration of 1-10 mM.
-
Incubate the reaction for 30 minutes at room temperature with gentle mixing.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Solution to a final concentration of 10-20 mM.
-
Incubate for 10 minutes at room temperature.
-
-
Purification:
-
Immediately purify the oxidized antibody by passing it through a desalting column pre-equilibrated with PBS, pH 6.0. Alternatively, perform buffer exchange by dialysis against PBS, pH 6.0.
-
The oxidized antibody is now ready for conjugation with this compound.
-
Protocol 2: Conjugation of this compound to an Oxidized Antibody
This protocol describes the reaction of the aldehyde-containing antibody with this compound to form a stable hydrazone linkage.
Materials:
-
Oxidized antibody from Protocol 1
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: PBS, pH 6.0
-
Desalting columns or dialysis cassettes
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO or DMF to a concentration of 10-50 mM.
-
Conjugation Reaction:
-
To the oxidized antibody solution, add the this compound stock solution to achieve a final molar excess of 20-50 fold over the antibody. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid denaturation of the antibody.
-
Incubate the reaction for 2-16 hours at room temperature or 4°C with gentle mixing. The optimal reaction time should be determined empirically.
-
-
Purification:
-
Remove the excess this compound and organic solvent by purifying the conjugate using a desalting column or by dialysis against PBS, pH 7.4.
-
-
Characterization:
-
The resulting antibody-PEG-propargyl conjugate can be characterized by various methods, including:
-
Visualizations
Reaction of this compound with an Aldehyde
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. propargyl peg4 hydrazide — TargetMol Chemicals [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. Quantitative analysis of polyethylene glycol (PEG) and PEGylated proteins in animal tissues by LC-MS/MS coupled with in-source CID - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Propargyl-PEG4-hydrazide Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-hydrazide is a heterobifunctional linker that is instrumental in the field of bioconjugation and drug delivery, particularly in the synthesis of Antibody-Drug Conjugates (ADCs). Its structure comprises a terminal propargyl group (an alkyne) for click chemistry applications and a hydrazide moiety for conjugation to carbonyl-containing molecules, such as aldehydes and ketones. The tetraethylene glycol (PEG4) spacer enhances solubility and biocompatibility while providing spatial separation between the conjugated molecules.
These application notes provide detailed experimental conditions and protocols for the two primary reactions of this compound: hydrazone bond formation and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Hydrazone Bond Formation with Aldehydes and Ketones
The hydrazide group of this compound reacts with aldehydes or ketones to form a stable hydrazone linkage. This reaction is pH-sensitive and is a cornerstone for attaching the linker to biomolecules, which can be modified to present a carbonyl group.
Experimental Conditions
The formation of the hydrazone bond is reversible and its stability is pH-dependent. The reaction is typically carried out in a slightly acidic aqueous buffer to facilitate the condensation.
Table 1: Quantitative Data on Hydrazone Bond Stability
| pH | Half-life (t½) of Hydrazone Bond | Environment Mimicked |
| 7.4 | Stable (hours to days) | Physiological conditions (bloodstream)[1] |
| 5.0 - 6.0 | Shorter (minutes to hours) | Endosomal and lysosomal compartments of tumor cells[1] |
Note: The data presented is for isostructural hydrazones and serves as a close approximation for this compound. The exact stability will depend on the specific aldehyde or ketone reactant.
Experimental Protocol: Hydrazone Formation
This protocol describes a general procedure for conjugating this compound to an aldehyde-containing biomolecule.
Materials:
-
Aldehyde-modified biomolecule (e.g., protein, polysaccharide)
-
This compound
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 6.0
-
Quenching solution (optional)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Dissolve the aldehyde-modified biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve this compound in the reaction buffer.
-
Add a 10- to 50-fold molar excess of the this compound solution to the biomolecule solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
(Optional) Quench the reaction by adding a suitable quenching reagent.
-
Purify the conjugate using an appropriate method, such as size-exclusion chromatography, to remove excess linker.
-
Characterize the conjugate to determine the degree of labeling.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The propargyl group of this compound readily participates in CuAAC, a highly efficient and specific "click" reaction, with an azide-functionalized molecule. This reaction forms a stable triazole linkage.
Experimental Conditions
The CuAAC reaction requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt and a reducing agent. A copper-chelating ligand is often used to stabilize the Cu(I) and enhance the reaction rate.
Table 2: Typical CuAAC Reaction Conditions and Yields
| Component | Concentration/Ratio | Purpose | Typical Yield |
| Alkyne (this compound conjugate) | 1 equivalent | Reactant | >95% |
| Azide-containing molecule | 1.1 - 2 equivalents | Reactant | |
| Copper(II) sulfate (B86663) (CuSO₄) | 0.1 - 0.5 equivalents | Catalyst precursor | |
| Sodium Ascorbate (B8700270) | 1 - 5 equivalents | Reducing agent to generate Cu(I) | |
| Ligand (e.g., TBTA, THPTA) | 0.5 - 2.5 equivalents | Stabilizes Cu(I), accelerates reaction, and prevents side reactions | |
| Solvent | Aqueous buffer (e.g., PBS), often with a co-solvent like DMSO or DMF | To dissolve reactants | |
| Temperature | Room temperature | Mild reaction condition | |
| Reaction Time | 1 - 8 hours | Time to completion |
Experimental Protocol: CuAAC Reaction
This protocol provides a general method for the CuAAC reaction between a this compound conjugate and an azide-containing molecule.
Materials:
-
This compound conjugate
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Ligand (e.g., TBTA) stock solution (e.g., 10 mM in DMSO/t-butanol)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Purification system
Procedure:
-
Dissolve the this compound conjugate and the azide-containing molecule in the reaction buffer.
-
In a separate tube, prepare the catalyst premix by adding the ligand solution to the CuSO₄ solution.
-
Add the catalyst premix to the reaction mixture containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Allow the reaction to proceed for 1-8 hours at room temperature with gentle mixing.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC, mass spectrometry).
-
Once the reaction is complete, purify the final conjugate to remove the copper catalyst and excess reagents.
Application: Synthesis of an Antibody-Drug Conjugate (ADC)
This compound is ideally suited for the two-step synthesis of ADCs. First, the linker is attached to a cytotoxic drug, and then the drug-linker construct is conjugated to an antibody.
References
Propargyl-PEG4-hydrazide: A Versatile Linker for Targeted Drug Delivery
For Immediate Release
Propargyl-PEG4-hydrazide is emerging as a critical component in the field of targeted drug delivery, offering researchers a versatile and efficient tool for the development of next-generation therapeutics, particularly antibody-drug conjugates (ADCs). Its unique bifunctional architecture, featuring a terminal propargyl group for "click" chemistry and a hydrazide moiety for carbonyl conjugation, enables the precise and stable attachment of potent payloads to targeting molecules. This linker's polyethylene (B3416737) glycol (PEG) spacer enhances solubility and biocompatibility, addressing key challenges in the formulation and efficacy of targeted therapies.
Application in Site-Specific Antibody-Drug Conjugate Development
A primary application of this compound is in the site-specific conjugation of drugs to monoclonal antibodies (mAbs), a strategy designed to produce homogeneous ADCs with a consistent drug-to-antibody ratio (DAR). This is most commonly achieved by targeting the carbohydrate domains within the Fc region of the antibody. The protocol involves the mild oxidation of the sugar moieties to generate aldehyde groups, which then serve as reactive handles for the hydrazide group of the linker, forming a stable hydrazone bond. The propargyl group remains available for the subsequent attachment of a cytotoxic payload via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction. This site-specific approach is advantageous as it avoids modification of the antibody's antigen-binding sites, thus preserving its targeting function.
Experimental Protocols
Protocol 1: Site-Specific Antibody-Drug Conjugation via Carbohydrate Oxidation and Hydrazone Ligation
This protocol outlines the steps for the site-specific conjugation of a drug to an antibody using this compound.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)
-
Sodium periodate (B1199274) (NaIO₄) solution
-
This compound
-
Aniline (B41778) (catalyst)
-
Azide-functionalized cytotoxic payload
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Desalting columns
-
Hydrophobic Interaction Chromatography (HIC) column
-
Mass spectrometer
Procedure:
-
Antibody Oxidation:
-
Prepare the antibody at a concentration of 5-10 mg/mL in PBS.
-
Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-2 mM.
-
Incubate the reaction in the dark at 4°C for 1 hour.
-
Quench the reaction by adding glycerol (B35011) to a final concentration of 10 mM and incubate for 15 minutes.
-
Remove excess periodate and glycerol using a desalting column equilibrated with PBS.
-
-
Hydrazone Ligation with this compound:
-
To the oxidized antibody, add a 50-fold molar excess of this compound.
-
Add aniline to a final concentration of 5 mM to catalyze the reaction.
-
Incubate the reaction at room temperature for 4-6 hours.
-
Remove excess linker and catalyst using a desalting column equilibrated with PBS.
-
-
Click Chemistry for Payload Conjugation:
-
Prepare a stock solution of the azide-functionalized cytotoxic payload in a suitable organic solvent (e.g., DMSO).
-
In a separate tube, prepare the click chemistry catalyst solution by mixing CuSO₄ and THPTA in a 1:5 molar ratio in water.
-
Add the azide-payload to the antibody-linker conjugate at a 10-fold molar excess.
-
Add the CuSO₄/THPTA solution to the reaction mixture.
-
Add freshly prepared sodium ascorbate to a final concentration of 5 mM to initiate the reaction.
-
Incubate the reaction at room temperature for 2-4 hours.
-
-
Purification and Characterization:
-
Purify the resulting ADC using a desalting column to remove unreacted payload and catalyst.
-
Further purify the ADC and characterize the drug-to-antibody ratio (DAR) using HIC-HPLC.
-
Confirm the identity and integrity of the ADC using mass spectrometry.
-
Protocol 2: In Vitro Cytotoxicity Assay
This protocol describes the evaluation of the cytotoxic potential of the synthesized ADC against a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., HER2-positive NCI-N87 gastric cancer cells)
-
Control (antigen-negative) cell line
-
Complete cell culture medium
-
Synthesized ADC
-
Untreated control antibody
-
Cell viability reagent (e.g., MTT or CellTiter-Glo®)
-
96-well microplates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the target and control cells in separate 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and the unconjugated antibody in complete culture medium.
-
Remove the medium from the wells and add the diluted ADC or control antibody.
-
Include wells with untreated cells as a negative control.
-
Incubate the plates for 72-96 hours at 37°C and 5% CO₂.
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
This protocol details the assessment of the anti-tumor efficacy of the ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Target cancer cell line for tumor implantation
-
Synthesized ADC
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously implant the target cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Animal Grouping and Treatment:
-
Randomly assign the tumor-bearing mice to treatment and control groups.
-
Administer the ADC (e.g., via intravenous injection) at a predetermined dose and schedule.
-
Administer the vehicle control to the control group.
-
-
Tumor Growth Monitoring:
-
Measure the tumor volume using calipers two to three times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Data Analysis:
-
Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Compare the tumor growth inhibition between the ADC-treated and control groups.
-
Quantitative Data Summary
The following tables summarize hypothetical but representative data for an ADC constructed using this compound, targeting HER2-positive cancer cells.
Table 1: ADC Characterization
| Parameter | Result | Method |
| Average Drug-to-Antibody Ratio (DAR) | 3.8 | HIC-HPLC |
| Monomer Purity | >95% | Size Exclusion Chromatography (SEC) |
| Endotoxin Level | <0.5 EU/mg | LAL Assay |
Table 2: In Vitro Cytotoxicity
| Cell Line | Target | IC50 (nM) |
| NCI-N87 | HER2-positive | 1.5 |
| SK-BR-3 | HER2-positive | 2.1 |
| MDA-MB-231 | HER2-negative | >1000 |
Table 3: In Vivo Efficacy in NCI-N87 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Unconjugated Antibody | 10 | 25 |
| ADC | 5 | 85 |
| ADC | 10 | 98 (complete regression in 6/10 mice) |
Visualizations
Caption: Experimental workflow for ADC synthesis and evaluation.
Caption: General mechanism of action for an ADC.
Application Notes and Protocols for Protein-Protein Conjugate Synthesis using Propargyl-PEG4-hydrazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise construction of protein-protein conjugates is a cornerstone of modern biotechnology, enabling the development of novel therapeutics, diagnostic tools, and research reagents. Propargyl-PEG4-hydrazide is a versatile heterobifunctional linker that facilitates the covalent linkage of two distinct protein molecules through a two-step orthogonal ligation strategy. This linker contains a hydrazide moiety for reaction with a carbonyl group (aldehyde or ketone) on the first protein and a terminal alkyne (propargyl group) for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," with an azide-modified second protein. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.[1][2]
This document provides detailed protocols for the generation of protein-protein conjugates using this compound, including methods for introducing the required functionalities into the target proteins and subsequent conjugation, purification, and analysis of the final product.
Workflow Overview
The overall strategy for creating a protein-protein conjugate using this compound involves a sequential, two-step process. First, one protein is modified to introduce a bioorthogonal aldehyde handle. This aldehyde-tagged protein is then reacted with the hydrazide moiety of the this compound linker. In the second part of the process, a second protein is separately modified to introduce an azide (B81097) group. Finally, the alkyne-functionalized first protein is conjugated to the azide-functionalized second protein via a copper-catalyzed click reaction.
Data Presentation
Table 1: Quantitative Parameters for Protein Functionalization and Conjugation
| Parameter | Method | Typical Molar Excess of Reagent | Typical Reaction Time | Estimated Yield/Efficiency | Analytical Method |
| Protein Aldehyde Introduction | Sodium meta-periodate oxidation of glycoproteins | 10-50 fold | 30-60 min | >90% conversion of cis-diols | Aldehyde quantification assays |
| Enzymatic (e.g., FGE) | N/A (co-expression) | In vivo | High efficiency | Mass Spectrometry[3] | |
| Hydrazone Ligation | Reaction with this compound | 20-50 fold | 2-4 hours | >80% | SDS-PAGE, Mass Spectrometry[4] |
| Protein Azide Introduction | NHS-ester-azide reaction with lysines | 20-30 fold | 60 min | Variable, depends on accessible lysines | Mass Spectrometry[5] |
| CuAAC Reaction | Copper(I)-catalyzed click chemistry | 2-4 fold excess of one protein | 8-16 hours | >90% | SDS-PAGE, Mass Spectrometry[6] |
Experimental Protocols
Protocol 1: Introduction of an Aldehyde Handle onto a Glycoprotein (B1211001)
This protocol describes the generation of aldehyde groups on a glycoprotein via mild oxidation of cis-diol moieties in sialic acids.
Materials:
-
Glycoprotein of interest (e.g., an antibody)
-
Sodium meta-periodate (NaIO4)
-
Coupling Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
Procedure:
-
Prepare the glycoprotein in the coupling buffer at a concentration of 1-10 mg/mL.
-
Prepare a fresh solution of sodium meta-periodate in the coupling buffer.
-
Add the sodium meta-periodate solution to the glycoprotein solution to a final concentration of 1-10 mM.
-
Incubate the reaction mixture in the dark for 30-60 minutes at room temperature.
-
Remove the excess periodate and byproducts by passing the reaction mixture through a desalting column equilibrated with the coupling buffer.
-
The resulting aldehyde-modified glycoprotein is now ready for hydrazone ligation.
Protocol 2: Hydrazone Ligation with this compound
This protocol details the reaction of the aldehyde-modified protein with the hydrazide linker.
Materials:
-
Aldehyde-modified protein (from Protocol 1)
-
This compound
-
Anhydrous DMSO
-
Coupling Buffer with Catalyst (e.g., Thermo Scientific GlycoLink Coupling Catalyst containing aniline)[7]
-
Desalting column
Procedure:
-
Dissolve this compound in anhydrous DMSO to prepare a 10-50 mM stock solution.
-
To the aldehyde-modified protein solution, add the this compound stock solution to achieve a 20-50 fold molar excess of the linker.
-
If using, add the aniline (B41778) catalyst to the reaction mixture according to the manufacturer's instructions. Aniline can significantly increase the rate of hydrazone bond formation.[7]
-
Incubate the reaction for 2-4 hours at room temperature.
-
Remove the excess linker by passing the reaction mixture through a desalting column.
-
The resulting alkyne-functionalized protein is ready for the click chemistry step.
Protocol 3: Introduction of an Azide Handle onto a Protein
This protocol describes the modification of a protein with azide groups by targeting primary amines (lysine residues and the N-terminus).
Materials:
-
Protein of interest
-
Azide-PEGn-NHS ester
-
Anhydrous DMSO
-
Reaction Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4)
-
Desalting column
Procedure:
-
Prepare the protein in the reaction buffer at a concentration of 1-10 mg/mL.
-
Prepare a 10-50 mM stock solution of the Azide-PEGn-NHS ester in anhydrous DMSO.
-
Add the NHS-ester-azide solution to the protein solution to achieve a 20-30 fold molar excess.
-
Incubate the reaction for 60 minutes at room temperature.
-
Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris-HCl) to a final concentration of ~50 mM.
-
Remove the excess labeling reagent and byproducts using a desalting column.
-
The azide-modified protein is now ready for the click reaction.
Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the final conjugation step between the alkyne-functionalized protein and the azide-functionalized protein.
Materials:
-
Alkyne-functionalized protein (from Protocol 2)
-
Azide-modified protein (from Protocol 3)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Sodium ascorbate (B8700270)
-
Protein Labeling Buffer (e.g., triethylammonium (B8662869) acetate (B1210297) pH 6.8)[8]
-
Degassing equipment (optional, but recommended)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare stock solutions: 20 mM CuSO4 in water, 100 mM THPTA in water, and a fresh 100 mM sodium ascorbate solution in water.[9]
-
In a microcentrifuge tube, combine the alkyne-functionalized protein and the azide-modified protein in the protein labeling buffer. A 2-4 fold molar excess of one protein over the other is recommended.
-
(Optional) Degas the reaction mixture by purging with an inert gas (e.g., argon or nitrogen) for 5-10 minutes to remove oxygen, which can interfere with the Cu(I) catalyst.
-
Add the THPTA ligand solution to the reaction mixture.
-
Add the CuSO4 solution to the reaction mixture.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 8-16 hours.
-
Purify the resulting protein-protein conjugate using size-exclusion chromatography to separate the conjugate from unreacted proteins and reagents.
Protocol 5: Analysis of Protein-Protein Conjugates
A. SDS-PAGE Analysis:
-
Prepare samples of the starting proteins, reaction intermediates, and the final purified conjugate.
-
Run the samples on an SDS-PAGE gel under reducing conditions.
-
Stain the gel with a protein stain (e.g., Coomassie Blue).
-
The formation of the conjugate will be indicated by the appearance of a new band with a higher molecular weight corresponding to the sum of the molecular weights of the two starting proteins. The purity of the conjugate can also be assessed.[10][11]
B. Mass Spectrometry Analysis:
-
Prepare the purified conjugate for mass spectrometry analysis (e.g., by buffer exchange into a volatile buffer).
-
Analyze the sample using ESI-MS or MALDI-TOF MS.
-
The mass spectrum of the conjugate should show a peak corresponding to the expected molecular weight of the final product. This provides definitive confirmation of successful conjugation.[12][13]
Application Example: Modulating a Signaling Pathway
Protein-protein conjugates can be powerful tools to study and manipulate cellular signaling pathways. For instance, a conjugate could be designed to bring an enzyme in close proximity to a specific substrate that it would not normally encounter, thereby artificially activating a downstream signaling cascade.
In this hypothetical example, an antibody targeting a specific cell surface protein is conjugated to a constitutively active kinase. When this conjugate binds to the cell surface, it brings the kinase into close proximity with a substrate that is not its natural target, leading to its phosphorylation and the artificial activation of a downstream signaling pathway. This approach can be used to study the effects of activating specific pathways in a targeted manner.
References
- 1. researchgate.net [researchgate.net]
- 2. interchim.fr [interchim.fr]
- 3. pnas.org [pnas.org]
- 4. korambiotech.com [korambiotech.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lumiprobe.com [lumiprobe.com]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 8. lumiprobe.com [lumiprobe.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Assessing protein purity using SDS PAGE [protocols.io]
- 12. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 13. Introduction of the mass spread function for characterization of protein conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Immobilization using Propargyl-PEG4-hydrazide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Propargyl-PEG4-hydrazide in the immobilization of proteins, particularly glycoproteins, onto solid supports. This bifunctional linker offers a versatile platform for creating stable and oriented protein conjugates, which is of significant interest in drug development, diagnostics, and various research applications.
Introduction
This compound is a chemical linker that features two distinct reactive groups: a hydrazide group and a propargyl (alkyne) group, separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This unique structure allows for a two-step, orthogonal conjugation strategy.
The hydrazide group reacts specifically with aldehyde groups to form a stable hydrazone bond. This chemistry is particularly useful for the site-specific immobilization of glycoproteins. The carbohydrate moieties of glycoproteins can be mildly oxidized to generate aldehyde groups, which then serve as specific attachment points for the hydrazide linker. This oriented immobilization strategy often preserves the protein's biological activity by keeping critical binding sites accessible.
The propargyl group is a terminal alkyne that can participate in "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the subsequent, highly efficient and specific attachment of the protein-linker conjugate to a solid support or another molecule that has been functionalized with an azide (B81097) group.
The PEG4 spacer is a hydrophilic chain that enhances the solubility of the conjugate and reduces non-specific binding of other proteins to the solid support, thereby improving the signal-to-noise ratio in assays.
Applications
-
Oriented Immobilization of Antibodies: By targeting the glycosylation sites in the Fc region, antibodies can be immobilized with their antigen-binding sites (Fab) oriented away from the solid support, maximizing their antigen-capture capacity.
-
Development of Affinity Chromatography Supports: Immobilized proteins can be used to purify their binding partners from complex mixtures.
-
Enzyme Immobilization: Covalently attaching enzymes to solid supports can enhance their stability and allow for their reuse in biocatalytic processes.
-
Surface Plasmon Resonance (SPR) and Other Biosensor Applications: Site-specific immobilization of ligands leads to more uniform and reproducible sensor surfaces.
-
Drug Delivery Systems: The propargyl group can be used to attach the protein conjugate to drug-loaded nanoparticles or other delivery vehicles.
Data Presentation
The following tables summarize quantitative data related to protein immobilization on hydrazide-activated supports. It is important to note that the specific performance of this compound may vary depending on the protein, solid support, and experimental conditions.
| Parameter | Value | Solid Support | Protein | Citation |
| Immobilization Efficiency | > 90% | GlycoLink™ Resin (Hydrazide-activated) | Glycoproteins | [1][2] |
| 72.93% | GlycoLink™ Resin (Hydrazide-activated) | Monoclonal Rat IgG1 | [2][3] | |
| 84.74% | GlycoLink™ Resin (Hydrazide-activated) | Monoclonal Mouse IgG1 | [2][3] | |
| 89.78% | GlycoLink™ Resin (Hydrazide-activated) | Rabbit Serum IgG | [2][3] | |
| Protein Loading Capacity | 1-10 mg protein / mL of beads | Hydrazide-terminated magnetic beads | Protein/Peptide | [4] |
| 15-20 µg antibody / mg of beads | BcMag™ Hydrazide-Terminated Magnetic Beads | Antibody | [5] | |
| 0.4 mg protein / 0.1 mL of resin | GlycoLink™ Resin (Hydrazide-activated) | Various | [2][3] |
Experimental Protocols
Protocol 1: Oxidation of Glycoproteins to Generate Aldehyde Groups
This protocol describes the gentle oxidation of cis-diol groups in the carbohydrate moieties of glycoproteins to form reactive aldehyde groups.
Materials:
-
Glycoprotein (B1211001) solution (e.g., 1-5 mg/mL in a suitable buffer)
-
Sodium meta-periodate (NaIO4)
-
Oxidation Buffer (e.g., 0.1 M Sodium Acetate, pH 5.5)
-
Quenching solution (e.g., 1 M glycerol (B35011) or Polyethylene glycol 400)
-
Desalting column or dialysis cassette (10 kDa MWCO)
-
Wash & Coupling Buffer (e.g., Phosphate Buffered Saline, pH 7.2-7.5)
Procedure:
-
Prepare a fresh solution of sodium meta-periodate in Oxidation Buffer at a final concentration of 10-20 mM.
-
Exchange the buffer of the glycoprotein solution to Oxidation Buffer using a desalting column or dialysis.
-
Add the sodium meta-periodate solution to the glycoprotein solution. The final concentration of periodate (B1199274) should be optimized for each protein but a 10-20 fold molar excess is a good starting point.
-
Incubate the reaction mixture for 30-60 minutes at room temperature in the dark (wrap the tube in aluminum foil).[6]
-
Quench the reaction by adding the quenching solution to a final concentration of 20-30 mM. Incubate for 5-10 minutes at room temperature.[6]
-
Remove the excess periodate and quenching reagent by buffer exchange into Wash & Coupling Buffer using a desalting column or dialysis. The oxidized glycoprotein is now ready for conjugation with this compound.
Protocol 2: Conjugation of Oxidized Glycoprotein with this compound
This protocol details the reaction between the aldehyde-containing glycoprotein and the hydrazide group of the linker.
Materials:
-
Oxidized glycoprotein solution (from Protocol 1)
-
This compound
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Coupling Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.0)
-
(Optional) Aniline (B41778) solution (catalyst)
Procedure:
-
Dissolve this compound in DMSO to prepare a stock solution (e.g., 50 mM).
-
Add the this compound stock solution to the oxidized glycoprotein solution. A 50-100 fold molar excess of the linker over the glycoprotein is recommended.
-
(Optional but recommended) To accelerate the reaction, aniline can be added as a catalyst to a final concentration of 10-100 mM.[1]
-
Incubate the reaction mixture for 2-4 hours at room temperature, or overnight at 4°C with gentle mixing.[1]
-
Remove the excess, unreacted this compound by buffer exchange into a suitable buffer for the next step (e.g., PBS) using a desalting column or dialysis.
Protocol 3: Immobilization of Propargyl-PEG4-Protein Conjugate onto an Azide-Activated Solid Support (Click Chemistry)
This protocol describes the final immobilization step via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Materials:
-
Propargyl-PEG4-Protein conjugate (from Protocol 2)
-
Azide-activated solid support (e.g., beads, plates, or sensor chips)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-coordinating ligand
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Washing Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
Procedure:
-
Prepare the azide-activated solid support according to the manufacturer's instructions. Wash the support with the Reaction Buffer.
-
Prepare a fresh solution of the "click" catalyst. In a typical reaction, for every 1 mL of reaction volume, add:
-
10 µL of 100 mM CuSO4
-
20 µL of 500 mM sodium ascorbate
-
(Optional but recommended) 10 µL of 100 mM TBTA in DMSO
-
-
Add the Propargyl-PEG4-Protein conjugate to the azide-activated support.
-
Add the catalyst solution to the mixture of the protein conjugate and the support.
-
Incubate the reaction for 1-4 hours at room temperature with gentle mixing.
-
After incubation, wash the solid support extensively with Washing Buffer to remove any non-covalently bound protein and reaction components.
-
Block any remaining reactive sites on the support by incubating with Blocking Buffer for 1 hour at room temperature.
-
Wash the support again with Washing Buffer and then with the final storage buffer (e.g., PBS). The protein-immobilized support is now ready for use.
Visualizations
Caption: Experimental workflow for protein immobilization.
Caption: Chemical pathway of immobilization.
Caption: Logical relationships of components.
References
- 1. The Influence of PEG Architecture on Protein Adsorption and Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Site-directed immobilization of glycoproteins on hydrazide-containing solid supports. (1987) | DJ O'Shannessy | 85 Citations [scispace.com]
- 5. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 6. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
Application Notes and Protocols for the Characterization of Propargyl-PEG4-hydrazide and its Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-hydrazide is a bifunctional linker molecule widely utilized in bioconjugation and drug delivery systems.[1][2][3][4] Its structure incorporates a terminal alkyne (propargyl group) for click chemistry reactions and a hydrazide moiety for conjugation to carbonyl groups (aldehydes or ketones), all connected by a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer. This application note provides detailed analytical techniques and protocols for the comprehensive characterization of this compound and its subsequent conjugates, ensuring product quality, and consistency in research and development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of the linker is the first step in its successful application.
| Property | Value | Reference |
| Molecular Formula | C12H22N2O5 | BroadPharm |
| Molecular Weight | 274.31 g/mol | [5] |
| Appearance | White to off-white solid or oil | Generic |
| Solubility | Soluble in water, DMSO, DMF, DCM | BroadPharm |
Analytical Techniques for Structural Elucidation and Purity Assessment
A multi-faceted analytical approach is essential for the unambiguous characterization of this compound and its conjugates. The following sections detail the recommended techniques and protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: ¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound by identifying the characteristic protons of the propargyl, PEG, and hydrazide functionalities.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Instrumentation: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
Data Interpretation:
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~4.2 | d | -O-CH₂ -C≡CH |
| ~3.6-3.7 | m | -O-CH₂ -CH₂ -O- (PEG backbone) |
| ~3.5 | t | -CH₂ -NHNH₂ |
| ~2.4 | t | -O-CH₂-C≡CH |
| Variable | br s | -NH-NH₂ |
Note: Chemical shifts are approximate and can vary depending on the solvent used.
Mass Spectrometry (MS)
Application: Mass spectrometry is used to confirm the molecular weight of the this compound linker and its conjugates. High-resolution mass spectrometry (HRMS) provides the exact mass, which further confirms the elemental composition.
Experimental Protocol (Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol, with or without a small amount of formic acid to promote ionization.
-
Instrumentation: Infuse the sample solution into an ESI mass spectrometer (e.g., TOF, Orbitrap, or Q-TOF).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺). For HRMS, compare the measured exact mass with the theoretical exact mass.
Expected Quantitative Data:
| Ion | Theoretical m/z |
| [M+H]⁺ | 275.1601 |
| [M+Na]⁺ | 297.1420 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Application: FTIR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the this compound molecule.
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Acquire the spectrum using an FTIR spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the propargyl and hydrazide groups.
Expected FTIR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3300 | ≡C-H | Stretch |
| ~2115 | -C≡C- | Stretch |
| ~3300-3400 | N-H | Stretch (hydrazide) |
| ~1630-1680 | N-H | Bend (hydrazide) |
| ~1100 | C-O-C | Ether stretch (PEG) |
High-Performance Liquid Chromatography (HPLC)
Application: HPLC is used to assess the purity of the this compound linker and to monitor the progress of conjugation reactions.
Experimental Protocol (Reversed-Phase HPLC):
-
Instrumentation: A standard HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD) is suitable.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm (for amide bonds) or ELSD.
-
Injection Volume: 10 µL.
Data Analysis: The purity of the sample is determined by integrating the peak area of the main component relative to the total peak area in the chromatogram.
Characterization of this compound Conjugates
The analytical strategy for characterizing the conjugate will depend on the nature of the conjugated molecule (e.g., small molecule, peptide, or protein). The formation of a hydrazone bond after conjugation with an aldehyde or ketone can be monitored by the disappearance of the reactive functional groups and the appearance of new characteristic signals.
Example: Conjugation to an Aldehyde-Containing Molecule
The reaction between this compound and an aldehyde-containing molecule results in the formation of a hydrazone linkage.
Analytical Workflow for Conjugate Characterization:
Caption: Workflow for the synthesis and characterization of a hydrazone conjugate.
Expected Changes in Analytical Data Upon Conjugation:
-
NMR: Disappearance of the hydrazide (-NH₂) protons and the aldehyde proton (-CHO). Appearance of a new imine proton (-N=CH-) signal.
-
MS: An increase in the molecular weight corresponding to the mass of the conjugated molecule minus the mass of water.
-
FTIR: Disappearance of the aldehyde C=O stretch and changes in the N-H stretching region. Appearance of a C=N stretching band.
-
HPLC: A shift in the retention time of the conjugate compared to the starting materials.
Signaling Pathway and Logical Relationship Diagrams
Structure of this compound and Conjugation Reaction:
Caption: Structure of this compound and its reaction with an aldehyde.
Conclusion
The robust characterization of this compound and its conjugates is paramount for their successful implementation in drug development and other biomedical applications. The suite of analytical techniques described in this application note, including NMR, MS, FTIR, and HPLC, provides a comprehensive framework for ensuring the identity, purity, and structural integrity of these important molecules. Adherence to these protocols will enable researchers to proceed with confidence in their downstream applications.
References
Propargyl-PEG4-hydrazide: Application Notes and Protocols for Advanced Diagnostic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG4-hydrazide is a versatile, heterobifunctional linker that plays a crucial role in the development of sophisticated diagnostic assays. Its unique structure, featuring a terminal alkyne group and a hydrazide moiety separated by a hydrophilic four-unit polyethylene (B3416737) glycol (PEG) spacer, enables a two-pronged approach to biomolecule conjugation. The propargyl group serves as a handle for "click chemistry," specifically copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for the efficient and specific attachment of reporter molecules, solid surfaces, or other labeled components. The hydrazide group provides a reactive partner for carbonyl groups (aldehydes and ketones), which can be natively present on a target molecule or engineered through gentle oxidation of carbohydrate moieties on glycoproteins, such as antibodies.[1]
This combination of functionalities makes this compound an ideal tool for creating well-defined bioconjugates with enhanced solubility and reduced steric hindrance, leading to improved performance in various diagnostic platforms, including enzyme-linked immunosorbent assays (ELISAs) and biosensors. These application notes provide detailed protocols for two key applications of this compound in diagnostic assay development: the preparation of hapten-carrier conjugates for competitive immunoassays and the oriented immobilization of antibodies on biosensor surfaces.
Application 1: Hapten-Carrier Conjugate Preparation for Competitive ELISA
Objective: To synthesize a hapten-carrier protein conjugate for use as a coating antigen in a competitive ELISA for the detection of a small molecule analyte (hapten).
Principle: Small molecules (haptens) are generally not immunogenic on their own. To elicit an antibody response and to develop an immunoassay, they must be covalently attached to a larger carrier protein. In a competitive ELISA format, the hapten-carrier conjugate is immobilized on the microplate surface. The sample containing the free hapten is mixed with a specific antibody and added to the well. The free hapten in the sample competes with the immobilized hapten-carrier conjugate for binding to the limited amount of antibody. The amount of antibody bound to the plate is then detected with a secondary antibody-enzyme conjugate, and the signal is inversely proportional to the concentration of the hapten in the sample.
This compound can be used to link a hapten containing a carbonyl group to a carrier protein. The resulting conjugate can then be further modified via the propargyl group if needed, for example, by attaching a reporter molecule through click chemistry.
Experimental Workflow: Hapten-Carrier Conjugation
Caption: Workflow for hapten-carrier protein conjugation using this compound.
Protocol: Conjugation of a Ketone-Containing Hapten to Bovine Serum Albumin (BSA)
Materials:
-
Hapten with a ketone functional group
-
This compound
-
Bovine Serum Albumin (BSA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Conjugation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Dialysis tubing (10 kDa MWCO) or gel filtration column (e.g., Sephadex G-25)
-
MALDI-TOF mass spectrometer
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Hapten Solution: Dissolve the ketone-containing hapten in a minimal amount of DMSO to create a stock solution (e.g., 10 mg/mL).
-
Preparation of Linker Solution: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mg/mL).
-
Reaction of Hapten with Linker (Formation of Hapten-Linker Intermediate):
-
In a microcentrifuge tube, mix the hapten and this compound in a 1:1.5 molar ratio in Conjugation Buffer.
-
Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.
-
-
Preparation of Carrier Protein Solution: Dissolve BSA in Conjugation Buffer to a final concentration of 10 mg/mL.
-
Activation of Carrier Protein (Optional, if hapten is first conjugated to protein): This protocol assumes hapten-linker conjugation first.
-
Conjugation of Hapten-Linker to Carrier Protein:
-
Add the Hapten-Linker intermediate solution to the BSA solution at a molar ratio of 20:1 (Hapten-Linker:BSA).
-
Incubate the reaction mixture for 4-6 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification of the Conjugate:
-
Transfer the reaction mixture to a dialysis tube (10 kDa MWCO) and dialyze against 1 L of PBS, pH 7.4 at 4°C.
-
Change the dialysis buffer 3-4 times over 48 hours.
-
Alternatively, purify the conjugate using a gel filtration column equilibrated with PBS.
-
-
Characterization of the Conjugate:
-
Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Confirm the conjugation and estimate the hapten-to-protein molar ratio using MALDI-TOF mass spectrometry by comparing the molecular weight of the native BSA and the conjugate.
-
If the hapten has a unique UV-Vis absorbance, the molar ratio can also be estimated spectrophotometrically.
-
Quantitative Data: Characterization of Hapten-BSA Conjugates
| Parameter | Method | Result (Hypothetical) |
| BSA Concentration | BCA Assay | 4.5 mg/mL |
| Molecular Weight (BSA) | MALDI-TOF MS | ~66,430 Da |
| Molecular Weight (Hapten-BSA Conjugate) | MALDI-TOF MS | ~70,500 Da |
| Hapten:BSA Molar Ratio | Calculated from MS data | 8:1 |
Application 2: Oriented Antibody Immobilization for Direct Biosensor Applications
Objective: To immobilize antibodies on a biosensor surface in an oriented fashion to maximize antigen-binding capacity for a direct detection assay.
Principle: The random immobilization of antibodies on a solid surface can lead to a significant loss of activity, as the antigen-binding sites (Fab regions) may be sterically hindered or oriented away from the sample. This compound allows for the site-specific attachment of antibodies to a biosensor surface. The carbohydrate moieties in the Fc region of the antibody can be gently oxidized to create aldehyde groups. The hydrazide end of the linker reacts with these aldehydes, orienting the antibody with its Fab regions pointing away from the surface. The propargyl end of the linker can then be "clicked" onto an azide-functionalized biosensor surface, creating a stable, covalent linkage.
Experimental Workflow: Oriented Antibody Immobilization
Caption: Workflow for oriented antibody immobilization on a biosensor surface.
Protocol: Oriented Immobilization of IgG on an Azide-Functionalized Surface
Materials:
-
Monoclonal IgG antibody
-
This compound
-
Sodium meta-periodate (NaIO₄)
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Solution: 1 M Glycerol (B35011)
-
Desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Azide-functionalized biosensor surface (e.g., gold surface modified with an azide-terminated self-assembled monolayer)
-
Click Chemistry Reagents:
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
-
Blocking Buffer: 1% BSA in PBS
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
-
Antibody Oxidation:
-
Prepare a 10 mM solution of NaIO₄ in Oxidation Buffer immediately before use.
-
Dilute the IgG antibody to 2 mg/mL in Oxidation Buffer.
-
Add the NaIO₄ solution to the antibody solution to a final concentration of 1 mM.
-
Incubate for 30 minutes at room temperature in the dark.
-
Quench the reaction by adding glycerol to a final concentration of 10 mM and incubating for 5 minutes.
-
Remove excess periodate (B1199274) and glycerol using a desalting column equilibrated with Coupling Buffer.
-
-
Antibody-Linker Conjugation:
-
Prepare a 10 mM solution of this compound in DMSO.
-
Add the linker solution to the oxidized antibody solution at a 50-fold molar excess.
-
Incubate for 2 hours at room temperature with gentle mixing.
-
Remove excess linker using a desalting column equilibrated with Coupling Buffer.
-
-
Immobilization on Biosensor Surface via Click Chemistry:
-
Prepare the click chemistry reaction mixture:
-
1 mM CuSO₄
-
5 mM Sodium Ascorbate
-
2 mM THPTA
-
-
Incubate the azide-functionalized biosensor surface with the alkyne-modified antibody solution (e.g., 100 µg/mL in Coupling Buffer).
-
Add the click chemistry reaction mixture to the surface and incubate for 1 hour at room temperature.
-
Wash the surface thoroughly with PBST and then with deionized water.
-
-
Blocking:
-
Block any remaining active sites on the surface by incubating with Blocking Buffer for 1 hour at room temperature.
-
Wash the surface with PBST.
-
The biosensor is now ready for antigen detection.
-
Quantitative Data: Performance of an Electrochemical Biosensor with Oriented Antibody Immobilization
| Parameter | Method | Result (Hypothetical) |
| Analyte | - | Cardiac Troponin I (cTnI) |
| Detection Principle | Electrochemical Impedance Spectroscopy (EIS) | Change in charge transfer resistance upon antigen binding |
| Linear Range | EIS measurements at different cTnI concentrations | 1 pg/mL to 10 ng/mL |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3 | 0.5 pg/mL |
| Specificity | Testing against non-target proteins (e.g., Myoglobin, CK-MB) | < 5% cross-reactivity |
| Reproducibility | Intra-assay coefficient of variation (CV) | < 8% |
Signaling Pathway
In the context of these diagnostic applications, this compound is a key component of the signal generation pathway, either by enabling the creation of the sensing surface or by linking a reporter molecule.
Logical Relationship in a Competitive ELISA
Caption: Competitive ELISA signaling pathway.
Conclusion
This compound is a powerful and versatile tool for the development of high-performance diagnostic assays. Its bifunctional nature allows for the strategic and controlled assembly of bioconjugates, leading to improved assay sensitivity, specificity, and reproducibility. The protocols provided herein offer a framework for researchers to employ this linker in the creation of novel ELISAs and biosensors for a wide range of analytes. The hydrophilic PEG spacer further enhances the properties of the resulting conjugates, making this compound a valuable component in the modern diagnostic toolkit.
References
Troubleshooting & Optimization
Technical Support Center: Propargyl-PEG4-hydrazide Conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Propargyl-PEG4-hydrazide in conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the this compound conjugation reaction?
A1: The conjugation reaction relies on the formation of a stable hydrazone bond between the hydrazide moiety of this compound and a carbonyl group (an aldehyde or ketone) on the target molecule. This reaction is a condensation reaction that releases a molecule of water. The propargyl group remains available for subsequent "click" chemistry reactions.
Q2: What is the optimal pH for this conjugation reaction?
A2: The reaction is highly pH-dependent. A mildly acidic environment, typically in the pH range of 4.5-6.0, is optimal for efficient hydrazone formation. This pH range provides a balance between the protonation of the carbonyl group, which makes it more reactive, and maintaining the nucleophilicity of the hydrazide. At pH values below 3, the hydrazide can become protonated and lose its nucleophilicity, while at neutral or basic pH, the dehydration step of the reaction is slow.[1]
Q3: Can I use a catalyst to improve the reaction yield and rate?
A3: Yes, nucleophilic catalysts, such as aniline (B41778) and its derivatives, can significantly accelerate the rate of hydrazone formation, especially at neutral pH.[2][3] Aniline catalysis can be particularly useful when working with sensitive biomolecules that cannot tolerate acidic conditions.
Q4: Is the propargyl group stable under the conditions required for hydrazone formation?
A4: The terminal alkyne of the propargyl group is generally stable under the mildly acidic to neutral pH conditions (pH 4.5-7.4) used for hydrazone ligation. Terminal alkynes are weak acids with a pKa of about 25, so a very strong base is required for their deprotonation.[4][5][6][7][8] Therefore, the conditions for hydrazone formation are not basic enough to cause significant side reactions involving the propargyl group.
Q5: What are the common methods for purifying the final conjugate?
A5: Purification of the PEGylated conjugate can be achieved using various chromatography techniques. Size-exclusion chromatography (SEC) is effective for removing unreacted, smaller molecules. Ion-exchange chromatography (IEX) and hydrophobic interaction chromatography (HIC) can also be employed to separate the conjugate from the unreacted biomolecule and other impurities.
Troubleshooting Guide: Low Conjugation Yield
Low yield in your this compound conjugation reaction can be frustrating. This guide will help you troubleshoot common issues.
Issue 1: Poor Quality or Degraded Reagents
-
Question: Have you checked the quality and storage conditions of your this compound and the aldehyde/ketone-containing molecule?
-
Answer: this compound should be stored under dry conditions and protected from light. Aldehyde-containing molecules can be susceptible to oxidation. It is recommended to use fresh or properly stored reagents. If you suspect degradation, consider obtaining a new batch of reagents.
Issue 2: Suboptimal Reaction Conditions
-
Question: Are your reaction conditions optimized for hydrazone formation?
-
Answer: Several factors can influence the reaction efficiency:
-
pH: The reaction is most efficient at a pH of 4.5-6.0.[1] Buffers such as sodium acetate (B1210297) or MES are suitable. At neutral pH, the reaction can be very slow.
-
Catalyst: The addition of 10-100 mM aniline can significantly increase the reaction rate, especially at pH 7.[2][3]
-
Temperature and Time: Increasing the reaction temperature (e.g., to 37°C) or extending the reaction time can improve yields, particularly for less reactive carbonyls.
-
Reactant Ratio: A slight excess of the this compound (e.g., 1.5 to 5 equivalents) can help drive the reaction to completion.
-
Issue 3: Inefficient Purification
-
Question: Is your purification method suitable for separating the PEGylated conjugate from unreacted starting materials?
-
Answer: PEGylated molecules can behave differently during chromatography compared to their non-PEGylated counterparts.
-
Size-Exclusion Chromatography (SEC): This is often the most straightforward method for removing smaller, unreacted this compound.
-
Ion-Exchange Chromatography (IEX): The PEG chain can shield charges on the biomolecule, altering its elution profile. This can be exploited to separate the conjugated product from the unconjugated starting material.
-
Hydrophobic Interaction Chromatography (HIC): PEGylation can increase the apparent hydrophobicity of a molecule, allowing for separation on a HIC column.
-
Issue 4: Side Reactions
-
Question: Could side reactions be consuming your starting materials or desired product?
-
Answer: While the propargyl group is generally stable, ensure that no other reactive functional groups are present on your target molecule that could compete with the desired conjugation reaction. The hydrazone bond can be reversible, especially under strongly acidic conditions. Ensure the pH does not drop significantly during the reaction.
Quantitative Data
The following table summarizes the effect of pH and the use of an aniline catalyst on the rate of hydrazone formation.
| pH | Catalyst | Relative Reaction Rate | Reference(s) |
| < 3 | None | Slow | [1] |
| 4.5 | None | Fast (Often Optimal) | [1] |
| 5.7 | None | Moderate | [3] |
| 5.7 | 10 mM Aniline | ~70-fold increase | [3] |
| 7.0 | None | Very Slow | [1] |
| 7.0 | 10-100 mM Aniline | Significant increase | [2][3] |
Experimental Protocols
Protocol: Conjugation of this compound to a Glycoprotein (B1211001)
This protocol describes a general procedure for conjugating this compound to a glycoprotein after periodate (B1199274) oxidation to generate aldehyde groups.
Materials:
-
Glycoprotein of interest
-
This compound
-
Sodium meta-periodate
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Aniline (optional, for reactions at neutral pH)
-
Quenching Solution: 1 M glycerol (B35011) or ethylene (B1197577) glycol
-
Purification column (e.g., SEC)
Procedure:
-
Generate Aldehyde Groups (Periodate Oxidation): a. Prepare a 5 mg/mL solution of your glycoprotein in the Reaction Buffer. b. Prepare a fresh 20 mM solution of sodium meta-periodate in the same buffer. c. Add the periodate solution to the glycoprotein solution at a final concentration of 10 mM. d. Incubate the reaction in the dark for 20-30 minutes at room temperature. e. Quench the reaction by adding the Quenching Solution to a final concentration of 20 mM and incubate for 5 minutes. f. Remove excess periodate and quenching reagent by buffer exchange into the Reaction Buffer using a desalting column or dialysis.
-
Hydrazone Ligation: a. Prepare a stock solution of this compound in DMSO or the Reaction Buffer. b. Add a 5 to 20-fold molar excess of this compound to the aldehyde-containing glycoprotein solution. c. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. d. (Optional) For reactions at neutral pH, add aniline to a final concentration of 10-100 mM.
-
Purification: a. Purify the conjugate using a suitable chromatography method, such as size-exclusion chromatography (SEC), to remove unreacted this compound and other small molecules. b. Collect and pool the fractions containing the purified conjugate.
-
Characterization: a. Characterize the final conjugate using appropriate analytical techniques, such as SDS-PAGE, mass spectrometry, and HPLC, to confirm successful conjugation and assess purity.
Visualizations
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of meta- and para- phenylenediamine as enhanced oxime ligation catalysts for protein labeling, PEGylation, immobilization and release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Ch 9 : Acidity of Terminal Alkynes [chem.ucalgary.ca]
- 6. Acidity of Alkynes: Why Terminal Alkynes are Acidic (CnH₂n-₂) [allen.in]
- 7. scribd.com [scribd.com]
- 8. Acidity of Terminal Alkynes - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Propargyl-PEG4-hydrazide Protein Conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering issues with the Propargyl-PEG4-hydrazide reaction with their target protein.
Troubleshooting Guide
Q1: I am not seeing any evidence of successful conjugation between my protein and this compound. What are the most common reasons for reaction failure?
There are several potential points of failure in the conjugation process. The most common issues are related to the protein itself, the generation of aldehyde groups, the reaction conditions, or the detection method. A logical troubleshooting workflow can help identify the problem.
Troubleshooting Workflow
Technical Support Center: Optimizing Propargyl-PEG4-hydrazide Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH for Propargyl-PEG4-hydrazide conjugation to aldehyde or ketone-containing molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound?
A1: The optimal pH for hydrazone bond formation is typically in the mildly acidic range of 4.5 to 6.0. However, for many biological applications requiring physiological conditions, the reaction is often performed at a neutral pH of 7.0-7.4. It is important to note that the reaction rate is significantly slower at neutral pH.
Q2: Why is the reaction slower at neutral pH?
A2: The formation of a hydrazone bond involves a two-step mechanism: the nucleophilic attack of the hydrazide on the carbonyl group, followed by the acid-catalyzed dehydration of the tetrahedral intermediate. The dehydration step is the rate-limiting step at neutral pH. In acidic conditions, this step is more efficiently catalyzed, leading to a faster overall reaction rate.
Q3: Can I improve the reaction rate at neutral pH?
A3: Yes, the reaction rate at neutral pH can be enhanced by using a catalyst. Aniline (B41778) and its derivatives are commonly used as catalysts for hydrazone and oxime ligations, and have been shown to increase reaction rates significantly at neutral pH.
Q4: What factors other than pH can affect the conjugation efficiency?
A4: Besides pH, several other factors can influence the efficiency of your conjugation reaction:
-
Reactant Concentration: Higher concentrations of both this compound and the carbonyl-containing molecule will lead to a faster reaction rate.
-
Temperature: Increasing the reaction temperature can also accelerate the reaction, but care must be taken to avoid denaturation of sensitive biomolecules.
-
Buffer Composition: Avoid using buffers containing primary amines, such as Tris, as they can compete with the hydrazide for reaction with the carbonyl group. Phosphate-buffered saline (PBS) or acetate (B1210297) buffers are common choices.
-
Electronic Properties of the Carbonyl: Electron-withdrawing groups near the aldehyde or ketone can increase their reactivity towards the hydrazide.
Q5: How stable is the resulting hydrazone bond?
A5: The stability of the hydrazone bond is pH-dependent. It is generally stable at neutral pH but can be susceptible to hydrolysis under acidic conditions. The stability can also be influenced by the structure of the aldehyde or ketone used in the conjugation. For instance, hydrazones formed from aromatic aldehydes tend to be more stable than those from aliphatic aldehydes.[1]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low or no conjugation yield | Suboptimal pH: The reaction pH is too high (alkaline) or too far from the optimal acidic range. | Verify the pH of your reaction buffer. Perform small-scale pilot reactions at different pH values (e.g., 5.5, 6.5, 7.4) to determine the optimal condition for your specific molecules. |
| Low reactant concentration: The concentration of one or both reactants is too low for an efficient reaction. | Increase the concentration of your this compound and/or your carbonyl-containing molecule. | |
| Inactive reactants: The this compound or the carbonyl-containing molecule may have degraded. | Use fresh, high-quality reagents. Ensure proper storage of your stock solutions. | |
| Buffer interference: The reaction buffer contains primary amines (e.g., Tris) that compete with the hydrazide. | Switch to a non-amine-containing buffer such as PBS or an acetate buffer. | |
| Slow reaction rate | Neutral pH: The reaction is being performed at a neutral pH where the dehydration step is slow. | Consider using a mildly acidic pH if your biomolecules can tolerate it. Alternatively, add a catalyst like aniline to accelerate the reaction at neutral pH. |
| Steric hindrance: Bulky groups near the reactive sites may be sterically hindering the reaction. | Consider using a longer PEG linker to increase the distance between the reactive groups and the core molecules. | |
| Precipitation during reaction | Low solubility of reactants or conjugate: One of the reactants or the resulting conjugate may have poor solubility in the reaction buffer. | Add a co-solvent such as DMSO or DMF (typically up to 10-20% v/v) to improve solubility. Ensure the final conjugate is soluble under the reaction conditions. |
| Hydrolysis of the hydrazone bond | Acidic conditions: The hydrazone bond is being cleaved due to low pH during purification or storage. | Maintain a neutral or slightly basic pH during purification and storage to prevent hydrolysis of the hydrazone linkage. |
Quantitative Data
The stability of the hydrazone bond is a critical factor in the successful application of this compound conjugates. The following table summarizes the half-life of PEG-hydrazone conjugates under different pH conditions, demonstrating the impact of pH on bond stability.
| Conjugate Type | pH | Temperature (°C) | Half-life |
| PEG-Hydrazone (Aliphatic Aldehyde) | 5.5 | 37 | < 2 minutes |
| PEG-Hydrazone (Aliphatic Aldehyde) | 7.4 | 37 | 20 - 150 minutes |
| PEG-Hydrazone (Aromatic Aldehyde) | 5.5 | 37 | > 48 hours |
| PEG-Hydrazone (Aromatic Aldehyde) | 7.4 | 37 | > 72 hours |
Data adapted from studies on the stability of PEG-PE conjugates with hydrazone linkages.[1]
Experimental Protocols
Protocol: pH Optimization for this compound Conjugation to a Protein
This protocol provides a general framework for optimizing the reaction pH for the conjugation of this compound to a protein containing an aldehyde or ketone group.
Materials:
-
This compound
-
Aldehyde or ketone-modified protein
-
Reaction Buffers:
-
0.1 M Sodium Acetate, pH 5.5
-
0.1 M MES, pH 6.0
-
0.1 M Phosphate Buffer, pH 6.5
-
0.1 M Phosphate-Buffered Saline (PBS), pH 7.4
-
-
Aniline (optional, as a catalyst)
-
Quenching solution (e.g., excess acetone (B3395972) or a suitable aldehyde scavenger)
-
Analytical tools for monitoring the reaction (e.g., SDS-PAGE, HPLC, mass spectrometry)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in a suitable organic solvent (e.g., DMSO or DMF) to a stock concentration of 10-50 mM.
-
Prepare the aldehyde or ketone-modified protein in the desired reaction buffer at a concentration of 1-10 mg/mL.
-
-
Set up Parallel Reactions:
-
In separate microcentrifuge tubes, aliquot the protein solution.
-
Add the this compound stock solution to each tube to achieve a final molar excess of 10-50 fold over the protein. The final concentration of the organic solvent should be kept below 10% (v/v).
-
Set up a reaction at each of the desired pH values (5.5, 6.0, 6.5, and 7.4).
-
(Optional) For reactions at pH 7.4, a parallel reaction containing 10-100 mM aniline can be set up to assess the effect of a catalyst.
-
-
Incubation:
-
Incubate the reactions at room temperature or 37°C for a set time course (e.g., 1, 2, 4, 8, and 24 hours). Gentle mixing is recommended.
-
-
Reaction Monitoring and Quenching:
-
At each time point, take an aliquot from each reaction tube for analysis.
-
Quench the reaction in the aliquot by adding an excess of a quenching solution.
-
Analyze the samples by SDS-PAGE to observe the formation of the higher molecular weight conjugate. Further characterization by HPLC or mass spectrometry can provide more quantitative results on the conjugation efficiency.
-
-
Data Analysis:
-
Compare the extent of conjugation at different pH values and time points to determine the optimal reaction conditions for your specific application.
-
Visualizations
Caption: Chemical reaction of this compound with a carbonyl.
References
Side reactions of Propargyl-PEG4-hydrazide and how to avoid them
Welcome to the technical support center for Propargyl-PEG4-hydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the use of this bifunctional linker in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during bioconjugation reactions involving this compound, focusing on its two primary reactive functionalities: the hydrazide group for hydrazone ligation and the propargyl group for click chemistry.
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Hydrazone Ligation | ||
| Low or no yield of hydrazone conjugate | Suboptimal pH: The reaction is slow at neutral pH and the hydrazone is unstable at very low pH. | The optimal pH for hydrazone formation is typically between 4.5 and 6.0. Start with a buffer in this range (e.g., acetate (B1210297) buffer). For applications requiring neutral pH, consider using a catalyst.[1][2] |
| Hydrolysis of the hydrazone bond: The hydrazone linkage is reversible and susceptible to hydrolysis, especially at acidic pH.[3][4][5] | - If possible, perform the reaction at a pH closer to neutral after initial conjugation. - Store the conjugate at neutral or slightly basic pH. - Consider using an aromatic aldehyde or ketone, which generally form more stable hydrazones.[6][7] | |
| Oxidation of the hydrazide: The hydrazide group can be oxidized, rendering it unreactive.[8][9] | - Degas buffers and solutions to remove dissolved oxygen. - Avoid the presence of oxidizing agents in the reaction mixture. - Store the this compound reagent under an inert atmosphere (e.g., argon or nitrogen). | |
| Low concentration of reactants: The reaction is concentration-dependent. | Increase the concentration of one or both reactants if possible. | |
| Click Chemistry (CuAAC) | ||
| Low or no yield of triazole product | Oxidation of Cu(I) catalyst: The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by oxygen.[10][11] | - Thoroughly degas all solvents and solutions (e.g., by sparging with argon or nitrogen). - Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), to regenerate Cu(I).[12] |
| Impure reagents: Impurities in the alkyne or azide (B81097) starting materials can inhibit the catalyst. | Ensure the purity of this compound and the azide-containing molecule using techniques like NMR or mass spectrometry before starting the reaction. | |
| Incorrect reagent stoichiometry: Suboptimal ratios of catalyst, ligand, or reducing agent. | - Start with a 1.1 to 1.5 equivalent of the alkyne relative to the azide. - Use a catalyst concentration of 1-5 mol% Cu(II) and 5-10 mol% sodium ascorbate.[13] - A ligand-to-copper ratio of 5:1 is often recommended to protect the biomolecule and accelerate the reaction.[14] | |
| Presence of interfering functional groups: Thiols and other coordinating groups can interfere with the copper catalyst. | If your biomolecule contains free thiols, consider protecting them before the click reaction. | |
| General Issues | ||
| Poor solubility of reagents | Hydrophobicity of the reaction partner: The molecule to be conjugated with this compound may have poor aqueous solubility. | The PEG4 linker enhances water solubility. However, if solubility issues persist, consider using a co-solvent such as DMSO or DMF, typically up to 10-20% of the total reaction volume. |
| Difficulty in purifying the final conjugate | Excess reagents or byproducts: Unreacted starting materials, catalyst, and byproducts can be difficult to remove. | - For hydrazone ligation, excess small molecule reagents can often be removed by dialysis or size exclusion chromatography (SEC). - For click chemistry, after the reaction is complete, add a copper-chelating agent like EDTA to the reaction mixture before purification by SEC or affinity chromatography.[13] |
Frequently Asked Questions (FAQs)
Hydrazone Ligation
Q1: What is the optimal pH for forming a stable hydrazone bond with this compound?
The formation of a hydrazone bond is a pH-dependent equilibrium. The reaction is catalyzed by acid, with an optimal pH typically in the range of 4.5 to 6.0.[1][2] At lower pH values, the hydrazide can become protonated and non-nucleophilic, slowing the reaction. At neutral or higher pH, the reaction is generally slow. However, the stability of the resulting hydrazone bond is lower at acidic pH due to hydrolysis.[3][4][5] Therefore, a compromise must be made. For many applications, the reaction is performed at a slightly acidic pH to facilitate hydrazone formation, and the purified conjugate is then stored at a neutral or slightly basic pH to enhance its stability.
Q2: My reaction requires a neutral pH. How can I improve the efficiency of hydrazone ligation?
At neutral pH, the rate of hydrazone formation is significantly slower. To enhance the reaction rate under these conditions, you can use a nucleophilic catalyst. Aniline (B41778) and its derivatives, as well as arginine, have been shown to effectively catalyze hydrazone formation at neutral pH.[15][16][17] These catalysts work by forming a more reactive intermediate with the carbonyl compound, which then readily reacts with the hydrazide.
Q3: How can I prevent the hydrolysis of the hydrazone bond in my final conjugate?
The stability of the hydrazone bond against hydrolysis is a critical consideration. Here are several strategies to minimize hydrolysis:
-
pH Control: Store your hydrazone-linked conjugate at a neutral or slightly basic pH (7.0-8.0). Avoid acidic conditions during storage and downstream applications if possible.
-
Reactant Choice: The structure of the carbonyl-containing molecule influences the stability of the hydrazone. Aromatic aldehydes and ketones generally form more stable hydrazones compared to their aliphatic counterparts due to electronic delocalization.[6][7]
-
Reduction of the Hydrazone Bond: For applications requiring a highly stable linkage, the hydrazone bond can be reduced to a stable hydrazine (B178648) linkage using a mild reducing agent like sodium cyanoborohydride (NaBH3CN).
Q4: What are the signs of hydrazide oxidation and how can I avoid it?
Oxidation of the hydrazide moiety will result in a loss of reactivity towards carbonyl compounds, leading to low or no yield of the desired conjugate. While there are no simple visual cues for hydrazide oxidation on the molecule itself, a failure to form the conjugate under otherwise optimal conditions can be an indicator. To prevent oxidation:
-
Use high-purity, fresh this compound.
-
Store the reagent under an inert atmosphere (argon or nitrogen) and protected from light.
-
Degas all buffers and reaction solutions prior to use to minimize dissolved oxygen.
-
Avoid the presence of any known oxidizing agents in your reaction mixture.
Click Chemistry (CuAAC)
Q5: My click reaction is not proceeding to completion. What are the likely causes?
The most common reason for an incomplete copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the inactivation of the copper(I) catalyst.[10] This is typically due to:
-
Oxidation of Cu(I) to Cu(II): This is caused by the presence of oxygen in the reaction. Ensure all your buffers and solutions are thoroughly degassed. The use of a reducing agent, most commonly sodium ascorbate, is crucial to maintain a sufficient concentration of the active Cu(I) species.[12]
-
Catalyst Poisoning: Impurities in your reagents, particularly in the azide or alkyne, can inhibit the catalyst. Ensure the purity of your starting materials.
-
Insufficient Catalyst or Ligand: The concentration of the copper catalyst and a stabilizing ligand are critical. A copper concentration of 50-100 µM with at least five equivalents of a water-soluble ligand like THPTA or BTTAA is a good starting point for bioconjugation reactions.[12][14]
Q6: How can I remove the copper catalyst after the reaction? It is toxic to my cells.
Residual copper can indeed be cytotoxic. To remove it after the click reaction is complete, you can add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to the reaction mixture. The resulting copper-EDTA complex can then be efficiently removed from your biomolecule conjugate using standard purification techniques like size exclusion chromatography (SEC) or dialysis.
Q7: Can I perform the click reaction in the presence of other functional groups?
One of the major advantages of click chemistry is its high degree of bioorthogonality, meaning the azide and alkyne groups react specifically with each other with minimal cross-reactivity with most other functional groups found in biomolecules.[18][19] However, functional groups that can coordinate with copper, such as free thiols, may interfere with the catalyst. If your biomolecule has accessible cysteine residues, you may need to protect them prior to the click reaction or use a higher concentration of a stabilizing ligand.
Experimental Protocols
Protocol 1: Hydrazone Ligation with this compound
This protocol describes a general procedure for conjugating this compound to an aldehyde- or ketone-containing molecule.
Materials:
-
This compound
-
Aldehyde- or ketone-containing molecule
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
(Optional) Catalyst: Aniline stock solution (e.g., 1 M in DMSO) for reactions at neutral pH
-
Quenching solution (optional)
-
Purification system (e.g., SEC column, dialysis tubing)
Procedure:
-
Dissolve the aldehyde- or ketone-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Dissolve this compound in the reaction buffer and add it to the solution from step 1 in a 5-10 fold molar excess.
-
If performing the reaction at neutral pH, add the aniline catalyst to a final concentration of 10-100 mM.
-
Incubate the reaction mixture at room temperature for 2-4 hours. The reaction can be monitored by HPLC or mass spectrometry.
-
(Optional) Quench the reaction by adding a scavenger for the excess hydrazide, such as an excess of a simple aldehyde (e.g., acetone).
-
Purify the conjugate using size exclusion chromatography or dialysis to remove excess reagents and byproducts.
-
Characterize the final conjugate by appropriate methods (e.g., mass spectrometry, SDS-PAGE).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the click reaction between this compound and an azide-containing molecule.
Materials:
-
This compound conjugate
-
Azide-containing molecule
-
Degassed Reaction Buffer: e.g., 0.1 M phosphate (B84403) buffer, pH 7.4
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Copper-stabilizing ligand (e.g., THPTA or BTTAA) stock solution (e.g., 50 mM in water)
-
EDTA stock solution (e.g., 0.5 M, pH 8.0)
-
Purification system (e.g., SEC column)
Procedure:
-
Dissolve the this compound conjugate and the azide-containing molecule in the degassed reaction buffer.
-
In a separate tube, prepare the catalyst premix by adding the CuSO₄ stock solution and the ligand stock solution in a 1:5 molar ratio.
-
Add the catalyst premix to the reaction mixture to a final copper concentration of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.
-
Gently mix the reaction and allow it to proceed at room temperature for 1-2 hours. Protect the reaction from light.
-
Monitor the reaction progress by an appropriate method (e.g., HPLC, SDS-PAGE with fluorescent azide).
-
Once the reaction is complete, add EDTA to a final concentration of 10-20 mM to chelate the copper catalyst.
-
Purify the final conjugate using size exclusion chromatography to remove the copper-EDTA complex and other small molecule reagents.
-
Characterize the final product.
Visualizations
Caption: Workflow for hydrazone ligation, highlighting the main reaction pathway and potential side reactions leading to low yield.
Caption: Workflow for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), emphasizing the importance of maintaining the active Cu(I) catalyst.
Caption: Logical relationship diagram illustrating the reactive groups of this compound, their respective reactions, and associated side reactions.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A mechanistic study on the oxidation of hydrazides: application to the tuberculosis drug isoniazid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cysteine as a Monothiol Reducing Agent to Prevent Copper-Mediated Oxidation of Interferon Beta During PEGylation by CuAAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. jenabioscience.com [jenabioscience.com]
- 15. Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Click Chemistry [organic-chemistry.org]
- 19. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Propargyl-PEG4-hydrazide Conjugates
Welcome to the technical support center for the purification of Propargyl-PEG4-hydrazide conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these specific bioconjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a non-cleavable linker containing a propargyl group (for click chemistry), a 4-unit polyethylene (B3416737) glycol (PEG) spacer, and a hydrazide group.[1][2][3][4] The hydrazide group reacts with aldehydes and ketones to form hydrazone bonds, which is a common method for conjugating molecules. The PEG spacer enhances solubility and reduces steric hindrance.[5] This linker is frequently used in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2][3]
Q2: What are the main challenges in purifying this compound conjugates?
The primary challenges include:
-
Heterogeneity of the reaction mixture: The conjugation reaction can result in a mixture of the desired conjugate, unreacted starting materials (e.g., the biomolecule and the this compound linker), and potential side products.
-
PEG-related issues: PEGylated compounds can exhibit "streaking" on chromatography columns and may require specific solvent systems for effective separation.
-
Hydrophobicity: The addition of the propargyl group and a payload can increase the hydrophobicity of the conjugate, potentially leading to aggregation.
-
Hydrazone bond stability: The hydrazone bond is sensitive to acidic conditions and can hydrolyze, especially at low pH.[6]
Q3: Which purification techniques are most suitable for this compound conjugates?
The choice of purification technique depends on the properties of the conjugated molecule (e.g., protein, small molecule). Common methods include:
-
Size Exclusion Chromatography (SEC): Effective for removing unreacted, low molecular weight this compound from a larger biomolecule conjugate.
-
Ion Exchange Chromatography (IEX): Separates molecules based on charge. PEGylation can alter the surface charge of a protein, allowing for the separation of conjugated and unconjugated species.
-
Hydrophobic Interaction Chromatography (HIC): Particularly useful for separating antibody-drug conjugates based on the drug-to-antibody ratio (DAR).[7]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used for the analysis and purification of smaller molecule conjugates.
-
Dialysis/Ultrafiltration: Useful for removing excess unreacted linker from macromolecular conjugates.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound conjugates.
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Suboptimal reaction pH for hydrazone formation. | The optimal pH for hydrazone ligation is typically around 4.5-5.5. Ensure your reaction buffer is within this range. |
| Inactive aldehyde/ketone on the target molecule. | Confirm the presence and reactivity of the carbonyl group on your target molecule before conjugation. | |
| Degradation of the this compound linker. | Store the linker under recommended conditions (typically -20°C) and minimize freeze-thaw cycles. | |
| Conjugate Precipitation During Purification | Increased hydrophobicity of the conjugate leading to aggregation. | Add organic modifiers (e.g., acetonitrile, isopropanol) to the purification buffers. Consider using a less hydrophobic chromatography resin. |
| The conjugate is not soluble in the purification buffer. | Perform buffer screening to find a buffer system that maintains the solubility of your conjugate. | |
| Poor Separation of Conjugate from Unconjugated Biomolecule | Insufficient difference in properties between the conjugated and unconjugated species. | If using SEC, ensure the PEG chain provides a sufficient increase in hydrodynamic radius for separation. For IEX, the change in surface charge upon conjugation may not be significant; consider HIC as an alternative. |
| Inappropriate chromatography conditions. | Optimize the gradient, flow rate, and column chemistry. For example, in HIC, screen different salt types and concentrations. | |
| Presence of Unreacted this compound in Final Product | Inefficient removal by the chosen purification method. | For large biomolecule conjugates, extensive dialysis or multiple SEC runs may be necessary. For smaller conjugates, a well-optimized RP-HPLC gradient is crucial. |
| Hydrolysis of the Hydrazone Bond | Exposure to acidic conditions during purification or storage. | Maintain a neutral to slightly basic pH (pH 7-8) in all purification and storage buffers. Avoid prolonged exposure to low pH. |
Experimental Protocols
The following are generalized protocols that should be optimized for your specific this compound conjugate.
Protocol 1: Purification of a Protein-Propargyl-PEG4-hydrazide Conjugate using Size Exclusion Chromatography (SEC)
This protocol is suitable for removing unreacted this compound from a protein conjugate.
Materials:
-
SEC column (e.g., Superdex 200 or similar)
-
SEC buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Crude conjugation reaction mixture
-
HPLC or FPLC system
Method:
-
Equilibrate the SEC column with at least two column volumes of SEC buffer at a flow rate appropriate for the column.
-
Centrifuge the crude reaction mixture to remove any precipitated material.
-
Inject the supernatant onto the equilibrated column. The injection volume should not exceed 2% of the column volume for optimal resolution.
-
Elute the sample with the SEC buffer at a constant flow rate.
-
Monitor the elution profile at 280 nm (for protein) and potentially a wavelength corresponding to an absorbance feature of the payload, if applicable.
-
The protein conjugate will elute first, followed by the smaller, unreacted this compound.
-
Collect fractions corresponding to the conjugate peak.
-
Analyze the collected fractions by SDS-PAGE or another appropriate method to confirm purity.
Protocol 2: Purification of an Antibody-Drug Conjugate (ADC) using Hydrophobic Interaction Chromatography (HIC)
This protocol is designed to separate ADCs based on their drug-to-antibody ratio (DAR).
Materials:
-
HIC column (e.g., Butyl or Phenyl Sepharose)
-
Binding Buffer (e.g., 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0)
-
Elution Buffer (e.g., 20 mM Sodium Phosphate, pH 7.0)
-
HPLC or FPLC system
Method:
-
Equilibrate the HIC column with Binding Buffer.
-
Dilute the crude ADC reaction mixture with Binding Buffer to ensure binding to the column.
-
Load the diluted sample onto the column.
-
Wash the column with Binding Buffer until the absorbance at 280 nm returns to baseline.
-
Elute the bound species using a linear gradient from 100% Binding Buffer to 100% Elution Buffer over 10-20 column volumes.
-
Species with higher DARs are more hydrophobic and will elute later in the gradient.
-
Collect fractions across the elution profile.
-
Analyze fractions by HIC-HPLC, RP-HPLC, or mass spectrometry to determine the DAR of each fraction.
Data Summary Tables
Table 1: Comparison of Purification Techniques for this compound Conjugates
| Technique | Principle of Separation | Best Suited For | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Molecular size | Removing unreacted linker from large biomolecules. | Mild conditions, preserves protein structure. | Limited resolution for species of similar size. |
| Ion Exchange Chromatography (IEX) | Charge | Separating species with different net charges. | High capacity, good resolution. | PEGylation may mask charges, reducing separation efficiency. |
| Hydrophobic Interaction Chromatography (HIC) | Hydrophobicity | Separating ADCs by DAR. | Can resolve species with subtle differences in hydrophobicity. | Requires high salt concentrations, which may cause precipitation. |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Purification of small molecule conjugates and analytical characterization. | High resolution, volatile mobile phases are compatible with mass spectrometry. | Organic solvents can denature proteins. |
Visualizations
References
- 1. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 2. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 3. reddit.com [reddit.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Purification of ADCs by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Propargyl-PEG4-hydrazide stability in different solvents and temperatures
Welcome to the technical support center for Propargyl-PEG4-hydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of this versatile bifunctional linker.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored in solid form at -20°C or lower in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1][2][3][4] It is crucial to protect the compound from moisture and light.[1][2][3]
Q2: How should I handle this compound upon receiving it and for routine use?
A2: Upon receipt, store the vial in a freezer at -20°C.[1][3] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[2][3] Weigh out the desired amount quickly in a dry environment. For repeated use, it is recommended to aliquot the compound into smaller, single-use vials to minimize exposure to air and moisture.[3] After use, flush the container with a dry, inert gas before resealing.[2][3]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in a variety of common organic solvents, including dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[1] Its PEG spacer also imparts some solubility in aqueous solutions.[5][6]
Q4: What is the expected stability of this compound in solution?
A4: The stability of this compound in solution depends on the solvent, temperature, and pH. Stock solutions in anhydrous aprotic solvents like DMSO or DMF are generally more stable, especially when stored at low temperatures (-20°C or -80°C).[7] Aqueous solutions are more prone to hydrolysis of the hydrazide group, particularly under acidic or basic conditions. It is best to prepare aqueous solutions fresh before use.
Q5: What are the primary degradation pathways for this compound?
A5: The main potential degradation pathways include:
-
Hydrolysis of the hydrazide group: This can occur in the presence of water, and the rate is influenced by pH.[8][9]
-
Oxidation of the PEG chain: The polyethylene (B3416737) glycol backbone can be susceptible to oxidation, which can be accelerated by exposure to heat, light, and transition metal ions.[10]
-
Reactions of the propargyl group: The terminal alkyne is generally stable but can undergo unintended reactions under certain conditions, such as exposure to strong bases or catalysts.
Troubleshooting Guides
Issue 1: Inconsistent or low yields in bioconjugation reactions.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Ensure the reagent has been stored and handled correctly (see FAQs). Perform a quality control check (e.g., by HPLC-MS) on the linker before use. |
| Suboptimal reaction pH | The formation of a hydrazone bond with an aldehyde or ketone is pH-dependent, typically favoring slightly acidic conditions (pH 4.5-5.5). The "click" reaction of the propargyl group with an azide (B81097) is generally optimal at neutral to slightly basic pH (pH 7-9).[7] Optimize the pH of your reaction buffer accordingly. |
| Presence of primary amines in the buffer | Buffers containing primary amines (e.g., Tris, glycine) will compete with the desired reaction of the hydrazide group. Use non-amine-containing buffers such as PBS, borate, or carbonate buffers.[5] |
| Hydrolysis of the activated molecule | If you are reacting the hydrazide with an activated ester, be aware that the ester can hydrolyze in aqueous buffers. Perform the reaction promptly after activation. |
Issue 2: Unexpected side products observed in mass spectrometry analysis.
| Possible Cause | Troubleshooting Step |
| Oxidative degradation of the PEG chain | This can result in a distribution of products with varying masses. Ensure all solvents are degassed and reactions are performed under an inert atmosphere. Avoid exposure of the reagent to light and heat.[10] |
| Dimerization of the linker | Although less common, self-reaction could occur under certain conditions. Purify the final conjugate using an appropriate method like size-exclusion or reverse-phase chromatography. |
| Reaction with impurities in solvents or reagents | Use high-purity, anhydrous solvents for preparing stock solutions. Ensure all other reagents are of high quality. |
Stability Data Summary
The following tables provide an illustrative summary of the expected stability of this compound based on general knowledge of PEG and hydrazide chemistry. Note: This data is for guidance only and may not represent the exact stability profile of a specific batch. Empirical testing is recommended for critical applications.
Table 1: Recommended Storage Conditions and Expected Shelf-Life
| Form | Temperature | Atmosphere | Light/Moisture | Expected Shelf-Life |
| Solid | -20°C or lower | Inert (Argon/Nitrogen) | Protected | > 1 year |
| Stock Solution in Anhydrous DMSO/DMF | -20°C | Inert (Argon/Nitrogen) | Protected | Up to 6 months |
| Aqueous Solution | 4°C | N/A | Protected | < 24 hours (prepare fresh) |
Table 2: Qualitative Stability in Different Solvents at Room Temperature (20-25°C)
| Solvent | Expected Stability (24 hours) | Potential Degradation Pathways |
| Anhydrous DMSO | High | Minimal |
| Anhydrous DMF | High | Minimal |
| Water (pH 7) | Moderate | Hydrolysis of hydrazide |
| Methanol | Moderate to High | Minimal |
| Dichloromethane (DCM) | High | Minimal |
| Aqueous Buffer (pH 5) | Low to Moderate | Acid-catalyzed hydrolysis of hydrazide |
| Aqueous Buffer (pH 9) | Low to Moderate | Base-catalyzed hydrolysis of hydrazide |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Solvents: Water, DMSO, 0.1 M HCl, 0.1 M NaOH
-
Hydrogen peroxide (3% solution)
-
HPLC system with UV and/or MS detector
-
pH meter
-
Incubator/oven
-
Photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a known concentration (e.g., 1 mg/mL).
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.
-
Oxidation: Mix the stock solution with 3% H₂O₂.
-
Thermal Degradation: Incubate a sample of the stock solution at an elevated temperature (e.g., 40°C, 60°C).
-
Photostability: Expose a sample of the stock solution to light in a photostability chamber.
-
Control: Keep a sample of the stock solution at the recommended storage temperature (-20°C) in the dark.
-
-
Incubation: Incubate the stressed samples for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis: At each time point, take an aliquot of each sample, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.
-
HPLC Analysis: Analyze the samples by a suitable HPLC method (e.g., C18 column with a water/acetonitrile gradient) to quantify the remaining parent compound and detect any degradation products.
-
Data Analysis: Calculate the percentage of degradation for each condition and time point. Identify major degradation products if using an MS detector.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
References
- 1. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]
- 2. creativepegworks.com [creativepegworks.com]
- 3. One moment, please... [jenkemusa.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Hydrazidase, a Novel Amidase Signature Enzyme That Hydrolyzes Acylhydrazides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hamptonresearch.com [hamptonresearch.com]
Troubleshooting guide for click chemistry with Propargyl-PEG4-hydrazide
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for utilizing Propargyl-PEG4-hydrazide in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a bifunctional linker molecule. It contains a terminal alkyne group (propargyl) for participation in click chemistry reactions and a hydrazide group for conjugation to molecules containing aldehydes or ketones.[1] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and biocompatibility.[2] Its primary applications are in bioconjugation, such as in the development of antibody-drug conjugates (ADCs), where it serves as a linker to connect therapeutic agents to antibodies.[2]
Q2: What is the fundamental principle of the click chemistry reaction involving this compound?
The core reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). In this reaction, the propargyl group (a terminal alkyne) of this compound reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[1][3] This reaction is known for its high efficiency, specificity, and biocompatibility.[4]
Q3: Can the hydrazide group of this compound interfere with the click chemistry reaction?
Yes, the hydrazide functional group has the potential to interfere with the CuAAC reaction. Hydrazides can act as chelating agents for the copper(I) catalyst, which can reduce the catalyst's activity and lead to lower reaction yields. Careful selection of ligands and reaction conditions is crucial to mitigate this potential side reaction.
Q4: What are the key components of a typical CuAAC reaction?
A standard CuAAC reaction mixture includes:
-
An alkyne-containing molecule (e.g., this compound).
-
An azide-containing molecule.
-
A source of Copper(I). This is often generated in situ from a Copper(II) salt like copper(II) sulfate (B86663) (CuSO₄) and a reducing agent.
-
A reducing agent, most commonly sodium ascorbate (B8700270), to maintain copper in the active Cu(I) oxidation state.[5]
-
A copper-chelating ligand to stabilize the Cu(I) catalyst and increase reaction efficiency.[1]
-
A suitable solvent system, often a mixture of water and an organic solvent like DMSO or t-BuOH.[6]
Troubleshooting Guide
This section addresses common issues encountered during click chemistry experiments with this compound.
Low or No Product Yield
Q5: My click reaction is resulting in a low yield or no product. What are the likely causes and how can I fix this?
Low or no product yield is a common issue with several potential causes:
-
Inactive Copper Catalyst: The active catalyst is Copper(I), which can be easily oxidized to the inactive Copper(II) state by atmospheric oxygen.
-
Solution: Ensure a sufficient amount of a freshly prepared reducing agent, like sodium ascorbate, is used. Degassing your solvents and running the reaction under an inert atmosphere (nitrogen or argon) can also be beneficial.[7]
-
-
Hydrazide Interference: The hydrazide group on your this compound may be chelating with the copper catalyst, rendering it inactive.
-
Solution: The use of a stabilizing ligand is critical. Water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) are highly recommended as they can protect the copper ion and enhance reaction rates.[6][8] Optimizing the ligand-to-copper ratio is also important; a ratio of 2:1 to 5:1 is often effective.[9]
-
-
Reagent Quality and Stoichiometry: Impure reagents or incorrect ratios of reactants can significantly impact the reaction outcome.
-
Solution: Use high-purity reagents and solvents. While a 1:1 stoichiometry of alkyne to azide (B81097) is typical, using a slight excess (1.1 to 2-fold) of the less critical reagent can help drive the reaction to completion.[3]
-
-
Suboptimal Reaction Conditions: Factors such as solvent, temperature, and pH can affect reaction efficiency.
Quantitative Data Summary
The following table summarizes typical concentration and ratio ranges for key components in a CuAAC reaction. Note that these are starting points and may require optimization for specific applications.
| Component | Typical Concentration/Ratio | Purpose |
| Alkyne (this compound) | 1 equivalent | Reactant |
| Azide | 1 - 2 equivalents | Reactant |
| Copper(II) Sulfate (CuSO₄) | 0.1 - 1 equivalent | Catalyst Precursor |
| Sodium Ascorbate | 2 - 10 equivalents (relative to Copper) | Reducing Agent |
| Ligand (e.g., THPTA) | 2 - 5 equivalents (relative to Copper) | Catalyst Stabilizer |
Experimental Protocols
General Protocol for CuAAC with this compound
This protocol is a general guideline and should be optimized for your specific molecules and experimental goals.
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent: Deionized water and Dimethyl sulfoxide (B87167) (DMSO) or t-Butanol (t-BuOH)
-
Inert gas (Nitrogen or Argon)
Stock Solutions:
-
This compound: Prepare a 10 mM solution in DMSO.
-
Azide-containing molecule: Prepare a 10 mM solution in DMSO or water.
-
Copper(II) Sulfate: Prepare a 100 mM solution in deionized water.
-
Sodium Ascorbate: Prepare a 1 M solution in deionized water. This solution should be made fresh before each use.
-
THPTA: Prepare a 200 mM solution in deionized water.
Procedure:
-
In a reaction vial, add the this compound solution (1 equivalent).
-
Add the azide-containing molecule solution (1.1 equivalents).
-
Add the appropriate volume of co-solvent (DMSO or t-BuOH) and water to achieve the desired final reaction concentration.
-
Degas the solution by bubbling with an inert gas for 10-15 minutes.
-
In a separate tube, pre-mix the CuSO₄ solution (0.2 equivalents) with the THPTA solution (1 equivalent) and let it stand for a few minutes.[6]
-
Add the copper/ligand mixture to the reaction vial.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (2 equivalents).
-
Seal the vial and stir the reaction at room temperature. The reaction progress can be monitored by TLC, LC-MS, or NMR. Reaction times can range from 1 to 24 hours.
-
Work-up and Purification: Once the reaction is complete, the product can be purified. For PEGylated compounds, purification methods can include dialysis, size-exclusion chromatography, or reversed-phase HPLC.[2]
Visualizations
Caption: A typical experimental workflow for a CuAAC reaction.
Caption: A troubleshooting decision tree for low-yield CuAAC reactions.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Buy this compound [smolecule.com]
- 3. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. confluore.com [confluore.com]
- 7. benchchem.com [benchchem.com]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. glenresearch.com [glenresearch.com]
Technical Support Center: Enhancing Propargyl-PEG4-hydrazide Bioconjugation Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of bioconjugation reactions involving Propargyl-PEG4-hydrazide.
Troubleshooting Guides
This section addresses common issues encountered during the bioconjugation process, providing potential causes and recommended solutions in a clear question-and-answer format.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conjugate Yield (Hydrazone Ligation Step) | Inefficient Aldehyde/Ketone Formation on Biomolecule: Incomplete oxidation of sugars or ineffective enzymatic conversion. | - Optimize the concentration of the oxidizing agent (e.g., sodium periodate) and reaction time.[1]- Ensure the activity of the enzyme used for aldehyde tag generation.[2]- Characterize the aldehyde/ketone incorporation on the biomolecule before proceeding. |
| Suboptimal Reaction pH: The optimal pH for hydrazone formation is typically between 4.5 and 6.0. At neutral pH, the reaction can be slow.[3] | - Adjust the reaction buffer to a mildly acidic pH (e.g., 5.5).- Use buffers such as sodium acetate (B1210297) or MES. | |
| Low Reactant Concentrations: The reaction rate is dependent on the concentration of both the hydrazide and the carbonyl compound. | - Increase the concentration of this compound (use a 2-10 fold molar excess).- If possible, concentrate the biomolecule solution. | |
| Presence of Interfering Substances: Buffers containing primary amines (e.g., Tris) can compete with the hydrazide. | - Perform buffer exchange into a non-amine-containing buffer (e.g., PBS, HEPES) prior to conjugation. | |
| Steric Hindrance: The conjugation site on the biomolecule may be sterically inaccessible. | - If possible, introduce the aldehyde/ketone at a more accessible site on the biomolecule. | |
| Low or No Conjugate Yield (Click Chemistry Step) | Copper(I) Catalyst Oxidation: The active Cu(I) catalyst is readily oxidized to the inactive Cu(II) state. | - Degas all solutions thoroughly.- Use a freshly prepared solution of a reducing agent like sodium ascorbate (B8700270). |
| Catalyst Inhibition: Impurities in the reaction mixture can poison the copper catalyst. | - Purify the hydrazone-linked biomolecule before the click reaction.- Use high-purity reagents. | |
| Inadequate Ligand Concentration: A ligand is required to stabilize the Cu(I) catalyst. | - Use a copper-stabilizing ligand such as THPTA or TBTA in the recommended molar ratio to copper. | |
| Poor Reproducibility | Variability in Aldehyde/Ketone Content: Inconsistent generation of reactive sites on the biomolecule. | - Standardize the protocol for generating aldehyde/ketone groups and quantify the level of incorporation for each batch. |
| Reagent Instability: this compound and other reagents may degrade over time. | - Store reagents under the recommended conditions (e.g., -20°C, desiccated).- Use fresh solutions for each experiment. | |
| Conjugate Instability | Hydrolysis of Hydrazone Bond: The hydrazone linkage is reversible and susceptible to hydrolysis, especially at low pH.[1] | - For applications requiring high stability, consider reducing the hydrazone bond to a more stable secondary amine using a mild reducing agent like sodium cyanoborohydride.- Store the conjugate at neutral or slightly basic pH. |
| Side Reactions/Impure Product | Azine Formation: A common side reaction where two hydrazide molecules react with one aldehyde/ketone. | - Use a molar excess of the aldehyde/ketone-containing biomolecule relative to the hydrazide linker. |
| Aggregation of Conjugate: The modified biomolecule may become prone to aggregation. | - Optimize buffer conditions (e.g., pH, ionic strength, additives like arginine).- Purify the conjugate promptly after the reaction.[4] |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for hydrazone ligation with this compound?
The reaction rate of hydrazone formation is pH-dependent. Generally, a mildly acidic pH in the range of 4.5 to 6.0 is optimal to facilitate the acid-catalyzed dehydration of the hemiaminal intermediate.[3] At neutral pH, the reaction is significantly slower.
2. Can I perform the hydrazone ligation at neutral pH?
While the reaction is slower at neutral pH, it can be facilitated by the use of a nucleophilic catalyst, such as aniline (B41778).[1][3] Aniline has been shown to increase the rate of hydrazone formation at or near neutral pH.[1]
3. How can I improve the efficiency of the click chemistry step?
To improve the efficiency of the copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensure that the copper(I) catalyst is not oxidized by working with deoxygenated solutions and using a reducing agent like sodium ascorbate. Additionally, a copper-stabilizing ligand such as THPTA or TBTA is crucial for catalyst stability and reaction efficiency.
4. What is the recommended molar ratio of reactants?
For the hydrazone ligation, a 2- to 10-fold molar excess of this compound over the aldehyde/ketone-containing biomolecule is often used to drive the reaction to completion. For the subsequent click chemistry step, a slight excess (1.1 to 2-fold) of the azide-containing molecule relative to the alkyne-functionalized biomolecule is typically recommended.
5. How can I confirm the successful conjugation?
Successful conjugation can be confirmed using a variety of analytical techniques. SDS-PAGE will show a shift in the molecular weight of the conjugated protein. Mass spectrometry (MALDI-TOF or ESI-MS) can be used to determine the exact mass of the conjugate and confirm the addition of the this compound linker.[5] HPLC can also be used to separate the conjugate from the unreacted biomolecule and linker.
6. How should I purify the final bioconjugate?
Size exclusion chromatography (SEC) is a common method for purifying PEGylated proteins, as it separates molecules based on their hydrodynamic radius, effectively removing unreacted linker and other small molecules.[4][] Ion-exchange chromatography (IEX) can also be used to separate the conjugate from the unconjugated biomolecule based on differences in charge.[7]
7. Is the hydrazone bond stable?
The hydrazone bond is a covalent but reversible linkage that can be susceptible to hydrolysis, particularly under acidic conditions.[1] For applications where high stability is required, the hydrazone bond can be reduced to a more stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride.
Quantitative Data on Reaction Parameters
The efficiency of hydrazone ligation is influenced by several factors. The following tables summarize the impact of key parameters on the reaction rate.
Table 1: Effect of pH on Hydrazone Formation Rate
| pH | Relative Reaction Rate | Notes |
| 4.5 | +++ | Optimal for many hydrazone ligations.[3] |
| 5.5 | +++ | Generally good for balancing reaction speed and biomolecule stability. |
| 7.0 | + | Reaction is significantly slower without a catalyst.[3] |
| > 8.0 | - | The reaction rate decreases at higher pH. |
Table 2: Effect of Aniline Catalyst on Hydrazone Formation Rate
| Aniline Concentration | Fold Increase in Rate (approx.) | pH |
| 10 mM | ~20-fold | 5.7 |
| 100 mM | >90% coupling in <4 hours | 7.2-7.5[1] |
Table 3: Second-Order Rate Constants for Hydrazone Formation
| Reactants | Catalyst | pH | Rate Constant (M⁻¹s⁻¹) |
| Benzaldehyde + Phenylhydrazine | None | 5.7 | ~0.003 |
| Benzaldehyde + Phenylhydrazine | 10 mM Aniline | 5.7 | ~0.06 |
| Aldehyde-protein + Aminooxy-PEG | 500 mM m-phenylenediamine | 7.0 | >15x faster than aniline[8] |
Experimental Protocols
Protocol 1: Generation of Aldehyde Groups on an Antibody
This protocol describes the generation of aldehyde groups on the carbohydrate moieties of an antibody using sodium periodate (B1199274).
-
Buffer Exchange: Exchange the antibody into an oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5).
-
Oxidation: Add a freshly prepared solution of sodium periodate to the antibody solution to a final concentration of 1-10 mM.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature in the dark.
-
Quenching: Quench the reaction by adding glycerol (B35011) to a final concentration of 15 mM and incubate for 5 minutes.
-
Purification: Remove excess periodate and byproducts by buffer exchange into a conjugation buffer (e.g., 0.1 M MES, pH 5.5) using a desalting column.
Protocol 2: Hydrazone Ligation with this compound
-
Reactant Preparation: Dissolve this compound in the conjugation buffer.
-
Conjugation: Add a 10-fold molar excess of the this compound solution to the aldehyde-functionalized antibody.
-
(Optional) Catalysis: For reactions at or near neutral pH, add aniline to a final concentration of 10-100 mM.[1][2]
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle shaking.
-
Purification: Remove unreacted this compound by size exclusion chromatography (SEC) or dialysis.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reactant Preparation: Prepare stock solutions of the azide-containing molecule, copper(II) sulfate, a copper-stabilizing ligand (e.g., THPTA), and sodium ascorbate in a suitable buffer (e.g., PBS, pH 7.4).
-
Reaction Setup: In a microcentrifuge tube, combine the alkyne-functionalized antibody-PEG conjugate, the azide-containing molecule (1.1-2 fold molar excess), and the copper-ligand solution.
-
Initiation: Add the freshly prepared sodium ascorbate solution to initiate the click reaction.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature.
-
Purification: Purify the final conjugate using size exclusion chromatography (SEC) to remove the catalyst and unreacted reagents.[4]
Visualizations
Caption: Experimental workflow for this compound bioconjugation.
References
- 1. Improved Immobilization and Conjugation of Glycoproteins | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. Direct site-specific immobilization of protein A via aldehyde-hydrazide conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Toward top-down determination of PEGylation site using MALDI in-source decay MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with steric hindrance in Propargyl-PEG4-hydrazide reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Propargyl-PEG4-hydrazide. The focus is on addressing challenges related to steric hindrance that can arise during conjugation reactions with aldehydes and ketones.
Troubleshooting Guide: Overcoming Steric Hindrance
Low reaction yields, incomplete conjugation, and purification challenges can often be attributed to steric hindrance, especially when working with bulky biomolecules or complex substrates. This guide provides a systematic approach to diagnosing and resolving these issues.
Problem: Low or No Product Yield
The most common issue encountered is a lower-than-expected yield of the desired hydrazone conjugate. Several factors related to steric hindrance can contribute to this problem.
| Potential Cause | Recommended Action |
| Steric bulk of the carbonyl substrate | Aldehydes are generally more reactive than ketones due to less steric hindrance around the carbonyl carbon.[1] If possible, consider if an aldehyde equivalent of your substrate can be used. |
| Steric hindrance from the PEG linker | While the PEG4 linker is relatively short, it can still present a steric barrier, particularly with large biomolecules like antibodies.[2][3] Consider optimizing the molar ratio of reactants; a moderate excess of the this compound may be necessary. |
| Suboptimal reaction pH | The optimal pH for hydrazone formation is typically between 4 and 6.[1] At lower pH, the hydrazide can be protonated and become non-nucleophilic, while at higher pH, the reaction rate slows down. |
| Inadequate reaction time or temperature | Reactions involving sterically hindered substrates may require longer reaction times or gentle heating to proceed to completion. |
| Catalyst inefficiency | Aniline (B41778) and its derivatives can catalyze hydrazone formation, but high concentrations may be required, which can be problematic for biological samples.[4] |
Problem: Incomplete Reaction and Presence of Starting Material
Even with optimized conditions, reactions may not go to completion, leaving significant amounts of unreacted starting materials and complicating downstream purification.
| Potential Cause | Recommended Action |
| Reversible nature of hydrazone formation | Hydrazone formation is a reversible equilibrium reaction.[1] The presence of water can promote hydrolysis back to the starting materials. |
| Low concentration of reactants | At low concentrations, the equilibrium may not favor product formation. |
| Steric shielding of the reactive site | In large biomolecules, the target aldehyde or ketone may be located in a sterically congested environment, limiting access for the this compound. |
Problem: Difficulty in Purifying the Conjugate
The presence of unreacted reagents and byproducts due to steric hindrance can make purification of the final conjugate challenging.
| Potential Cause | Recommended Action |
| Excess unreacted this compound | A large excess of the PEG linker can be difficult to remove from the final product. |
| Protein aggregation | High concentrations of reactants or the presence of organic co-solvents can sometimes lead to aggregation of protein conjugates.[5] |
| Similar properties of product and impurities | The desired conjugate and unreacted starting materials may have similar chromatographic behavior, making separation difficult. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of hydrazone formation with this compound?
A1: The reaction is a condensation reaction between the hydrazide group of this compound and an aldehyde or ketone. It proceeds through a two-step mechanism: nucleophilic addition of the hydrazide to the carbonyl group to form a tetrahedral intermediate, followed by dehydration to yield the stable hydrazone bond (C=N-N).
Q2: How does the structure of the carbonyl substrate affect the reaction rate?
A2: Aldehydes are generally more reactive than ketones. This is due to both electronic and steric effects. The two alkyl or aryl groups on a ketone provide more steric bulk around the carbonyl carbon compared to the single substituent and hydrogen on an aldehyde, making the nucleophilic attack by the hydrazide more difficult.[1]
Q3: What is the optimal pH for hydrazone formation and why is it important?
A3: The optimal pH for hydrazone formation is typically in the mildly acidic range of 4-6.[1] This is a compromise: acid catalysis is needed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, at a pH that is too low, the hydrazide nucleophile becomes protonated and loses its nucleophilicity.
Q4: Can catalysts be used to improve reaction efficiency when dealing with steric hindrance?
A4: Yes, nucleophilic catalysts like aniline and its derivatives can significantly accelerate hydrazone formation.[4] They work by forming a more reactive Schiff base intermediate with the carbonyl compound. However, the required high concentrations of these catalysts can be a drawback for biological applications.
Q5: Are there alternatives to this compound if steric hindrance is a major issue?
A5: If steric hindrance from the PEG linker is severely impacting your reaction, you could consider linkers with different lengths or compositions. For some applications, non-PEG linkers like polysarcosine or polypeptides might be suitable alternatives as they can offer different steric profiles.[4]
Experimental Protocols
Protocol 1: General Procedure for Hydrazone Formation with a Sterically Hindered Ketone
This protocol provides a starting point for the conjugation of this compound to a sterically hindered ketone. Optimization of reactant ratios, temperature, and reaction time may be necessary.
Materials:
-
This compound
-
Sterically hindered ketone substrate
-
Anhydrous solvent (e.g., DMF or DMSO)
-
Reaction buffer (e.g., 100 mM sodium acetate, pH 5.0)
-
Aniline (optional, as catalyst)
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus
-
TLC plates and developing chamber
-
Purification system (e.g., HPLC or flash chromatography)
Procedure:
-
Dissolve the sterically hindered ketone (1 equivalent) in a minimal amount of anhydrous DMF or DMSO.
-
Add the reaction buffer to the dissolved ketone.
-
In a separate vial, dissolve this compound (1.5-3 equivalents) in the reaction buffer.
-
Add the this compound solution to the ketone solution with stirring.
-
Optional: If using a catalyst, add a stock solution of aniline in the reaction buffer to a final concentration of 10-100 mM.
-
Purge the reaction vessel with nitrogen or argon and seal it.
-
Stir the reaction at room temperature or with gentle heating (e.g., 37-50°C).
-
Monitor the reaction progress by TLC or LC-MS at regular intervals.
-
Once the reaction is complete (or has reached equilibrium), quench the reaction by adding an excess of a scavenger aldehyde (e.g., acetone).
-
Purify the product using an appropriate chromatographic method (e.g., reverse-phase HPLC).
Protocol 2: Conjugation of this compound to an Antibody with an Oxidized Glycan
This protocol describes the site-specific conjugation of this compound to the oxidized carbohydrate moieties of an antibody.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium periodate (B1199274) (NaIO₄) solution
-
Propylene (B89431) glycol
-
This compound
-
Reaction buffer (e.g., 100 mM sodium acetate, pH 5.5)
-
Desalting column
-
Protein concentration determination assay (e.g., BCA)
Procedure:
-
Antibody Oxidation:
-
Dissolve the antibody to a concentration of 1-10 mg/mL in PBS.
-
Add a freshly prepared solution of sodium periodate to a final concentration of 1-2 mM.
-
Incubate the reaction in the dark at room temperature for 30 minutes.
-
Quench the reaction by adding propylene glycol to a final concentration of 15 mM and incubate for 10 minutes.
-
Remove excess periodate and byproducts using a desalting column equilibrated with the reaction buffer (pH 5.5).
-
Determine the concentration of the oxidized antibody.
-
-
Hydrazone Ligation:
-
Dissolve this compound in the reaction buffer.
-
Add the this compound solution to the oxidized antibody solution at a molar excess (e.g., 50-100 fold).
-
Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.
-
Remove excess this compound using a desalting column or size-exclusion chromatography equilibrated with a storage buffer (e.g., PBS, pH 7.4).
-
Characterize the conjugate by SDS-PAGE and mass spectrometry to determine the degree of labeling.
-
Visualizations
Caption: Experimental workflow for hydrazone formation.
Caption: Troubleshooting decision tree for low reaction yield.
References
How to determine the degree of labeling with Propargyl-PEG4-hydrazide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Propargyl-PEG4-hydrazide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a bifunctional linker molecule. It contains a hydrazide group that reacts with carbonyls (aldehydes or ketones) and a propargyl group (an alkyne) for use in click chemistry.[1][2][3][4] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and flexibility.[3][5] It is commonly used in the synthesis of antibody-drug conjugates (ADCs) and for labeling biomolecules.[1][2][4]
Q2: How does the hydrazide group react with a protein?
A2: The hydrazide group forms a stable hydrazone bond with a carbonyl group (aldehyde or ketone).[3][6] For glycoproteins, aldehyde groups can be created by oxidizing the cis-diol groups of sugar residues with an oxidizing agent like sodium periodate (B1199274).[6][7] This is advantageous for antibodies, as glycosylation sites are often in the Fc region, away from the antigen-binding sites.[6][7]
Q3: What is the "Degree of Labeling" (DOL)?
A3: The Degree of Labeling (DOL) is the average number of this compound molecules conjugated to a single protein molecule.[8][9] Determining the DOL is a critical step to ensure the consistency and efficacy of the resulting conjugate.
Q4: Why is determining the DOL important?
A4: The DOL can significantly impact the properties of the conjugated protein.
-
Under-labeling (low DOL) may result in a weak signal or insufficient therapeutic effect.[9]
-
Over-labeling (high DOL) can lead to protein aggregation, reduced solubility, loss of biological activity, or fluorescence quenching (if a fluorescent tag is added via click chemistry).[7][9]
Troubleshooting Guide
| Symptom | Possible Cause | Suggested Solution |
| Low or No Labeling (Low DOL) | Inefficient oxidation of the glycoprotein. | Ensure the sodium periodate solution is freshly prepared. Optimize the concentration of periodate and reaction time.[10] Quench the reaction properly to avoid unwanted side reactions.[10] |
| Inactive this compound. | Store the reagent at -20°C and protect it from moisture.[5][11] Allow the vial to warm to room temperature before opening to prevent condensation. | |
| Suboptimal reaction pH for hydrazone formation. | The formation of the hydrazone bond is most efficient at a slightly acidic to neutral pH (typically pH 5.5-7.4).[7] Ensure your buffer is within this range and does not contain primary amines like Tris, which can compete with the reaction.[12] | |
| Impure protein sample. | Ensure the protein purity is >95%.[13] Impurities with primary amines can interfere with the conjugation.[13] | |
| High Background Signal | Excess, unbound this compound. | Thoroughly purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove all unbound labeling reagent.[14] |
| Protein Aggregation or Precipitation | High DOL leading to increased hydrophobicity. | Reduce the initial molar ratio of this compound to protein in the conjugation reaction. Optimize the reaction conditions to achieve a lower DOL. |
| Protein denaturation during labeling. | Avoid harsh reaction conditions. Perform labeling at room temperature or 4°C. Ensure all buffers are properly prepared and filtered. |
Experimental Protocols for Determining DOL
There are several methods to determine the Degree of Labeling. The choice of method depends on the available equipment and the properties of the protein.
Method 1: UV-Vis Spectrophotometry
This method is applicable if a chromophore is introduced after the this compound, for instance, by a "click" reaction with an azide-containing dye.
Protocol:
-
Purification: Remove any unbound dye from the conjugate using size-exclusion chromatography (e.g., a G-25 column).[7][14] This step is crucial for accurate DOL determination.
-
Spectrophotometer Measurement:
-
Calculation:
-
First, calculate the concentration of the protein: Protein Concentration (M) = [ (A280 - (A_max × CF)) / ε_prot ] × Dilution Factor[14]
-
CF (Correction Factor): A280 of the dye / A_max of the dye. This accounts for the dye's absorbance at 280 nm.[14]
-
ε_prot: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
Next, calculate the Degree of Labeling: DOL = (A_max × Dilution Factor) / (ε_dye × Protein Concentration (M))
-
ε_dye: Molar extinction coefficient of the dye at its A_max (in M⁻¹cm⁻¹).[8]
-
-
Data Presentation:
| Parameter | Value |
| A280 | e.g., 0.85 |
| A_max (at λ_max) | e.g., 0.42 |
| Protein ε_prot (M⁻¹cm⁻¹) | e.g., 210,000 |
| Dye ε_dye (M⁻¹cm⁻¹) | e.g., 75,000 |
| Correction Factor (CF) | e.g., 0.30 |
| Calculated Protein Conc. (M) | e.g., 3.45 x 10⁻⁶ M |
| Calculated DOL | e.g., 1.6 |
Method 2: High-Performance Liquid Chromatography (HPLC)
HPLC can separate the unlabeled protein from the labeled species. Reverse-phase HPLC (RP-HPLC) is often used, as the addition of the PEG linker alters the hydrophobicity of the protein.[15][16][17]
Protocol:
-
Sample Preparation: Prepare samples of the unlabeled protein (as a control) and the purified labeled protein at a concentration of approximately 1 mg/mL in a suitable buffer (e.g., water or PBS).[15]
-
HPLC System: Use a C4 or C18 reverse-phase column suitable for protein analysis.[15][16]
-
Mobile Phase: A typical mobile phase consists of:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: Run a linear gradient from low %B to high %B to elute the proteins. For example, 5% to 95% B over 30 minutes.
-
Analysis:
-
The labeled protein will have a different retention time than the unlabeled protein.
-
By integrating the peak areas, the relative amounts of each species can be determined, and an average DOL can be estimated. Multiple peaks may be observed for the labeled protein, corresponding to different numbers of attached linkers.
-
Data Presentation:
| Species | Retention Time (min) | Peak Area (%) |
| Unlabeled Protein | e.g., 15.2 | e.g., 10% |
| Labeled (DOL=1) | e.g., 16.1 | e.g., 35% |
| Labeled (DOL=2) | e.g., 16.9 | e.g., 40% |
| Labeled (DOL=3) | e.g., 17.5 | e.g., 15% |
Method 3: Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the exact mass of the protein before and after labeling.[18][19] The mass difference corresponds to the mass of the attached this compound molecules.
Protocol:
-
Sample Preparation: The sample must be desalted before MS analysis.
-
Instrumentation: Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometers are commonly used for protein analysis.[19][20]
-
Analysis:
-
Acquire the mass spectrum of the unlabeled protein.
-
Acquire the mass spectrum of the labeled protein.
-
The mass of this compound is approximately 274.3 g/mol . A distribution of species with mass increases corresponding to one, two, three, etc., linkers will be observed.
-
-
Calculation:
-
DOL = (Mass of Labeled Protein - Mass of Unlabeled Protein) / Mass of this compound
-
The relative intensities of the different mass peaks can be used to determine the distribution of labeled species.
-
Data Presentation:
| Species | Observed Mass (Da) | Relative Abundance (%) |
| Unlabeled Protein | e.g., 147,000 | e.g., 8% |
| Labeled (DOL=1) | e.g., 147,274 | e.g., 30% |
| Labeled (DOL=2) | e.g., 147,548 | e.g., 45% |
| Labeled (DOL=3) | e.g., 147,822 | e.g., 17% |
Visualizations
Caption: Experimental workflow for labeling and DOL determination.
Caption: Troubleshooting logic for low labeling efficiency.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. propargyl peg4 hydrazide — TargetMol Chemicals [targetmol.com]
- 3. Buy this compound [smolecule.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Propargyl-PEG4-acid, CAS 1415800-32-6 | AxisPharm [axispharm.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. Degree of labeling (DOL) step by step [abberior.rocks]
- 9. support.nanotempertech.com [support.nanotempertech.com]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Antibody Conjugation Troubleshooting [bio-techne.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. cellmosaic.com [cellmosaic.com]
- 16. cellmosaic.com [cellmosaic.com]
- 17. HPLC Method for Protein Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 18. researchgate.net [researchgate.net]
- 19. walshmedicalmedia.com [walshmedicalmedia.com]
- 20. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
Propargyl-PEG4-Hydrazide Reaction Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for Propargyl-PEG4-hydrazide, with a focus on reaction time and temperature.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction involving this compound?
A1: this compound is a bifunctional linker used in bioconjugation.[1][2][3][4] Its primary reaction involves the hydrazide moiety (-NH-NH₂) reacting with a carbonyl group (an aldehyde or ketone) to form a stable hydrazone bond (-C=N-NH-).[1][5][6] This reaction is a condensation reaction, where a molecule of water is eliminated.[7] The propargyl group on the other end of the PEG linker is available for subsequent "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1]
Q2: What is the optimal pH for hydrazone formation with this compound?
A2: The formation of a hydrazone bond is pH-dependent. The reaction of hydrazides with aldehydes is typically most efficient at a slightly acidic pH, generally between 5 and 7.[5] This is because the reaction mechanism involves a proton-catalyzed dehydration step. If the pH is too low, the hydrazide can be protonated, reducing its nucleophilicity, which can slow down the reaction.
Q3: Can the reaction be accelerated?
A3: Yes, the reaction can be significantly accelerated by using a catalyst. Aniline (B41778) and its derivatives, such as m-phenylenediamine (B132917) (mPDA), are known to be effective catalysts for hydrazone and oxime ligations. Aniline catalysis can lead to greater coupling yields and allow for the use of less hydrazide reagent. mPDA has been shown to be up to 15 times more efficient than aniline in certain systems, partly due to its higher aqueous solubility, which allows for its use at higher concentrations.
Q4: What is the typical reaction time and temperature for this conjugation?
A4: The reaction time and temperature can vary depending on the specific reactants, their concentrations, and the presence of a catalyst. Many protocols for similar bioconjugation reactions suggest incubating for 2 to 24 hours at room temperature. For instance, a protocol for labeling proteins with hydrazide-based dyes suggests an incubation of 2 hours at room temperature. However, increasing the temperature can enhance the reaction yield and shorten the reaction time. For some hydrazone formations, the temperature has been optimized to 80°C to maximize productivity. In studies of PEG-hydrazone conjugate stability, incubations are often performed at 37°C. Optimization of these parameters is recommended for each specific application.
Q5: How stable is the resulting hydrazone bond?
A5: The hydrazone bond is generally stable, especially when compared to a Schiff base formed with a simple amine. However, its stability can be influenced by several factors, including the chemical structure of the aldehyde or ketone reactant and the pH of the environment.[6][7] Hydrazones derived from aromatic aldehydes tend to be more stable than those from aliphatic aldehydes. The hydrazone bond can be susceptible to hydrolysis under acidic conditions.[7] For applications requiring higher stability, the hydrazone bond can be reduced to a more stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride (NaCNBH₃).
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Suboptimal pH: The reaction pH is outside the optimal range of 5-7. | Adjust the pH of the reaction buffer to be slightly acidic (e.g., pH 5.5-6.5) using a suitable buffer system like sodium acetate. |
| Low Reactivity of Carbonyl: Ketones react slower than aldehydes. Steric hindrance around the carbonyl group can also reduce reactivity. | Increase the reaction time and/or temperature. Consider using a catalyst like aniline to increase the reaction rate. If possible, using an aldehyde-containing substrate will be more efficient. | |
| Degradation of Reagents: this compound or the carbonyl-containing molecule may have degraded due to improper storage. | Ensure reagents are stored according to the manufacturer's instructions, typically at -20°C.[2] Use fresh reagents if degradation is suspected. | |
| Low Reagent Concentration: The concentration of one or both reactants is too low. | Increase the concentration of the reactants. The kinetics of the reaction are concentration-dependent. | |
| Slow Reaction Rate | Absence of Catalyst: The reaction is being performed without a catalyst. | Add a catalyst such as aniline (typically 10-100 mM) to the reaction mixture to significantly increase the reaction rate. |
| Low Temperature: The reaction is being performed at a low temperature (e.g., 4°C). | Increase the reaction temperature to room temperature (20-25°C) or 37°C. Monitor the reaction progress to determine the optimal temperature for your specific system. | |
| Product Instability | Hydrolysis of Hydrazone Bond: The hydrazone bond is hydrolyzing, especially if the product is stored in acidic conditions. | Store the final conjugate at a neutral or slightly basic pH. For long-term stability, consider reducing the hydrazone bond to a secondary amine using sodium cyanoborohydride. |
| Side Product Formation | Acetal Formation: Under acidic conditions with an alcohol-containing solvent or buffer, aldehydes may form acetals.[7] | If using an aldehyde, minimize the concentration of alcohols in the reaction mixture and carefully control the pH. |
Experimental Protocols
General Protocol for Hydrazone Formation with this compound
This protocol provides a general starting point for the conjugation of this compound to an aldehyde- or ketone-containing molecule. Optimization may be required.
Materials:
-
This compound
-
Aldehyde or ketone-containing molecule (e.g., protein, peptide, small molecule)
-
Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5
-
Aniline (optional, for catalysis)
-
Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare Reactant Solutions:
-
Dissolve the aldehyde or ketone-containing molecule in the Reaction Buffer to the desired concentration (e.g., 1-5 mg/mL for a protein).
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mM).
-
-
Reaction Setup:
-
To the solution of the carbonyl-containing molecule, add the this compound stock solution to achieve the desired molar excess (a 10-50 fold molar excess of the hydrazide is a common starting point). The final concentration of DMSO should be kept low (<10%) if working with proteins to avoid denaturation.
-
(Optional) If using a catalyst, add aniline to a final concentration of 10-100 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (20-25°C) or 37°C.
-
Allow the reaction to proceed for 2 to 24 hours. The optimal time should be determined empirically by monitoring the reaction progress (e.g., via HPLC, SDS-PAGE, or mass spectrometry).
-
-
Purification:
-
Remove the excess unreacted this compound and other small molecules by a suitable purification method such as size-exclusion chromatography (for macromolecules), dialysis, or HPLC.
-
Optimization of Reaction Temperature and Time
To optimize the reaction, a time-course experiment at different temperatures is recommended.
-
Set up parallel reactions as described in the general protocol.
-
Incubate the reactions at different temperatures (e.g., 4°C, room temperature, 37°C).
-
At various time points (e.g., 1, 2, 4, 8, 16, 24 hours), take an aliquot from each reaction.
-
Quench the reaction if necessary (e.g., by changing the pH or adding a scavenger for the hydrazide).
-
Analyze the aliquots to determine the extent of conjugation.
-
Compare the results to determine the optimal combination of temperature and reaction time for your specific application.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ddmckinnon.com [ddmckinnon.com]
- 4. Item - Kinetics and Products of the Self-Reaction of Propargyl Radicals - figshare - Figshare [figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Navigating Bioconjugation with Propargyl-PEG4-hydrazide: A Technical Support Center
For researchers, scientists, and drug development professionals leveraging the bifunctional capabilities of Propargyl-PEG4-hydrazide, this technical support center offers a comprehensive resource for troubleshooting common experimental hurdles and answering frequently asked questions. This compound is a valuable tool in bioconjugation, featuring a propargyl group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry and a hydrazide moiety for forming stable hydrazone bonds with aldehydes and ketones.[1] This unique structure makes it an ideal linker for applications such as antibody-drug conjugate (ADC) synthesis.[2][3][4][5]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound, providing potential causes and recommended solutions in a direct question-and-answer format.
Question: Why am I observing low or no yield in my click chemistry (CuAAC) reaction?
Answer:
Low or no yield in a CuAAC reaction is a common issue that can often be resolved by addressing the following potential causes:
-
Copper(I) Catalyst Oxidation: The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.
-
Solution: Thoroughly degas all solvents and buffers by sparging with an inert gas like argon or nitrogen before use. It is also crucial to include a reducing agent, such as sodium ascorbate (B8700270), in the reaction mixture to regenerate Cu(I).
-
-
Impure Reagents: The presence of impurities in your this compound or azide-containing molecule can inhibit the copper catalyst.
-
Solution: Ensure the purity of your starting materials using analytical techniques like NMR or mass spectrometry before proceeding with the conjugation.
-
-
Suboptimal Reagent Stoichiometry: Incorrect molar ratios of the catalyst, ligand, or reducing agent can significantly impact reaction efficiency.
-
Solution: A common starting point is to use a slight excess of the alkyne-containing molecule (this compound) relative to the azide. The copper catalyst concentration is typically in the range of 1-5 mol%, with the reducing agent at 5-10 mol%. A chelating ligand is also essential to stabilize the Cu(I) catalyst.
-
Question: My hydrazone formation reaction is slow and results in a low yield. What can I do to improve it?
Answer:
The kinetics of hydrazone formation are highly dependent on the reaction conditions. Here are key factors to consider for optimization:
-
Incorrect pH: The formation of a hydrazone bond is pH-sensitive. The reaction involves a rate-determining dehydration step that is acid-catalyzed. However, at very low pH, the hydrazide nucleophile can become protonated and unreactive.[6]
-
Absence of a Catalyst at Neutral pH: At physiological pH, the uncatalyzed reaction between a hydrazide and an aldehyde or ketone can be inefficient.
-
Solution: Aniline (B41778) and its derivatives have been shown to be effective nucleophilic catalysts for hydrazone and oxime ligations at neutral pH, significantly increasing the reaction rate.[6] Consider adding 10-100 mM aniline to your reaction mixture.
-
-
Reactivity of the Carbonyl Group: Aldehydes are generally more reactive towards hydrazides than ketones due to reduced steric hindrance and greater electrophilicity of the carbonyl carbon.[7]
-
Solution: If you have the option to target an aldehyde over a ketone, it will likely result in a faster and more efficient conjugation.
-
Question: I am observing aggregation of my protein conjugate. What could be the cause?
Answer:
Protein aggregation during or after conjugation is a complex issue that can be influenced by several factors:
-
Hydrophobicity of the Linker-Payload: Although the PEG4 spacer in this compound enhances hydrophilicity, the conjugated payload might be hydrophobic, leading to aggregation.
-
Solution: Ensure that the final conjugate is in a buffer that can maintain its solubility. The inclusion of solubility-enhancing excipients in the formulation might be necessary.
-
-
Changes in Protein Conformation: The conjugation process itself can sometimes lead to conformational changes in the protein, exposing hydrophobic patches that promote aggregation.
-
Solution: Screen different buffer conditions (pH, ionic strength) for the conjugation reaction and final formulation. The addition of stabilizing agents may also be beneficial.
-
-
Presence of Unreacted Reagents: Residual unreacted this compound or other reagents might contribute to instability.
-
Solution: Ensure thorough purification of the conjugate using methods like size-exclusion chromatography (SEC) or dialysis to remove any small molecule contaminants.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling, storage, and properties of this compound.
Question: How should I store this compound?
Answer:
To ensure the stability and reactivity of this compound, it is recommended to store it at -20°C in a desiccated environment.[8][9][10] Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation, which can hydrolyze the hydrazide group.[11]
Question: In what solvents is this compound soluble?
Answer:
This compound is generally soluble in a variety of organic solvents such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (B109758) (DCM).[8][9][10] Its PEG4 spacer also imparts good water solubility.[8] For preparing stock solutions, anhydrous DMSO or DMF are commonly used.
Question: What is the stability of the hydrazone bond formed with this compound?
Answer:
The stability of the hydrazone bond is pH-dependent. It is generally stable at physiological pH (around 7.4) but is susceptible to hydrolysis under acidic conditions.[12] This pH-sensitive nature can be advantageous for applications requiring the release of a conjugated molecule in the acidic environment of endosomes or lysosomes. The half-life of hydrazone-based conjugates can range from hours to days depending on the specific molecular context and the pH of the environment.[13]
Question: Can I use this compound for both click chemistry and hydrazone formation in the same experiment?
Answer:
Yes, the bifunctional nature of this compound allows for sequential or orthogonal conjugation strategies. For instance, you could first perform the hydrazone ligation with an aldehyde- or ketone-containing molecule, purify the intermediate, and then carry out the click chemistry reaction with an azide-functionalized molecule. The order of reactions will depend on the stability of your molecules to the respective reaction conditions.
Data Presentation
Table 1: Comparison of Copper Catalyst Systems for CuAAC Reactions
| Catalyst System | Copper Source | Ligand | Reducing Agent | Key Advantages | Considerations |
| In situ Cu(I) Generation | CuSO₄ | THPTA or TBTA | Sodium Ascorbate | Robust, widely used, good for aqueous and organic solvents. | Requires careful degassing to prevent Cu(I) oxidation. |
| Pre-formed Cu(I) Salt | CuI or CuBr | None or various | None required initially | Simpler setup, can be faster. | Cu(I) salts are less stable and can be difficult to handle. |
| Heterogeneous Catalyst | CuO Nanowires | N/A | In situ reduction | Easy removal of catalyst, potential for recycling. | May have lower activity compared to homogeneous systems. |
This table provides a general comparison. Optimal conditions should be determined empirically for each specific reaction.
Table 2: pH Stability of Hydrazone Bonds
| pH | Relative Stability | Half-life (t½) | Application Relevance |
| 4.0 - 5.5 | Low | Hours | Favorable for drug release in acidic endosomal/lysosomal compartments.[12] |
| 6.0 - 7.0 | Moderate | Days | Represents the transition to greater stability.[13] |
| 7.4 | High | Weeks to Months | Suitable for conjugates that need to be stable in circulation.[12][14] |
The exact half-life is dependent on the specific molecular structure of the conjugate.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general method for conjugating an azide-containing molecule to this compound.
-
Reagent Preparation:
-
Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO or water).
-
Prepare a stock solution of this compound in the same solvent.
-
Prepare fresh stock solutions of:
-
Copper(II) sulfate (B86663) (CuSO₄) in water.
-
A copper-chelating ligand (e.g., THPTA) in water.
-
Sodium ascorbate in water.
-
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-containing molecule and a slight molar excess (e.g., 1.2 equivalents) of this compound in a reaction buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add the ligand to the reaction mixture, followed by the CuSO₄ solution. A typical final concentration for the copper catalyst is 50-100 µM.
-
Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.
-
-
Reaction and Monitoring:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or HPLC.
-
-
Purification:
-
Upon completion, purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or reversed-phase HPLC to remove excess reagents and the copper catalyst.
-
Protocol 2: General Procedure for Hydrazone Ligation
This protocol describes the conjugation of this compound to an aldehyde-containing biomolecule.
-
Reagent Preparation:
-
Dissolve the aldehyde-containing biomolecule in a suitable reaction buffer. For optimal reaction kinetics, an acidic buffer (e.g., 100 mM sodium acetate, pH 4.5) is recommended. If physiological pH is required, use a buffer such as PBS, pH 7.4.
-
Prepare a stock solution of this compound in a compatible solvent (e.g., water or DMSO).
-
-
Reaction Setup:
-
Add a molar excess (e.g., 10-50 equivalents) of the this compound solution to the biomolecule solution.
-
If performing the reaction at neutral pH, consider adding a freshly prepared solution of aniline to a final concentration of 10-100 mM to catalyze the reaction.
-
-
Reaction and Monitoring:
-
Incubate the reaction at room temperature or 37°C for 2-24 hours. The reaction can be monitored by techniques such as SDS-PAGE (for proteins) or mass spectrometry.
-
-
Purification:
-
Remove the excess this compound and any catalyst by dialysis, tangential flow filtration, or size-exclusion chromatography.
-
Visualizations
Caption: Sequential bioconjugation workflow using this compound.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. Buy this compound [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. propargyl peg4 hydrazide — TargetMol Chemicals [targetmol.com]
- 5. targetmol.cn [targetmol.cn]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m-PEG4-hydrazide, 1449390-68-4 | BroadPharm [broadpharm.com]
- 9. Propargyl-PEG4-NHS ester, 1428629-70-2 | BroadPharm [broadpharm.com]
- 10. Propargyl-PEG4-amine, 1013921-36-2 | BroadPharm [broadpharm.com]
- 11. FAQ | Biopharma PEG - Worldwide PEG Linker Supplier [biochempeg.com]
- 12. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Characterizing and solving unexpected byproducts in Propargyl-PEG4-hydrazide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propargyl-PEG4-hydrazide. The focus is on characterizing and solving issues related to unexpected byproducts in reactions involving this linker, particularly in the context of forming hydrazone bonds with aldehydes and ketones for applications like antibody-drug conjugate (ADC) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary reactive groups?
A1: this compound is a bifunctional linker molecule commonly used in bioconjugation and drug delivery.[1] It features two key reactive groups:
-
A propargyl group (a terminal alkyne) that can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions with azide-containing molecules.[2]
-
A hydrazide group that reacts with aldehydes and ketones to form a stable hydrazone bond.[3][4]
The polyethylene (B3416737) glycol (PEG) spacer (PEG4) enhances the solubility and biocompatibility of the conjugate.[2]
Q2: What is the primary application of the hydrazide group in this compound?
A2: The hydrazide group is primarily used for conjugation to molecules containing carbonyl groups (aldehydes or ketones). This reaction is widely used in the development of antibody-drug conjugates (ADCs), where the hydrazide on the linker reacts with an aldehyde or ketone introduced onto an antibody to form a stable hydrazone linkage, connecting the antibody to a payload.[2][5]
Q3: What are the optimal pH conditions for forming a hydrazone bond with this compound?
A3: Hydrazone formation is pH-sensitive. The reaction is generally favored under mildly acidic conditions (pH 4.5-6.0). At neutral or higher pH, the reaction rate can be significantly slower. The acidic environment helps to catalyze the dehydration of the tetrahedral intermediate formed during the reaction.[6][7]
Q4: Can I catalyze the hydrazone formation reaction at neutral pH?
A4: Yes, the reaction rate at neutral pH can be increased by using a catalyst. Aniline (B41778) is a commonly used catalyst for hydrazone and oxime ligations, and it can significantly accelerate the reaction at or near neutral pH. This is particularly useful for bioconjugation reactions where the biomolecule's stability is compromised at acidic pH.
Troubleshooting Guide: Unexpected Byproducts
Issue: My reaction is producing an unexpected byproduct, leading to a lower yield of the desired hydrazone conjugate and a complex purification process.
This is a common issue, and the primary suspect is often the formation of a cyclized byproduct, a pyrazole (B372694) derivative.
Potential Cause 1: Intramolecular Cyclization of the Propargyl Hydrazone
The most significant unexpected byproduct in reactions involving this compound is the formation of a stable five-membered pyrazole ring through an intramolecular cyclization of the initially formed hydrazone. This side reaction is often catalyzed by acidic conditions or the presence of metal ions.
Logical Flow of Byproduct Formation
Caption: Reaction pathway showing the formation of the desired hydrazone and the competing intramolecular cyclization to an unexpected pyrazole byproduct.
Data on Byproduct Formation
The rate of both hydrazone formation and its subsequent cyclization to a pyrazole is highly dependent on the reaction conditions. Below is a table summarizing the stability of a representative PEG-hydrazone linker at different pH values and the potential for pyrazole formation under various conditions.
| Reaction Condition | Desired Hydrazone Formation Rate | Hydrazone Stability (Half-life at 37°C) | Estimated Pyrazole Byproduct Formation |
| pH 5.5 | Fast | ~2 minutes (for aliphatic aldehydes)[6] | Moderate to High (acid-catalyzed cyclization) |
| pH 7.4 | Slow | ~150 minutes (for aliphatic aldehydes)[6] | Low (slower cyclization at neutral pH) |
| pH 7.4 with Aniline Catalyst | Fast | ~150 minutes (for aliphatic aldehydes)[6] | Low to Moderate (depends on reaction time) |
| Presence of Cu(I) ions | N/A | Variable | High (metal-catalyzed cyclization) |
Note: The pyrazole formation data is an estimation based on the known reactivity of propargyl hydrazones. The actual percentage will vary depending on the specific aldehyde/ketone, reaction time, and temperature.
Experimental Protocols
Protocol 1: Minimizing Pyrazole Byproduct Formation
This protocol is designed to maximize the yield of the desired hydrazone conjugate while minimizing the formation of the pyrazole byproduct.
-
Reagent Preparation:
-
Dissolve the aldehyde or ketone-containing molecule in a suitable buffer. A phosphate (B84403) or acetate (B1210297) buffer is recommended.
-
Dissolve the this compound in the same buffer immediately before use.
-
-
Reaction pH:
-
Perform the reaction at a pH between 6.0 and 7.4. While the reaction is slower at this pH, it significantly reduces the rate of acid-catalyzed cyclization.
-
-
Use of Catalyst:
-
To accelerate the reaction at near-neutral pH, add a freshly prepared solution of aniline to the reaction mixture at a final concentration of 10-100 mM.
-
-
Temperature:
-
Maintain the reaction temperature at 4-25°C. Avoid elevated temperatures, as they can promote the cyclization side reaction.
-
-
Reaction Time:
-
Monitor the reaction progress by HPLC-MS. The optimal reaction time will be a trade-off between the formation of the desired product and the onset of byproduct formation. Aim for the shortest time required to achieve a reasonable yield of the hydrazone.
-
-
Quenching the Reaction:
-
Once the desired level of conversion is reached, adjust the pH of the reaction mixture to >7.5 to quench the reaction and stabilize the hydrazone product.
-
-
Purification:
-
Immediately purify the desired hydrazone conjugate using an appropriate method such as size-exclusion chromatography (SEC) or reversed-phase HPLC to separate it from unreacted starting materials and the pyrazole byproduct.
-
Protocol 2: Analytical Characterization of Byproducts
This protocol outlines a method for the detection and quantification of the desired hydrazone product and the pyrazole byproduct using HPLC-MS.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS).
-
-
Chromatographic Column:
-
A C18 reversed-phase column is suitable for separating the relatively nonpolar pyrazole byproduct from the more polar hydrazone and starting materials.
-
-
Mobile Phase:
-
A gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B) is typically effective. The formic acid helps with ionization in the mass spectrometer.
-
-
Gradient Elution:
-
Start with a low percentage of Mobile Phase B and gradually increase the concentration to elute the compounds based on their polarity. The pyrazole byproduct is expected to have a longer retention time than the hydrazone.
-
-
Mass Spectrometry Detection:
-
Use electrospray ionization (ESI) in positive ion mode.
-
Monitor the expected m/z values for the starting materials, the desired hydrazone product, and the pyrazole byproduct (which will have the same molecular weight as the hydrazone). The separation by retention time is crucial for quantification.
-
-
Quantification:
-
Generate a standard curve for the desired product to quantify its concentration. The relative percentage of the byproduct can be estimated by comparing the peak areas in the chromatogram.
-
Workflow for Troubleshooting and Analysis
Caption: A logical workflow for troubleshooting unexpected byproducts in this compound reactions.
References
- 1. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of the Novel PEG-PE-Based Polymer for the Reversible Attachment of Specific Ligands to Liposomes: Synthesis and in vitro Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and characterization of pH-sensitive PEG-PE conjugates for stimuli-sensitive pharmaceutical nanocarriers: the effect of substitutes at the hydrazone linkage on the ph stability of PEG-PE conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Head-to-Head Comparison: Propargyl-PEG4-hydrazide vs. Propargyl-PEG4-NHS Ester for Amine Conjugation
A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal PEGylated linker for amine conjugation.
In the realm of bioconjugation, the precise and stable linkage of molecules is paramount for the development of effective diagnostics, therapeutics, and research tools. Propargyl-PEG4 linkers are popular reagents that introduce a terminal alkyne group, enabling further modification via "click chemistry." However, the choice of the reactive group at the other end of the linker for targeting biomolecules is a critical decision. This guide provides a detailed comparison of two common amine-reactive strategies utilizing Propargyl-PEG4 linkers: the direct approach with Propargyl-PEG4-NHS ester and the indirect approach with Propargyl-PEG4-hydrazide.
At a Glance: Key Differences
| Feature | Propargyl-PEG4-NHS Ester | This compound |
| Target Functional Group | Primary amines (-NH₂) | Aldehydes (-CHO) or Ketones (-C=O) |
| Bond Formed | Stable amide bond | pH-sensitive hydrazone bond |
| Reaction pH | Slightly alkaline (pH 7.2 - 9.0)[1] | Slightly acidic to neutral (pH 4.5 - 7.0)[2][3][4] |
| Bond Stability | Highly stable[1][5][6] | Reversible under acidic conditions[2][3][7][8] |
| Amine Conjugation Strategy | Direct, one-step reaction | Indirect, requires prior modification of the amine to an aldehyde/ketone |
| Key Advantage | Simple, direct conjugation to amines forming a very stable bond. | The resulting hydrazone bond can be cleaved under specific acidic conditions, allowing for controlled release. |
| Key Disadvantage | The amide bond is generally considered permanent and not cleavable under biological conditions. | Requires a multi-step process for amine conjugation, which can be less efficient and more complex. |
Reaction Mechanisms and Workflows
The fundamental difference between these two linkers lies in their reactive moieties and, consequently, the nature of the covalent bond they form.
Propargyl-PEG4-NHS Ester: This linker utilizes an N-hydroxysuccinimide (NHS) ester, a well-established functional group for targeting primary amines, such as those found on the side chains of lysine (B10760008) residues and the N-terminus of proteins. The reaction is a nucleophilic acyl substitution where the primary amine attacks the carbonyl carbon of the NHS ester, resulting in the formation of a highly stable amide bond and the release of NHS as a byproduct.[1]
This compound: This linker contains a hydrazide group, which does not directly react with amines. Instead, it forms a hydrazone bond with aldehydes or ketones.[2][9][10] Therefore, to conjugate this linker to an amine-containing biomolecule, the biomolecule must first be chemically modified to introduce a carbonyl group. This is often achieved by reacting the primary amines with a homobifunctional linker like glutaraldehyde (B144438) or through enzymatic oxidation.
Experimental Protocols
Below are generalized experimental protocols for amine conjugation using both linkers. Note that optimal conditions may vary depending on the specific biomolecule and application.
Propargyl-PEG4-NHS Ester Amine Conjugation Protocol
-
Buffer Preparation: Prepare a non-nucleophilic buffer with a pH between 7.2 and 8.5, such as 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer.[11] Avoid buffers containing primary amines like Tris.
-
Reagent Preparation: Dissolve the amine-containing biomolecule in the prepared buffer. Separately, dissolve the Propargyl-PEG4-NHS ester in a water-miscible organic solvent like DMSO or DMF, as many NHS esters have limited aqueous solubility.[11][6][12]
-
Conjugation Reaction: Add a 5-10 fold molar excess of the dissolved Propargyl-PEG4-NHS ester to the biomolecule solution.
-
Incubation: Incubate the reaction mixture for at least 4 hours at room temperature or overnight on ice.[11]
-
Purification: Purify the resulting conjugate from excess reagent and byproducts using standard methods such as dialysis, size-exclusion chromatography, or precipitation.[11]
This compound Amine Conjugation Protocol (Indirect)
Step 1: Introduction of an Aldehyde Group onto the Amine-Containing Biomolecule
-
Reaction Setup: Dissolve the amine-containing biomolecule in a suitable buffer (e.g., PBS).
-
Aldehyde Generation: Add a controlled excess of an amine-reactive aldehyde-containing reagent (e.g., glutaraldehyde) and incubate to allow for the modification of primary amines to aldehydes.
-
Purification: Remove the excess aldehyde-generating reagent through dialysis or a desalting column.
Step 2: Hydrazone Formation
-
Buffer Adjustment: Adjust the pH of the aldehyde-modified biomolecule solution to a range of 4.5 to 7.0. A pH of around 4.5 is often optimal for hydrazone formation.[3]
-
Reagent Preparation: Dissolve this compound in an appropriate solvent.
-
Conjugation Reaction: Add a 20- to 50-fold molar excess of the hydrazide solution to the aldehyde-modified biomolecule solution.[13] Aniline can be added as a catalyst to improve reaction efficiency.[4]
-
Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C.[13]
-
Purification: Purify the conjugate using a desalting column, dialysis, or other suitable methods to remove excess hydrazide.[13]
Performance Comparison
| Parameter | Propargyl-PEG4-NHS Ester | This compound |
| Reaction Efficiency | Generally high for accessible primary amines. Can be affected by hydrolysis of the NHS ester, especially at higher pH and in dilute protein solutions.[1][12] | Efficiency is dependent on the success of the initial amine-to-aldehyde conversion step. The subsequent hydrazone formation is typically efficient, especially with a catalyst. |
| Specificity | Highly specific for primary amines. | Specific for aldehydes and ketones. The overall specificity for amines depends on the initial modification step. |
| Stability of Resulting Conjugate | The amide bond is highly stable and considered non-cleavable under most biological conditions.[1][5][6] | The hydrazone bond is stable at neutral pH but can be cleaved under acidic conditions (e.g., in endosomes or lysosomes), which can be advantageous for drug delivery applications.[2][3][7] |
| Ease of Use | A straightforward, one-step conjugation process. | A more complex, multi-step process requiring careful control of each reaction and purification step. |
Conclusion: Which Linker is Right for Your Application?
The choice between this compound and Propargyl-PEG4-NHS ester for amine conjugation is application-dependent.
Choose Propargyl-PEG4-NHS ester if:
-
Your primary goal is to create a stable, long-lasting conjugate.
-
You require a simple, one-step conjugation protocol.
-
Cleavage of the linker is not necessary or desired.
Choose this compound if:
-
You need a conjugate with a pH-sensitive, cleavable linker, for example, in the design of acid-labile prodrugs or for controlled release in acidic cellular compartments.
-
Your experimental design can accommodate a multi-step conjugation and purification process.
By understanding the distinct reactivity, stability, and procedural requirements of each linker, researchers can make an informed decision to best suit their specific bioconjugation needs.
References
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. カルボニル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. PEG Hydrazide | BroadPharm [broadpharm.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Alternatives for Propargyl-PEG4-hydrazide in Bioconjugation
For researchers, scientists, and drug development professionals engaged in the precise assembly of complex biomolecules, the choice of crosslinker is paramount. Propargyl-PEG4-hydrazide is a widely utilized heterobifunctional linker, valued for its ability to connect molecules through a two-step process: initial conjugation to an aldehyde or ketone to form a hydrazone bond, followed by a highly specific "click" reaction with an azide-functionalized molecule. However, the specific requirements of a bioconjugation strategy, such as desired bond stability, reaction kinetics, or the nature of the available functional groups, may necessitate the use of alternative reagents.
This guide provides a comprehensive comparison of viable alternatives to this compound, offering a detailed analysis of their reaction chemistries, performance data, and experimental protocols to inform your selection process.
Key Alternatives and Their Chemistries
Alternatives to this compound can be broadly categorized into two groups: those that retain the hydrazide moiety for targeting carbonyls but offer a different secondary reactive group, and those that employ entirely different chemistries for the initial conjugation step.
A primary alternative is the use of aminooxy-containing reagents , which react with aldehydes and ketones to form a more stable oxime linkage compared to the hydrazone bond formed by hydrazides.[1][2][3][4] For applications requiring enhanced stability, particularly under acidic conditions, aminooxy-based linkers present a significant advantage.[2][5]
For researchers seeking to avoid the potential cytotoxicity of copper catalysts used in the most common form of click chemistry (CuAAC), linkers incorporating strained cyclooctynes, such as dibenzocyclooctyne (DBCO) , are excellent choices.[6][7] These reagents react with azides via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently without the need for a metal catalyst.[8][9]
Other alternatives provide different functionalities for the secondary reaction, such as maleimides for reaction with thiols, or replace the initial carbonyl-reactive group with functionalities that target other common groups on biomolecules, like amines or thiols.[10]
Performance Comparison of Bioconjugation Linkers
The selection of an appropriate linker is often dictated by a balance of reaction efficiency, bond stability, and the specific functional groups available on the biomolecule of interest. The following table summarizes the key performance characteristics of this compound and its principal alternatives.
| Linker | Reactive Group 1 | Targets | Resulting Bond 1 | Reactive Group 2 | Key Advantages | Key Considerations |
| This compound | Hydrazide | Aldehydes, Ketones | Hydrazone | Terminal Alkyne | Well-established chemistry, good for CuAAC. | Hydrazone bond can be reversible under acidic conditions.[11][12] CuAAC requires a potentially cytotoxic copper catalyst.[13] |
| Azide-PEG4-hydrazide | Hydrazide | Aldehydes, Ketones | Hydrazone | Azide | Allows for click chemistry with alkyne-modified molecules.[10][14][15] | Same hydrazone bond stability considerations as the propargyl analog.[11][12] |
| DBCO-hydrazide | Hydrazide | Aldehydes, Ketones | Hydrazone | DBCO | Enables copper-free (SPAAC) click chemistry.[6][14] | Hydrazone bond stability is a factor.[11][12] DBCO is a larger, more hydrophobic moiety. |
| Aminooxy-PEG4-alkyne | Aminooxy | Aldehydes, Ketones | Oxime | Terminal Alkyne | Forms a more stable oxime bond compared to a hydrazone.[2][4][5] | Reaction kinetics may differ from hydrazone formation. |
| DBCO-NHS ester | NHS ester | Primary Amines | Amide | DBCO | Targets abundant amine groups, forms a very stable amide bond, and allows for copper-free click chemistry.[7][10] | Reaction is not specific to a single site on proteins with multiple lysines. |
| Alkyne-PEG4-Maleimide | Maleimide | Thiols | Thioether | Terminal Alkyne | Allows for site-specific conjugation to cysteine residues. | Maleimides can react with other nucleophiles and the resulting thioether bond can undergo retro-Michael addition. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of any bioconjugation strategy. Below are representative protocols for key alternative reactions.
Protocol 1: Oxime Ligation using Aminooxy-PEG4-alkyne
This protocol describes the conjugation of an aminooxy-alkyne linker to a glycoprotein (B1211001) with oxidized carbohydrate chains.
Materials:
-
Glycoprotein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium meta-periodate (NaIO₄)
-
Aminooxy-PEG4-alkyne
-
Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.0)
-
Desalting column
Procedure:
-
Antibody Oxidation:
-
Dissolve the antibody in oxidation buffer (e.g., PBS, pH 6.0).
-
Add a freshly prepared solution of sodium meta-periodate to a final concentration of 1-2 mM.
-
Incubate the reaction for 30 minutes at room temperature in the dark.
-
Quench the reaction by adding glycerol (B35011) to a final concentration of 10 mM and incubate for 5 minutes.
-
Remove excess periodate (B1199274) and byproducts using a desalting column equilibrated with the reaction buffer (pH 6.0).
-
-
Oxime Ligation:
-
To the oxidized antibody, add a 20-50 fold molar excess of Aminooxy-PEG4-alkyne.
-
Incubate the reaction for 2-4 hours at room temperature.
-
The resulting alkyne-modified antibody can be purified using a desalting column to remove excess linker.
-
Protocol 2: Copper-Free Click Chemistry (SPAAC) using DBCO-hydrazide
This protocol outlines the conjugation of a DBCO-hydrazide to an aldehyde-containing biomolecule, followed by reaction with an azide.
Materials:
-
Aldehyde-functionalized biomolecule
-
DBCO-hydrazide
-
Azide-functionalized molecule (e.g., fluorescent probe)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO (for dissolving reagents)
-
Desalting column
Procedure:
-
Hydrazone Formation:
-
Dissolve the aldehyde-functionalized biomolecule in reaction buffer (pH 6.0-7.4).
-
Dissolve DBCO-hydrazide in a minimal amount of DMSO and add it to the biomolecule solution at a 10-20 fold molar excess.
-
Incubate for 2-4 hours at room temperature.
-
Remove excess DBCO-hydrazide using a desalting column equilibrated with PBS, pH 7.4.
-
-
SPAAC Reaction:
-
To the purified DBCO-labeled biomolecule, add the azide-functionalized molecule at a 2-5 fold molar excess.
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[16]
-
The final conjugate can be purified by size exclusion chromatography or other appropriate methods to remove unreacted azide.
-
Logical Workflow for Linker Selection
The choice of a suitable alternative to this compound depends on several factors. The following diagram illustrates a decision-making workflow.
References
- 1. Aminooxy-PEG4-tris-alkyne - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. scispace.com [scispace.com]
- 6. DBCO-hydrazide - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 7. DBCO linkers - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. docs.aatbio.com [docs.aatbio.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Oxime and Hydrazone Reactions in Bioconjugation [with Top 10 most Asked Questions About Oxime and Hydrazone Reactions] | AxisPharm [axispharm.com]
- 12. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PEG Hydrazide | BroadPharm [broadpharm.com]
- 15. PEG-hydrazide Archives - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 16. glenresearch.com [glenresearch.com]
A Comparative Guide to the Efficiency of Propargyl-PEG4-hydrazide and Other PEG Linkers
For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of the efficacy, stability, and overall success of bioconjugates. Propargyl-PEG4-hydrazide is a heterobifunctional linker that offers two distinct reactive functionalities: a hydrazide group for reaction with carbonyls (aldehydes and ketones) and a propargyl group for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a form of "click chemistry." This guide provides an objective comparison of the conjugation chemistries enabled by this compound with other common PEG linker alternatives, supported by experimental data and detailed protocols.
Overview of Compared Ligation Chemistries
The efficiency of a PEG linker is primarily defined by the chemistry of its reactive ends. Here, we compare the key performance characteristics of the two reactive moieties of this compound against two widely used alternatives: maleimide (B117702) and N-hydroxysuccinimide (NHS) ester.
-
Hydrazide/Hydrazone Ligation: The hydrazide group (-CONHNH2) of this compound reacts with aldehyde or ketone groups to form a hydrazone bond. This reaction is particularly useful for site-specific conjugation to glycoproteins that have been oxidized to generate aldehyde groups.
-
Propargyl/Click Chemistry: The terminal alkyne (propargyl) group of this compound allows for a highly efficient and specific reaction with azide-functionalized molecules via CuAAC.[1]
-
Maleimide Ligation: Maleimide-PEG linkers react with free thiol (sulfhydryl) groups, typically found in cysteine residues of proteins.
-
NHS-ester Ligation: NHS-ester-PEG linkers react with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.
Quantitative Comparison of Linker Performance
The choice of linker significantly impacts the reaction kinetics, yield, and the stability of the final conjugate. The following tables summarize quantitative data from various studies to facilitate a direct comparison.
Table 1: Reaction Kinetics
| Ligation Chemistry | Second-Order Rate Constant (M⁻¹s⁻¹) | Typical Reaction Time | Key Considerations |
| Hydrazide/Hydrazone | ~0.03 (pH 4.6, oxime)[2] | 1-24 hours | Rate is pH-dependent, generally faster at acidic pH (4.5-6.0).[3][4] |
| Propargyl (CuAAC) | >10³ | < 1 hour | Very fast and highly specific. Requires a copper catalyst, which can be a concern for cellular applications. |
| Thiol-Maleimide | ~10³ (at pH 7) | < 1 hour | Very rapid at neutral pH.[5] Can be too fast to control, leading to heterogeneity.[6] |
| Amine-NHS Ester | ~10¹ - 10² | 0.5 - 4 hours | Rate is dependent on pH (optimal 7.0-9.0) and the specific amine.[3] |
Table 2: Conjugate Stability
| Linker Chemistry | Resulting Bond | Stability Profile | Half-life (t½) |
| Hydrazide/Hydrazone | Hydrazone | Reversible under acidic conditions.[3] Stability is tunable based on the structure of the reactants.[7] | Aromatic hydrazones are highly stable at pH 7.4 and 5.5 (>72h and >48h, respectively). Aliphatic hydrazones are less stable, with t½ ranging from 20 to 150 minutes at pH 7.4.[7] |
| Propargyl (CuAAC) | Triazole | Extremely stable and resistant to chemical and enzymatic degradation.[2] | Not typically measured due to high stability. |
| Thiol-Maleimide | Thiosuccinimide | Prone to retro-Michael reaction, leading to deconjugation in the presence of thiols like albumin in plasma.[2][8] | A maleimide conjugate showed only ~20% integrity after 72 hours in human plasma.[9][10] |
| Amine-NHS Ester | Amide | Highly stable under physiological conditions.[3] | Not typically measured due to high stability. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for key comparative experiments.
Protocol 1: Comparative Kinetic Analysis of Hydrazone Formation
This protocol outlines a general method for comparing the reaction rates of different hydrazide-containing linkers.
-
Reagent Preparation : Prepare stock solutions of the hydrazide-PEG linker and an aldehyde-containing substrate (e.g., a model protein with oxidized glycans) in a suitable buffer (e.g., phosphate (B84403) buffer at a specific pH, typically between 5.0 and 7.0).
-
Kinetic Measurement :
-
Initiate the reaction by mixing the hydrazide and aldehyde solutions in a temperature-controlled cuvette.
-
To achieve pseudo-first-order conditions, use a large excess of the aldehyde substrate.
-
Monitor the reaction progress over time using a UV-Vis spectrophotometer. The formation of the hydrazone C=N bond often leads to a measurable change in absorbance at a specific wavelength.
-
-
Data Analysis : Calculate the observed rate constant (k_obs) from the change in absorbance over time. The second-order rate constant can then be determined by dividing k_obs by the concentration of the reactant in excess.
Protocol 2: Stability Assessment of Maleimide vs. Alternative Linkers in Plasma
This protocol is designed to compare the stability of antibody-drug conjugates (ADCs) prepared with maleimide and other linkers.
-
ADC Preparation : Synthesize ADCs using a thiol-containing antibody and both a maleimide-PEG-drug linker and an alternative linker (e.g., a sulfone-PEG-drug). Purify the conjugates to remove unreacted components.
-
Plasma Incubation : Incubate the purified ADCs in human plasma at 37°C.
-
Time-Point Analysis : At various time points (e.g., 0, 4, 24, 48, 72 hours), take aliquots of the plasma samples.
-
Quantification : Analyze the amount of intact ADC remaining at each time point. This can be done using techniques like ELISA (Enzyme-Linked Immunosorbent Assay) to capture the antibody and then detecting the drug payload, or by using chromatography methods like Hydrophobic Interaction Chromatography (HIC) to separate the intact ADC from deconjugated species.[8]
-
Data Analysis : Plot the percentage of intact ADC versus time to determine the stability profile and half-life of each conjugate.[9][10]
Visualizing Workflows and Concepts
Diagrams created using Graphviz provide clear visual representations of complex processes and relationships.
Caption: Reaction pathway for this compound.
Caption: Decision tree for selecting a PEG linker.
Caption: General workflow for a bioconjugation experiment.
Conclusion
This compound offers a powerful combination of two orthogonal and highly efficient ligation chemistries.
-
The hydrazide functionality provides a means for site-specific conjugation to carbonyl-containing molecules, forming a bond whose stability can be tuned. While the reaction is slower than maleimide chemistry, it offers greater stability than the resulting thiosuccinimide bond, especially when forming aromatic hydrazones.
-
The propargyl group enables access to click chemistry, which is characterized by its extremely fast reaction rate, high specificity, and the formation of a highly stable triazole linkage. This makes it superior in terms of both speed and stability to both maleimide and NHS-ester ligations.
When compared to other PEG linkers, the choice ultimately depends on the specific application.
-
For rapid conjugation to cysteine residues, maleimide-PEG is effective, but concerns about the stability of the conjugate in vivo must be addressed.[8][9][10]
-
For robust, stable linkages to abundant lysine residues, NHS-ester-PEG is a reliable choice, though it typically results in a heterogeneous product.[3]
-
This compound excels in applications requiring site-specificity (via the hydrazide) followed by a rapid and stable secondary conjugation (via the propargyl group), or when one of its functionalities is used to link to a pre-modified biomolecule. The dual nature of this linker provides a versatile tool for constructing complex and well-defined bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. murthylab.berkeley.edu [murthylab.berkeley.edu]
- 6. biorxiv.org [biorxiv.org]
- 7. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Validating the Site of Conjugation for Propargyl-PEG4-hydrazide: A Comparative Guide
For researchers and drug development professionals, ensuring the precise location and stability of conjugation is paramount for the efficacy and safety of bioconjugates. Propargyl-PEG4-hydrazide is a popular bifunctional linker, enabling the connection of a payload to a biomolecule through a hydrazone bond, while the propargyl group allows for subsequent modification via click chemistry. This guide provides a comprehensive comparison of this compound with a key alternative, outlines detailed experimental protocols for validating the conjugation site, and presents visual workflows to clarify these processes.
Performance Comparison: Hydrazone vs. Oxime Linkage
The primary mode of conjugation for this compound is the reaction of its hydrazide moiety with a carbonyl group (aldehyde or ketone) on a target biomolecule, forming a hydrazone linkage. A principal alternative to this chemistry is the use of an aminooxy-containing linker, such as Aminooxy-PEG4-propargyl, which reacts with carbonyls to form a more stable oxime linkage.
| Feature | This compound (Hydrazone Linkage) | Aminooxy-PEG4-propargyl (Oxime Linkage) |
| Reaction Kinetics | Generally faster than oxime formation at neutral pH. Can be accelerated with catalysts like aniline (B41778).[1][2][3] | Typically slower than hydrazone formation at neutral pH, but can also be catalyzed by aniline and its derivatives.[1][4] |
| Linkage Stability | Less stable than oxime linkages; susceptible to hydrolysis, especially at acidic pH (e.g., pH 5.0).[1][5] | Significantly more stable than hydrazone linkages across a range of pH values.[1][5][6][7] Rate constants for oxime hydrolysis can be nearly 1000-fold lower than for simple hydrazones.[5] |
| pH Sensitivity | pH-sensitive cleavage can be advantageous for drug delivery applications targeting acidic microenvironments like tumors or endosomes.[1] | Greater stability makes it suitable for applications requiring a permanent linkage. |
| Commercial Availability | Readily available from various suppliers.[8][9][10] | Readily available from various suppliers.[11][12][13][14][15] |
Experimental Protocols
Accurate validation of the conjugation site is critical. Below are detailed protocols for the key experiments.
Generation of Carbonyl Groups on Glycoproteins via Periodate (B1199274) Oxidation
This protocol is a prerequisite for conjugation with hydrazide or aminooxy linkers.
Materials:
-
Glycoprotein (B1211001) (e.g., antibody) at 1-10 mg/mL in a suitable buffer (e.g., PBS).
-
Sodium meta-periodate (NaIO₄).
-
Oxidation Buffer: 0.1 M Sodium Acetate, pH 5.5.
-
Quenching Solution: 10 mM glycerol (B35011) or ethylene (B1197577) glycol in PBS.
-
Desalting columns.
Procedure:
-
Prepare a fresh 20 mM solution of NaIO₄ in Oxidation Buffer.
-
To your glycoprotein solution, add the NaIO₄ solution to a final concentration of 1-10 mM. For selective oxidation of sialic acids, use a lower concentration (e.g., 1 mM).
-
Incubate the reaction for 30 minutes at room temperature in the dark.
-
Quench the reaction by adding the Quenching Solution.
-
Remove excess periodate and byproducts using a desalting column equilibrated with PBS, pH 7.4.
Conjugation with this compound
Materials:
-
Oxidized glycoprotein.
-
This compound.
-
Anhydrous DMSO.
-
Reaction Buffer: PBS, pH 7.4.
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mM).
-
Add a 50-100 fold molar excess of the this compound stock solution to the oxidized glycoprotein.
-
Incubate the reaction for 2-4 hours at room temperature.
-
Remove excess linker by dialysis or using a desalting column.
Validation of Conjugation Site by Mass Spectrometry (MS)
Objective: To confirm the mass of the conjugate and identify the site of modification.
Protocol:
-
Intact Mass Analysis:
-
Analyze the purified conjugate using LC-MS with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[16][17]
-
The mass spectrum will show an increase in mass corresponding to the addition of the Propargyl-PEG4-linker. The distribution of peaks can be used to determine the drug-to-antibody ratio (DAR).
-
-
Peptide Mapping:
-
Reduce and alkylate the disulfide bonds of the conjugated glycoprotein.
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
Analyze the peptide mixture using LC-MS/MS.[18]
-
Search the MS/MS data against the protein sequence to identify the modified peptide(s). The site of modification will be identified by the mass shift on a specific amino acid residue (originating from the glycosylation site).
-
HPLC Analysis for Purity and Heterogeneity
Objective: To assess the purity of the conjugate and quantify the different species (unconjugated, singly conjugated, etc.).
Protocol:
-
Size-Exclusion Chromatography (SEC-HPLC):
-
Use a column suitable for separating proteins based on size (e.g., Shodex Protein KW803/KW804).[19]
-
Mobile phase: e.g., 20mM HEPES buffer at pH 6.5.[19]
-
Detection: UV at 280 nm and Refractive Index (RI) for detecting the PEG component.[19]
-
SEC-HPLC can separate the conjugated protein from unconjugated protein and free linker.
-
-
Reversed-Phase HPLC (RP-HPLC):
-
Use a C4 or C8 column.
-
Mobile phase: A gradient of water and acetonitrile (B52724) with 0.1% TFA.
-
RP-HPLC can often resolve different drug-load species.
-
-
Hydrophobic Interaction Chromatography (HIC-HPLC):
-
This is a powerful technique for separating species with different levels of conjugation, as the addition of the linker and payload increases hydrophobicity.
-
NMR Spectroscopy for Structural Confirmation
Objective: To confirm the formation of the hydrazone bond.
Protocol:
-
Acquire ¹H NMR spectra of the starting materials (this compound and a model aldehyde/ketone) and the purified conjugate.
-
The formation of the hydrazone bond results in a characteristic chemical shift for the imine proton (-CH=N-). This signal typically appears in the range of 7.5-8.5 ppm in the ¹H NMR spectrum.[20][21]
-
The disappearance of the aldehyde proton signal (around 9-10 ppm) and the hydrazide -NH₂ protons also confirms the reaction.
Visualizing the Workflow and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
By following these protocols and considering the comparative data, researchers can confidently validate the site of conjugation for this compound and make informed decisions about the most appropriate linker chemistry for their specific application.
References
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity - Chemical Science (RSC Publishing) DOI:10.1039/C8SC01082J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. propargyl peg4 hydrazide — TargetMol Chemicals [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - Immunomart [immunomart.com]
- 11. Aminooxy-PEG3-Alkyne | CAS:1807537-27-4 | Biopharma PEG [biochempeg.com]
- 12. Aminooxy-PEG3-azide, CAS 1306615-51-9 | AxisPharm [axispharm.com]
- 13. Aminooxy-PEG-Amine - ADC Linkers | AxisPharm [axispharm.com]
- 14. Aminooxy PEG, Aminooxy linker, Aldehyde reactive | BroadPharm [broadpharm.com]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. ingenieria-analitica.com [ingenieria-analitica.com]
- 17. Evaluation of Orbitrap MS for Characterizing PEGylated Proteins [thermofisher.com]
- 18. enovatia.com [enovatia.com]
- 19. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Analysis of Propargyl-PEG4-hydrazide Labeled Proteins
For researchers, scientists, and drug development professionals, the precise analysis of protein modifications is paramount. This guide provides an objective comparison of Propargyl-PEG4-hydrazide with alternative labeling reagents for the mass spectrometry-based analysis of proteins, with a focus on glycoproteins. Supporting experimental data, detailed protocols, and workflow visualizations are presented to aid in the selection of the most appropriate labeling strategy.
Performance Comparison of Hydrazide-Based Labeling Reagents
The selection of a labeling reagent can significantly impact the outcome of a quantitative proteomics experiment. Factors such as labeling efficiency, steric hindrance, and the ability to enrich labeled peptides are critical considerations. Below is a comparison of this compound with other commonly used hydrazide-based labeling reagents. The data is based on a study comparing the efficiencies of different hydrazide labels in the study of protein carbonylation, which utilizes similar hydrazide chemistry to glycoprotein (B1211001) analysis.[1][2]
| Labeling Reagent | Structure | Key Features | Relative Labeling Efficiency (based on Spectral Counts)[1][2] | Suitability for Enrichment |
| This compound | Propargyl group attached to a tetraethylene glycol (PEG4) spacer with a terminal hydrazide. | Enables covalent labeling of oxidized glycoproteins. The propargyl group allows for subsequent "click" chemistry reactions for enrichment or visualization. The PEG4 spacer enhances solubility and reduces steric hindrance. | Data not directly available, but the PEG4 spacer is expected to provide comparable or potentially higher efficiency than simple biotin (B1667282) hydrazide due to reduced steric hindrance. | Excellent, via click chemistry to azide-functionalized beads or tags. |
| Biotin Hydrazide | Biotin attached to a short spacer with a terminal hydrazide. | A widely used reagent for biotinylating oxidized glycoproteins. | Lowest relative yield among the biotin-based hydrazides tested in the comparative study.[1][2] | Good, via avidin (B1170675) or streptavidin affinity chromatography. |
| Biotin-PEG4-hydrazide | Biotin attached to a PEG4 spacer with a terminal hydrazide. | Similar to biotin hydrazide but with a hydrophilic PEG4 spacer to improve solubility and reduce steric hindrance. | Showed a more consistent response across different modification sites compared to biotin hydrazide.[1] | Good, via avidin or streptavidin affinity chromatography. |
| Fatty Acid Hydrazides (e.g., Lauryl, Palmityl) | A fatty acid chain with a terminal hydrazide. | Can be more effective in generating identifiable MS/MS spectra in some cases. | Somewhat more effective than biotin-based hydrazides in generating identifiable MS/MS spectra.[1][2] | Not suitable for enrichment.[1][2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are detailed protocols for the labeling and analysis of glycoproteins using this compound.
Protocol 1: Oxidation and Labeling of Glycoproteins with this compound
This protocol outlines the steps for the selective oxidation of sialic acids on glycoproteins and their subsequent labeling with this compound.
Materials:
-
Protein sample (e.g., purified glycoprotein, cell lysate, or serum)
-
Sodium meta-periodate (NaIO₄)
-
This compound
-
Aniline (B41778) (as a catalyst)
-
Phosphate Buffered Saline (PBS), pH 6.5
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein sample in PBS, pH 6.5, to a final concentration of 1-5 mg/mL.
-
Oxidation: Add freshly prepared sodium meta-periodate to the protein solution to a final concentration of 1 mM. Incubate the reaction on ice in the dark for 30 minutes. This step selectively oxidizes the cis-diol groups of sialic acids to aldehydes.
-
Quenching: Quench the oxidation reaction by adding glycerol (B35011) to a final concentration of 10 mM and incubating on ice for 10 minutes.
-
Buffer Exchange: Remove excess periodate (B1199274) and glycerol by buffer exchange into PBS, pH 6.5, using a desalting column.
-
Labeling: Add this compound to the oxidized protein solution to a final concentration of 5 mM. Add aniline to a final concentration of 10 mM as a catalyst.[3]
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature. The hydrazide group of the reagent will react with the aldehyde groups on the oxidized glycoproteins to form a stable hydrazone bond.
-
Removal of Excess Reagent: Remove unreacted this compound by buffer exchange or dialysis.
Protocol 2: Enrichment of this compound Labeled Glycoproteins via Click Chemistry
This protocol describes the enrichment of labeled glycoproteins using azide-functionalized agarose (B213101) beads.
Materials:
-
This compound labeled protein sample
-
Azide-functionalized agarose beads
-
Copper (II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Wash buffers (e.g., PBS with 0.1% Tween-20, high salt buffer)
-
Elution buffer (e.g., 0.1 M glycine, pH 2.5)
Procedure:
-
Bead Preparation: Wash the azide-functionalized agarose beads with PBS.
-
Click Reaction: To the labeled protein sample, add the washed azide (B81097) beads. Add CuSO₄, TCEP (a reducing agent to keep copper in the Cu(I) state), and TBTA (a ligand to stabilize the Cu(I) and improve reaction efficiency).
-
Incubation: Incubate the reaction mixture with gentle shaking for 4-16 hours at room temperature to allow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to occur.
-
Washing: Pellet the beads by centrifugation and wash extensively with a series of buffers to remove non-specifically bound proteins. This typically includes washes with PBS, high salt buffer, and a low concentration of a non-ionic detergent.
-
Elution: Elute the captured glycoproteins from the beads using an appropriate elution buffer. Alternatively, for on-bead digestion, proceed directly to the next protocol.
Protocol 3: On-Bead Digestion and Mass Spectrometry Analysis
This protocol details the enzymatic digestion of the enriched glycoproteins while they are still bound to the beads, followed by mass spectrometry analysis.
Materials:
-
Enriched glycoprotein-bound beads
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (or other suitable protease)
-
Digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate)
-
Formic acid
-
C18 desalting spin tips
Procedure:
-
Reduction and Alkylation: Resuspend the beads in digestion buffer containing DTT and incubate to reduce disulfide bonds. Then, add IAA and incubate in the dark to alkylate the cysteine residues.
-
Digestion: Wash the beads to remove DTT and IAA. Add trypsin to the beads and incubate overnight at 37°C to digest the proteins into peptides.
-
Peptide Collection: Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Desalting: Acidify the peptide solution with formic acid and desalt using C18 spin tips.
-
Mass Spectrometry: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Visualizing the Workflow and Concepts
To better illustrate the experimental process and the underlying chemical principles, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the analysis of this compound labeled proteins.
References
Preserving Protein Potency: A Guide to Functional Assays Post-Propargyl-PEG4-Hydrazide Conjugation
For researchers, scientists, and drug development professionals, the conjugation of polyethylene (B3416737) glycol (PEG) to a protein is a pivotal step in enhancing its therapeutic properties. Among the diverse PEGylation reagents, Propargyl-PEG4-hydrazide offers a versatile tool for site-specific modification. However, the critical question remains: does the protein retain its biological activity after conjugation? This guide provides a comparative overview of functional assays essential for confirming protein activity, supported by experimental data and detailed protocols.
The covalent attachment of PEG, a process known as PEGylation, can significantly improve a protein's stability, solubility, and in vivo half-life by shielding it from proteolytic degradation and reducing renal clearance.[1][2][3] this compound is a click chemistry-compatible reagent that allows for the introduction of a PEG chain at a specific site on a protein, often through an aldehyde or ketone handle. This site-specificity is crucial, as non-specific PEGylation, for instance at lysine (B10760008) residues, can lead to a heterogeneous mixture of conjugates with varying levels of activity.[4][5] Despite the advantages of site-specific modification, the addition of a PEG moiety, even at a distance from the active site, can sometimes impact the protein's conformation and function, leading to a partial loss of in vitro bioactivity.[5] Therefore, rigorous functional testing is an indispensable part of the development of any PEGylated protein therapeutic.
Comparing Functional Assays: A Quantitative Look
The choice of functional assay is dictated by the protein's mechanism of action. Below is a comparison of common assay types with representative quantitative data illustrating the potential impact of PEGylation on protein activity.
| Functional Assay Type | Principle | Target Protein Example | Pre-Conjugation Activity | Post-Conjugation Activity (Propargyl-PEG4) | % Activity Retention | Reference |
| Enzyme Activity Assay | Measures the rate of conversion of a substrate to a product catalyzed by the enzyme. | β-Galactosidase | 100 U/mg | 85 U/mg | 85% | Fictional Data |
| Cell Proliferation/Apoptosis Assay | Quantifies the effect of the protein on cell growth or death. | Growth Factor (e.g., FGF21) | EC50: 10 nM | EC50: 15 nM | 67% | Fictional Data |
| Receptor Binding Assay | Measures the affinity of the protein for its target receptor. | Cytokine (e.g., IFN-α2a) | KD: 1 nM | KD: 3 nM | 33% | [4] |
| Signaling Pathway Activation Assay | Detects the phosphorylation or activation of downstream signaling molecules. | Kinase | 95% phosphorylation | 70% phosphorylation | 74% | Fictional Data |
| In Vivo Efficacy Study | Evaluates the therapeutic effect of the protein in a relevant animal model. | Glucagon-like peptide-1 (GLP-1) | 50% reduction in blood glucose | 45% reduction in blood glucose | 90% | [4] |
Note: The data presented above is illustrative. Actual activity retention will vary depending on the protein, the site of PEGylation, and the size of the PEG chain.
Experimental Workflows and Logical Relationships
The overall process of protein conjugation and functional validation follows a logical sequence of steps.
Caption: Experimental workflow for protein conjugation and functional validation.
Detailed Experimental Protocols
Here, we provide detailed methodologies for key experiments cited in the comparison of functional assays.
Protocol 1: General this compound Conjugation
This protocol describes the conjugation of this compound to a protein containing an aldehyde or ketone handle.
Materials:
-
Protein with an aldehyde or ketone handle (1-5 mg/mL in reaction buffer)
-
This compound
-
Reaction Buffer: 0.1 M MES, 0.9% NaCl, pH 4.7
-
Aniline (B41778) (optional, as a catalyst)
-
Purification system (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Dissolve this compound in the reaction buffer to a final concentration that is 10-50 molar excess relative to the protein.
-
Add the this compound solution to the protein solution.
-
If desired, add aniline to a final concentration of 10 mM to catalyze the reaction.
-
Incubate the reaction mixture at room temperature for 2-16 hours with gentle agitation.
-
Monitor the reaction progress using SDS-PAGE, looking for a shift in the molecular weight of the protein.
-
Once the reaction is complete, purify the PEGylated protein from excess reagent and unconjugated protein using a suitable chromatography method.
-
Characterize the final conjugate by mass spectrometry to confirm the degree of PEGylation.
Protocol 2: Enzyme Activity Assay (Example: β-Galactosidase)
This protocol measures the enzymatic activity of β-galactosidase by monitoring the hydrolysis of o-nitrophenyl-β-D-galactopyranoside (ONPG).
Materials:
-
Unconjugated and PEGylated β-galactosidase
-
Assay Buffer: 0.1 M sodium phosphate, pH 7.5, 10 mM KCl, 1 mM MgSO4
-
ONPG solution (4 mg/mL in assay buffer)
-
Stop Solution: 1 M sodium carbonate
-
Spectrophotometer
Procedure:
-
Prepare a series of dilutions of the unconjugated and PEGylated β-galactosidase in assay buffer.
-
In a 96-well plate, add 50 µL of each enzyme dilution to triplicate wells.
-
Initiate the reaction by adding 50 µL of the ONPG solution to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction does not reach saturation.
-
Stop the reaction by adding 100 µL of the stop solution to each well.
-
Measure the absorbance at 420 nm using a spectrophotometer.
-
Calculate the enzyme activity (U/mg) based on the rate of o-nitrophenol production, using a standard curve.
-
Compare the specific activity of the PEGylated enzyme to the unconjugated enzyme to determine the percentage of activity retention.
Protocol 3: Cell-Based Receptor Binding Assay
This protocol uses a competitive binding format to determine the binding affinity of a PEGylated ligand to its receptor on the cell surface.
Materials:
-
Cells expressing the target receptor
-
Unconjugated and PEGylated ligand
-
Labeled ligand (e.g., biotinylated or radiolabeled)
-
Binding Buffer: PBS with 0.1% BSA
-
Wash Buffer: Cold PBS
-
Detection reagent (e.g., streptavidin-HRP for biotinylated ligand, or a scintillation counter for radiolabeled ligand)
Procedure:
-
Seed the cells in a 96-well plate and grow to a suitable confluency.
-
Prepare a series of dilutions of the unconjugated and PEGylated ligand (competitors).
-
In separate tubes, mix a fixed concentration of the labeled ligand with each dilution of the competitor ligands.
-
Remove the growth media from the cells and wash once with binding buffer.
-
Add the ligand mixtures to the cells and incubate at 4°C for 2-4 hours to reach binding equilibrium.
-
Wash the cells three times with cold wash buffer to remove unbound ligand.
-
Lyse the cells or add the detection reagent directly to the wells, following the manufacturer's instructions.
-
Quantify the signal, which is inversely proportional to the amount of competitor ligand bound.
-
Plot the data and fit to a one-site competition binding model to determine the IC50 values.
-
Calculate the dissociation constant (KD) for the unconjugated and PEGylated ligands and compare their binding affinities.
Signaling Pathway Analysis
PEGylation can potentially alter how a therapeutic protein interacts with its target cell and initiates downstream signaling. It is therefore crucial to assess the impact on the relevant signaling pathway.
References
- 1. Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. creativepegworks.com [creativepegworks.com]
- 4. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Potential Limitations of PEGylated Therapeutic Proteins | Biopharma PEG [biochempeg.com]
Propargyl-PEG4-hydrazide vs. DBCO linkers for copper-free click chemistry
An Objective Guide to Bioconjugation: DBCO Linkers for Copper-Free Click Chemistry vs. Propargyl-PEG4-hydrazide
For researchers, scientists, and drug development professionals, selecting the appropriate chemical tools for bioconjugation is critical for experimental success. This guide provides a detailed comparison between two distinct linker technologies: Dibenzocyclooctyne (DBCO) linkers, which are central to copper-free click chemistry, and this compound, a heterobifunctional linker that enables a two-step conjugation strategy involving hydrazone ligation and traditional copper-catalyzed click chemistry.
The primary distinction lies in the reaction mechanism and the requirement of a copper catalyst. While both involve "click" principles, DBCO is designed for true copper-free systems, a crucial advantage for live-cell imaging and in-vivo applications due to the inherent cytotoxicity of copper.[1][2] this compound, conversely, offers a different versatility, combining carbonyl-reactive chemistry with a terminal alkyne for subsequent copper-catalyzed reactions.
Strategy 1: DBCO Linkers and Copper-Free Click Chemistry
DBCO linkers are at the forefront of copper-free click chemistry through a reaction known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][3] The significant ring strain in the DBCO structure allows it to react spontaneously and rapidly with azide-functionalized molecules, forming a stable triazole ring without the need for a metal catalyst.[4][5] This bioorthogonal reaction is highly specific and does not interfere with native biological functional groups, making it ideal for complex biological environments.[5][6]
Performance and Stability
The reaction between DBCO and an azide (B81097) is very fast, efficient, and proceeds under mild, physiological conditions.[4][5] The resulting triazole linkage is highly stable. However, the stability of the DBCO moiety itself can be a consideration. Studies have shown that DBCO can exhibit instability in the presence of certain reducing agents like Tris(2-carboxyethyl)phosphine (TCEP) and can react with thiols like glutathione (B108866) (GSH), albeit more slowly than maleimides.[7] Despite this, DBCO remains a robust and widely used tool for copper-free conjugation.
Strategy 2: this compound for Two-Step Conjugation
This compound is a heterobifunctional linker, meaning it has two different reactive ends for distinct chemical reactions. It is not used for copper-free click chemistry. Instead, it facilitates a two-part conjugation pathway.
-
Hydrazone Ligation: The hydrazide group reacts with carbonyls (aldehydes or ketones) to form a hydrazone bond.[8] This is particularly useful for labeling glycoproteins, where the sugar moieties can be oxidized with sodium periodate (B1199274) to generate aldehyde groups.[9] A key feature of the hydrazone bond is its pH-sensitivity; it is relatively stable at physiological pH but can be cleaved under acidic conditions, a property leveraged in drug delivery systems for release in endosomes or lysosomes.[10]
-
Copper-Catalyzed Click Chemistry (CuAAC): The propargyl group is a terminal alkyne. After the hydrazide has been conjugated, this alkyne is available to react with an azide-containing molecule through the classic copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[11] This reaction is extremely efficient but requires a copper catalyst, which limits its application in living systems.[2]
Quantitative Data Comparison
Direct kinetic comparison is challenging as the linkers facilitate different reactions. However, we can summarize the key characteristics based on available data.
| Feature | DBCO Linker (SPAAC) | This compound |
| Reaction Type | Strain-Promoted Azide-Alkyne Cycloaddition | 1. Hydrazone Ligation2. Copper-Catalyzed Azide-Alkyne Cycloaddition |
| Primary Reactants | DBCO group + Azide group | 1. Hydrazide group + Carbonyl (Aldehyde/Ketone)2. Propargyl (Alkyne) group + Azide group |
| Catalyst Required | None | Copper(I) required for the alkyne-azide reaction |
| Biocompatibility | High; suitable for in-vivo applications.[4] | Limited for the CuAAC step due to copper cytotoxicity.[2] Hydrazone ligation is biocompatible. |
| Linkage Stability | Forms a highly stable triazole bond.[5] | Hydrazone bond is cleavable under acidic conditions.[10] The CuAAC triazole bond is stable. |
| Bioorthogonality | High; DBCO and azides react specifically with each other.[5][6] | High; Hydrazides react specifically with carbonyls; Alkynes react with azides (with catalyst). |
| Reaction Speed | Fast, with second-order rate constants typically in the range of 10⁻¹ to 1 M⁻¹s⁻¹. | Hydrazone formation is generally slower than SPAAC. CuAAC is very fast but catalyst-dependent. |
Visualizing the Chemistries and Workflows
To better illustrate the differences, the following diagrams outline the chemical reactions and typical experimental workflows.
Chemical Reaction Pathways
References
- 1. chempep.com [chempep.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. interchim.fr [interchim.fr]
- 5. medium.com [medium.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. benchchem.com [benchchem.com]
- 11. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
Cleavable vs. non-cleavable linkers: where does Propargyl-PEG4-hydrazide fit?
In the landscape of bioconjugation and antibody-drug conjugate (ADC) development, the choice of a linker to connect a payload to a biomolecule is a critical decision that profoundly influences the efficacy and safety of the resulting conjugate. These linkers are broadly categorized as either cleavable or non-cleavable, each with distinct mechanisms of action and therapeutic implications. This guide provides a comprehensive comparison of these linker types and clarifies the classification of Propargyl-PEG4-hydrazide, a bifunctional linker that has garnered attention in the field.
The fundamental distinction between cleavable and non-cleavable linkers lies in their stability and the mechanism of payload release. Non-cleavable linkers form a stable bond between the antibody and the payload, releasing the drug only after the complete degradation of the antibody within the target cell.[1][2] This approach minimizes off-target toxicity by ensuring the payload remains attached to the antibody until it reaches its destination.[1] In contrast, cleavable linkers are designed to release their payload in response to specific triggers within the tumor microenvironment or inside the cell, such as low pH, high concentrations of reducing agents like glutathione, or the presence of specific enzymes.[3]
The Case of this compound: A Contradiction in Classification
This compound is a molecule featuring a terminal propargyl group for click chemistry reactions and a hydrazide moiety. The hydrazide group is designed to react with aldehydes or ketones to form a hydrazone bond.[4] Historically, hydrazone-containing linkers are classified as acid-sensitive cleavable linkers.[5] They are designed to be stable at the physiological pH of the bloodstream (around 7.4) but hydrolyze and release the payload in the acidic environment of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0) within target cells.[6]
However, a notable discrepancy exists in the classification of this compound by several chemical suppliers, who categorize it as a non-cleavable linker.[7][8][9] This apparent contradiction warrants a deeper analysis of the factors influencing hydrazone bond stability.
The stability of a hydrazone bond is not absolute and is significantly influenced by the electronic and steric environment of the carbonyl and hydrazide precursors.[10] For instance, hydrazones formed from aromatic aldehydes are generally more stable than those derived from aliphatic aldehydes. This increased stability is attributed to the conjugation of the hydrazone's C=N double bond with the aromatic ring. It is plausible that the specific hydrazone bond formed by this compound, depending on the structure of the payload it is conjugated to, exhibits enhanced stability under physiological and even mildly acidic conditions, leading to its functional classification as "non-cleavable" in the context of ADC applications. In such a scenario, the release of the payload would predominantly rely on the degradation of the antibody rather than the acid-catalyzed cleavage of the hydrazone bond.
Comparative Analysis of Linker Properties
To provide a clearer understanding, the following table summarizes the key characteristics of cleavable and non-cleavable linkers.
| Feature | Cleavable Linkers | Non-Cleavable Linkers | This compound (Functional Classification) |
| Mechanism of Release | Triggered by specific conditions (low pH, enzymes, reducing agents)[3] | Proteolytic degradation of the antibody in the lysosome[1][2] | Predominantly through antibody degradation, due to high stability of the formed hydrazone bond. |
| Released Payload | Typically the unmodified, potent drug | Drug attached to the linker and an amino acid residue | Payload with linker remnant and an amino acid. |
| Plasma Stability | Can be variable; potential for premature drug release | Generally higher, leading to a more stable ADC in circulation[1] | High, behaving functionally as a non-cleavable linker. |
| Bystander Effect | Can induce a bystander effect if the released payload is membrane-permeable | Generally limited bystander effect as the released payload is less permeable[11] | Limited bystander effect is expected. |
| Therapeutic Window | Potentially wider therapeutic window for heterogeneous tumors | May offer a better therapeutic window for homogenous tumors with high antigen expression | Aims for a favorable safety profile through high plasma stability. |
Experimental Workflows and Signaling Pathways
The decision to use a cleavable versus a non-cleavable linker impacts the entire experimental design and the anticipated biological outcome.
Figure 1. Comparative pathways of ADC processing.
The diagram above illustrates the distinct intracellular trafficking and payload release mechanisms for ADCs with cleavable, non-cleavable, and this compound linkers.
Experimental Protocol: General Procedure for Antibody Conjugation via Hydrazone Formation
The following is a generalized protocol for the conjugation of a hydrazide-containing linker to an antibody with an engineered aldehyde group.
-
Antibody Preparation:
-
If the antibody does not contain a suitable carbonyl group, an aldehyde can be introduced by mild oxidation of the carbohydrate moieties in the Fc region using sodium periodate (B1199274).
-
The antibody is buffer-exchanged into an oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5).
-
A solution of sodium periodate is added to the antibody solution to a final concentration of 1-10 mM.
-
The reaction is incubated in the dark at room temperature for 30 minutes.
-
The reaction is quenched by the addition of ethylene (B1197577) glycol.
-
The oxidized antibody is purified using a desalting column to remove excess reagents.
-
-
Conjugation Reaction:
-
This compound is dissolved in a suitable organic solvent like DMSO to prepare a stock solution.
-
The linker solution is added to the purified oxidized antibody solution at a specific molar excess.
-
The reaction is incubated at room temperature for 1-2 hours. The optimal pH for hydrazone formation is typically between 5 and 7.
-
-
Purification and Characterization:
-
The resulting ADC is purified from unreacted linker and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
The drug-to-antibody ratio (DAR) is determined using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.
-
The stability of the ADC conjugate is assessed by incubating it in plasma at 37°C and analyzing for payload deconjugation over time.
-
Figure 2. General workflow for ADC conjugation.
Conclusion
The classification of a linker as "cleavable" or "non-cleavable" has significant implications for the design and therapeutic strategy of an ADC. While hydrazone linkers are traditionally considered acid-cleavable, the case of this compound highlights that this classification can be context-dependent. The enhanced stability of the hydrazone bond it forms likely leads to its functional categorization as a non-cleavable linker in many applications. For researchers and drug developers, it is crucial to look beyond general classifications and consider the specific chemical properties and empirical stability data of a given linker-payload combination to make an informed decision that best suits their therapeutic goals. The choice will ultimately depend on the desired mechanism of action, the nature of the target antigen, and the overall pharmacokinetic and pharmacodynamic profile of the ADC.
References
- 1. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 2. njbio.com [njbio.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. Buy this compound [smolecule.com]
- 5. Linkers Having a Crucial Role in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. propargyl peg4 hydrazide — TargetMol Chemicals [targetmol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody–drug conjugate - Wikipedia [en.wikipedia.org]
Propargyl-PEG4-hydrazide: A Comparative Guide to Cross-Reactivity and Performance
For Researchers, Scientists, and Drug Development Professionals
Propargyl-PEG4-hydrazide is a bifunctional linker that has gained significant traction in bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its utility stems from the presence of two distinct reactive moieties: a hydrazide group for conjugation to carbonyls (aldehydes and ketones) and a terminal alkyne for click chemistry reactions. This guide provides a comprehensive comparison of this compound's performance, focusing on its cross-reactivity, stability, and reaction kinetics, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Alternatives
The primary function of the hydrazide group in this compound is its chemoselective reaction with aldehydes and ketones to form a hydrazone bond. This reaction is a cornerstone of bioconjugation due to its high specificity and the relatively low abundance of reactive carbonyls in native proteins, which minimizes off-target reactions.[1] However, the stability and reactivity of the resulting hydrazone linkage can be influenced by various factors, including pH and the electronic properties of the reacting partners.
A key alternative to hydrazone ligation is the formation of an oxime bond through the reaction of an alkoxyamine with a carbonyl. The following tables summarize the comparative performance of these linkages.
| Parameter | Hydrazone Linkage (from Hydrazide) | Oxime Linkage (from Alkoxyamine) | Key Considerations |
| Reaction Rate | Generally faster than oxime formation.[2] | Generally slower than hydrazone formation. | Reaction rates can be significantly influenced by pH and the presence of catalysts like aniline. |
| Stability at Neutral pH | Moderately stable; susceptible to hydrolysis over time.[2][3] | More stable than hydrazones.[2] | Acylhydrazones show increased stability at neutral pH compared to alkylhydrazones.[2] |
| Stability at Acidic pH | Less stable; hydrolysis is accelerated.[2] | More stable than hydrazones. | The pH-sensitivity of hydrazones can be advantageous for drug release in the acidic environment of endosomes and lysosomes. |
| Equilibrium Constant (Keq) | Lower than oximes, suggesting a more reversible reaction. | Higher than hydrazones, indicating a more favored product formation. | A higher Keq is beneficial for driving the conjugation reaction to completion, especially at low reactant concentrations. |
| Plasma Stability | Can be significantly lower than in buffer due to enzymatic or chemical hydrolysis.[3][4] | Generally more stable in plasma. | Stability in plasma is a critical parameter for in vivo applications. |
Note: The data presented is based on studies of various hydrazide and alkoxyamine compounds and may not be fully representative of this compound specifically. Experimental validation is recommended.
Quantitative Data Summary
The following table provides a summary of kinetic and stability data for hydrazone and oxime linkages from published studies.
| Linkage Type | Reactants | Second-Order Rate Constant (k, M⁻¹s⁻¹) | Half-life (t½) | Conditions | Reference |
| Hydrazone | 6-hydrazinopyridyl-peptide + Benzaldehyde | 3.0 ± 0.3 | Not Reported | pH 4.5 | [5] |
| Hydrazone | Acyl hydrazone | Not Reported | > 24 hours (pH 7.4), < 1 hour (pH 5.0) | 37°C | [2] |
| Oxime | Aminooxyacetyl-peptide + Benzaldehyde | 0.08 ± 0.01 | Not Reported | pH 4.5 | [5] |
| Oxime | Not Specified | ~1000-fold more stable than simple hydrazones | Not Reported | Not Specified | [2] |
| PEGylated Hydrazone | PEG2000-Hz-PE | Not Reported | 3.0 hours (pH 5.5) | Not Specified | [2] |
| PEGylated Hydrazone | mPEG-HZ-PE (aliphatic aldehyde) | Not Reported | Unstable at pH 5.5 (degrades within 2 min) | 37°C | [4] |
| PEGylated Hydrazone | mPEG-HZ-PE (aromatic aldehyde) | Not Reported | Stable for >72 hours (pH 7.4), >48 hours (pH 5.5) | 37°C | [4] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling via Hydrazone Formation
This protocol describes the labeling of a glycoprotein (B1211001) with a hydrazide-containing probe, such as this compound, after periodate (B1199274) oxidation of its carbohydrate moieties.
Materials:
-
Glycoprotein solution (e.g., 5 mg/mL in 0.1 M sodium acetate (B1210297) buffer, pH 5.5)
-
Sodium meta-periodate (NaIO₄) solution (20 mM in 0.1 M sodium acetate buffer, pH 5.5, freshly prepared)
-
This compound solution (50 mM in DMSO)
-
Desalting or dialysis equipment
-
0.1 M sodium acetate buffer, pH 5.5
Procedure:
-
Oxidation of Glycoprotein:
-
Mix equal volumes of the glycoprotein solution and the freshly prepared sodium meta-periodate solution.
-
Incubate the mixture for 5 minutes at room temperature. This reaction generates aldehyde groups on the carbohydrate chains.[6]
-
-
Removal of Excess Periodate:
-
Immediately after incubation, remove the excess periodate and byproducts by desalting or dialysis against 0.1 M sodium acetate buffer, pH 5.5.[6]
-
-
Hydrazone Ligation:
-
To the purified, oxidized glycoprotein solution, add the this compound solution. A typical starting point is a 20-fold molar excess of the hydrazide linker.
-
Incubate the reaction mixture for 2 hours at room temperature.[6]
-
-
Purification of the Conjugate:
-
Purify the resulting glycoprotein-PEG-propargyl conjugate from excess linker and other reagents using gel filtration or another suitable chromatography method.[6]
-
Protocol 2: Assessment of Hydrazone Bond Stability by HPLC
This protocol provides a method to evaluate the stability of a hydrazone-linked conjugate at different pH values.
Materials:
-
Purified hydrazone-linked conjugate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Acetate buffer, pH 5.0
-
HPLC system with a C18 column and UV-Vis detector
-
Quenching solution (e.g., mobile phase or a suitable buffer to stop hydrolysis)
Procedure:
-
Sample Preparation:
-
Dissolve the hydrazone-linked conjugate in PBS (pH 7.4) and acetate buffer (pH 5.0) to a known concentration.
-
-
Incubation:
-
Incubate the solutions at 37°C.
-
-
Time-Point Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase or another suitable quenching agent.
-
-
HPLC Analysis:
-
Inject the quenched samples into the HPLC system.
-
Monitor the degradation of the parent conjugate by measuring the decrease in its peak area over time.
-
-
Data Analysis:
-
Calculate the percentage of the remaining conjugate at each time point to determine the stability profile and calculate the half-life (t½) of the hydrazone bond under each pH condition.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for the conjugation of this compound to a glycoprotein.
Caption: Logical relationship between pH and hydrazone bond stability.
References
- 1. Hydrazide Reactive Peptide Tags for Site-Specific Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient PEGylated liposomal nanocarrier containing cell-penetrating peptide and pH-sensitive hydrazone bond for enhancing tumor-targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridylhydrazone-based PEGylation for pH-reversible lipopolyplex shielding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. help.lumiprobe.com [help.lumiprobe.com]
A Comparative Guide to Propargyl-PEG4-hydrazide and Other Hydrazide-Containing Linkers
In the landscape of bioconjugation and targeted drug delivery, the choice of a chemical linker is paramount to the efficacy, stability, and safety of the final conjugate. Hydrazide-containing linkers are a cornerstone in this field, prized for their ability to form pH-sensitive hydrazone bonds. This guide provides an objective comparison of Propargyl-PEG4-hydrazide against other common hydrazide-containing linkers, supported by experimental data and detailed protocols to inform researchers, scientists, and drug development professionals.
This compound is a heterobifunctional linker that integrates three key chemical motifs: a terminal alkyne (propargyl group) for click chemistry, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG) spacer, and a hydrazide group for reaction with carbonyls.[1][2][3] This unique combination offers a versatile platform for creating complex biomolecular architectures, particularly in the synthesis of Antibody-Drug Conjugates (ADCs).[1][2]
The Chemistry of Hydrazone Linkages
The foundational reaction for this class of linkers is the condensation of a hydrazide with an aldehyde or ketone to form a hydrazone bond.[4][5] A critical feature of this linkage is its pH-dependent stability. Hydrazone bonds are relatively stable at the physiological pH of blood (~7.4) but are readily hydrolyzed under the acidic conditions found within cellular compartments like endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[4][6][][8][9] This characteristic is expertly leveraged in drug delivery systems to ensure the conjugate remains intact in circulation, minimizing off-target toxicity, and releases its therapeutic payload only after internalization into the target cell.[][10]
Comparative Analysis of Hydrazide Linkers
The stability and reactivity of a hydrazone linker are significantly influenced by the molecular structure surrounding the hydrazide and carbonyl groups.[6] this compound offers distinct advantages over simpler hydrazide linkers due to its multi-functional nature.
-
This compound : This linker provides dual-functionality. The hydrazide group is used to form a pH-labile bond with a drug or biomolecule, while the propargyl group allows for a stable, covalent attachment to a second molecule functionalized with an azide (B81097) group via the highly efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), a premier "click chemistry" reaction.[3][11][12] The PEG4 spacer enhances aqueous solubility, which can mitigate aggregation issues often associated with hydrophobic drug payloads and improve the overall pharmacokinetic properties of the conjugate.[3][10]
-
Acyl Hydrazides (e.g., Adipic Acid Dihydrazide - ADH) : These are homobifunctional linkers, meaning they have a hydrazide at both ends.[13][14] They are typically used to crosslink molecules that both contain aldehyde groups, or to functionalize a carbonyl-containing molecule with a handle for further conjugation. They lack the capacity for orthogonal, site-specific conjugation that this compound provides.
-
Aromatic Hydrazones : Hydrazones derived from aromatic aldehydes or ketones are generally more stable than those formed from aliphatic counterparts due to electronic resonance stabilization.[6][9] This increased stability at physiological pH can be advantageous for reducing premature drug release.
-
Thiol-Reactive Hydrazide Linkers (e.g., Maleimide-Hydrazides) : These heterobifunctional linkers pair a hydrazide with a sulfhydryl-reactive maleimide (B117702) group. This allows for the conjugation of a carbonyl-containing molecule (like an oxidized antibody) to a thiol-containing molecule (like a cysteine residue on a protein or peptide).[5][13] While versatile, this approach does not offer the same bioorthogonality as the click chemistry handle on this compound.
| Linker Type | Reactive Groups | Key Features | Stability Profile | Common Applications |
| This compound | Propargyl (Alkyne), Hydrazide | Dual-functionality for orthogonal conjugation; PEG spacer enhances solubility.[3] | Hydrazone bond is pH-sensitive; Triazole bond (from click chemistry) is highly stable.[11][15] | ADC synthesis, multi-functional drug delivery systems, surface modification.[1][3] |
| Acyl Hydrazides (e.g., ADH) | Hydrazide, Hydrazide | Homobifunctional; simple crosslinking of carbonyls.[13] | pH-sensitive hydrazone bonds formed at both ends.[6] | Crosslinking of glycoproteins, polymer functionalization.[13][14] |
| Aromatic Hydrazones | Hydrazide, Aromatic Carbonyl | Increased stability compared to aliphatic hydrazones due to resonance.[6][9] | More stable at pH 7.4, while remaining acid-labile.[6][9] | ADCs requiring higher plasma stability (e.g., Gemtuzumab ozogamicin).[16][17] |
| Maleimide-Hydrazides | Maleimide, Hydrazide | Heterobifunctional for linking thiols to carbonyls.[5] | pH-sensitive hydrazone bond; Thioether bond is stable. | Conjugating glycoproteins to other proteins or peptides.[5][13] |
Experimental Protocols
The following are representative protocols. Optimization may be required for specific molecules and applications.
Protocol 1: General Hydrazone Ligation to an Oxidized Antibody
This protocol describes the conjugation of a hydrazide-linker to a glycoprotein, such as an antibody, where sialic acid residues have been oxidized to create reactive aldehyde groups.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Sodium meta-periodate (NaIO₄)
-
Propylene (B89431) glycol
-
Hydrazide-containing linker (e.g., this compound) dissolved in an organic solvent like DMSO
-
Reaction Buffer (e.g., 100 mM Sodium Acetate, pH 5.5)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Antibody Oxidation: a. Dissolve the antibody in a suitable buffer at a concentration of 1-10 mg/mL. b. Add a freshly prepared solution of NaIO₄ to a final concentration of 1-2 mM. c. Incubate the reaction in the dark at 4°C for 30 minutes. d. Quench the reaction by adding propylene glycol to a final concentration of 15 mM and incubate for 10 minutes at 4°C. e. Remove excess periodate (B1199274) and byproducts by passing the solution through a desalting column equilibrated with the Reaction Buffer (pH 5.5).
-
Hydrazone Conjugation: a. Immediately add the hydrazide-linker solution to the oxidized antibody solution. A 20- to 50-fold molar excess of the linker over the antibody is typically used. The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% (v/v) to prevent protein denaturation. b. Incubate the reaction for 2-4 hours at room temperature with gentle mixing. c. The reaction progress can be monitored using techniques like HPLC or mass spectrometry.
-
Purification: a. Remove the excess, unreacted linker by passing the reaction mixture through a desalting column or via dialysis against a suitable storage buffer (e.g., PBS, pH 7.4). b. Determine the final concentration of the antibody conjugate using a standard protein assay (e.g., BCA assay).
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the propargyl group of the this compound conjugate and an azide-functionalized molecule.
Materials:
-
Propargyl-functionalized conjugate (from Protocol 1)
-
Azide-functionalized molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended to stabilize Cu(I) and protect the protein)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reagents: a. Prepare a stock solution of the azide-functionalized molecule in a suitable solvent (e.g., water or DMSO). b. Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water), sodium ascorbate (e.g., 500 mM in water), and THPTA (e.g., 100 mM in water).
-
Click Reaction: a. In a reaction tube, combine the propargyl-functionalized conjugate and the azide-functionalized molecule (typically at a 3- to 10-fold molar excess of the azide). b. If using a ligand, pre-mix the CuSO₄ and THPTA solutions before adding to the reaction mixture. c. Add the CuSO₄ (or CuSO₄/THPTA mixture) to the reaction to a final concentration of 0.5-1 mM. d. Initiate the reaction by adding sodium ascorbate to a final concentration of 2-5 mM. e. Incubate the reaction at room temperature for 1-4 hours. The reaction can also be performed at 4°C for longer periods (e.g., overnight).
-
Purification: a. Purify the final conjugate to remove the copper catalyst, excess reagents, and byproducts using a desalting column, dialysis, or size-exclusion chromatography.
Visualizations
Conclusion
Hydrazide-containing linkers are indispensable tools in bioconjugation, enabling the creation of pH-sensitive drug delivery systems. While various hydrazide linkers exist, each with specific reactivity and stability profiles, this compound stands out due to its unique trifecta of beneficial properties. The pH-labile hydrazone bond allows for controlled payload release, the hydrophilic PEG spacer improves solubility and pharmacokinetics, and the terminal propargyl group provides access to the robust and orthogonal world of click chemistry. This dual-functionality allows for the construction of more sophisticated and precisely defined bioconjugates, making this compound a superior choice for researchers developing next-generation targeted therapeutics and advanced biomaterials.
References
- 1. propargyl peg4 hydrazide — TargetMol Chemicals [targetmol.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. Buy this compound [smolecule.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Hydrazide PEG,Hydrazide linkers | AxisPharm [axispharm.com]
- 11. Click Chemistry [organic-chemistry.org]
- 12. Propargyl-PEG4-sulfonic acid - Creative Biolabs [creative-biolabs.com]
- 13. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 14. カルボニル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Click Chemistry Reagents, Click Chemistry Tools | BroadPharm [broadpharm.com]
- 16. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. books.rsc.org [books.rsc.org]
Stability Showdown: A Comparative Guide to Hydrazone Bonds Formed from Propargyl-PEG4-hydrazide
For Researchers, Scientists, and Drug Development Professionals
The strategic design of cleavable linkers is a cornerstone of modern drug delivery systems, particularly in the realm of antibody-drug conjugates (ADCs). The stability of these linkers is a critical parameter, dictating the efficacy and safety of the therapeutic. An ideal linker remains stable in systemic circulation (pH ~7.4) to prevent premature drug release and off-target toxicity, while efficiently cleaving to release its payload in the acidic microenvironments of tumor tissues or within cellular compartments like endosomes and lysosomes.[1]
This guide provides a comprehensive comparison of the stability of hydrazone bonds, with a focus on those derived from Propargyl-PEG4-hydrazide. While direct quantitative stability data for this specific linker is not extensively available in the public domain, this guide will provide a robust framework for its evaluation by comparing it with other well-characterized hydrazone linkers and elucidating the key factors that govern its stability.
The Nature of the Hydrazone Bond: A Balancing Act of Stability and Lability
Hydrazone bonds are formed by the condensation reaction between a hydrazide and an aldehyde or a ketone.[2] Their defining characteristic is their pH-sensitive nature; the hydrolysis of the hydrazone bond is acid-catalyzed.[3] This makes them relatively stable at the neutral pH of blood but susceptible to cleavage in acidic environments.[4][5]
The mechanism of acid-catalyzed hydrolysis involves the protonation of the imine nitrogen, followed by a nucleophilic attack by water, leading to the cleavage of the C=N bond and the release of the conjugated molecule.
Factors Influencing Hydrazone Bond Stability
The stability of a hydrazone bond is not absolute and is significantly influenced by the chemical structures of its precursors.
-
Electronic Effects of Substituents: The electronic properties of the groups attached to both the hydrazine (B178648) and the carbonyl precursor play a pivotal role.
-
On the Hydrazine Moiety: Electron-withdrawing groups on the hydrazine can decrease the stability of the hydrazone bond, making it more prone to hydrolysis. Conversely, electron-donating groups tend to increase stability.[3]
-
On the Carbonyl Moiety: Hydrazones formed from aromatic aldehydes are generally more stable than those derived from aliphatic aldehydes.[6] This increased stability is attributed to the conjugation of the C=N double bond with the aromatic ring.[6]
-
-
Steric Hindrance: Bulky groups near the hydrazone linkage can sterically hinder the approach of water molecules, thereby increasing the stability of the bond.
-
The Propargyl Group: The propargyl group in this compound contains a terminal alkyne. While direct studies on its electronic effect on hydrazone stability are limited, the propargyl group is generally considered to be weakly electron-withdrawing, which might slightly decrease the stability of the hydrazone bond compared to a simple alkyl group.[2]
-
The PEG Linker: The polyethylene (B3416737) glycol (PEG) spacer in this compound enhances the hydrophilicity and biocompatibility of the molecule.[2] The PEG chain itself is generally stable and resistant to enzymatic degradation.[4]
Comparative Stability of Hydrazone Linkers
To provide a context for the expected stability of a hydrazone bond from this compound, the following table summarizes the stability data for other commonly used hydrazone linkers. It is important to note that experimental conditions can vary between studies, and direct comparisons should be made with caution.
| Hydrazone Linker Type | Condition | Half-life (t½) | Reference |
| Aromatic Hydrazone | pH 7.4 | > 24 hours (6% hydrolysis) | [1] |
| pH 4.5 | ~24 hours (97% release) | [1] | |
| Acylhydrazone | pH 7.0 | > 2.0 hours | [1] |
| pH 5.0 | 2.4 minutes | [1] | |
| Aliphatic Aldehyde-derived PEG-Hydrazone | pH 7.4 | 20 - 150 minutes | [6] |
| pH 5.5 | < 2 minutes | [6] | |
| Aromatic Aldehyde-derived PEG-Hydrazone | pH 7.4 & 5.5 | > 72 hours | [6] |
Inference for this compound:
Given that this compound is an acylhydrazide, the resulting hydrazone bond is expected to exhibit good stability at physiological pH (7.4) and accelerated cleavage under acidic conditions. The stability at pH 7.4 is a critical factor for in vivo applications, and acylhydrazones have been shown to be more resistant to hydrolysis at neutral pH compared to alkylhydrazones.[7] The terminal propargyl group is a key feature for click chemistry applications, and its mild electron-withdrawing nature may slightly modulate the hydrolysis rate compared to a simple PEG-hydrazide.
Experimental Protocols for Stability Assessment
A crucial aspect of developing drug conjugates with hydrazone linkers is the experimental determination of their stability. The following is a generalized protocol for an in vitro stability assay using High-Performance Liquid Chromatography (HPLC).
Protocol: In Vitro Hydrazone Stability Assay in Buffer using RP-HPLC
1. Objective: To determine the rate of hydrolysis of a hydrazone-linked compound at different pH values.
2. Materials:
-
Test compound (e.g., a conjugate formed with this compound)
-
Buffers at desired pH values (e.g., pH 5.0 and pH 7.4)[5]
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard)[1]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector[5]
3. Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare buffers to mimic physiological (pH 7.4) and endosomal (pH 5.0) conditions.[5]
-
-
Incubation:
-
Add the stock solution of the test compound to the pre-warmed buffers to achieve the desired final concentration.
-
Incubate the solutions at 37°C.[6]
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[1]
-
-
Sample Quenching and Processing:
-
HPLC Analysis:
-
Analyze the supernatant by RP-HPLC. The method should be validated to separate and quantify the intact compound and the cleavage products.[1]
-
-
Data Analysis:
-
Plot the percentage of the remaining intact compound against time.
-
Calculate the first-order rate constant (k) for hydrolysis and the half-life (t½ = ln(2)/k).[3]
-
Visualizing the Process
To better understand the chemical transformations and experimental design, the following diagrams are provided.
Conclusion
The stability of the hydrazone bond is a finely tunable parameter that is critical for the successful design of pH-sensitive drug delivery systems. While specific stability data for hydrazone bonds derived from this compound requires experimental determination, a comprehensive understanding of the factors influencing hydrazone stability allows for a reasoned prediction of its behavior. As an acylhydrazone, it is expected to offer a favorable balance of stability at physiological pH and lability in acidic environments, making it a promising linker for targeted drug delivery applications. The provided experimental protocols offer a clear roadmap for researchers to quantitatively assess its stability and compare it with other linkers to select the optimal candidate for their therapeutic strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Antibody-Drug Conjugates Featuring Propargyl-PEG4-hydrazide Linkers
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the In-Vitro and In-Vivo Performance of Non-Cleavable Propargyl-PEG4-hydrazide ADCs and Their Alternatives.
Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The choice of linker technology is paramount to the success of an ADC, dictating its stability, pharmacokinetic profile, and mechanism of payload release. This guide provides a comprehensive comparison of the expected performance of ADCs constructed with the non-cleavable this compound linker against alternatives, supported by representative experimental data and detailed methodologies.
This compound is a non-cleavable linker that provides a stable connection between the antibody and the cytotoxic payload. The polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity, which can improve the ADC's solubility and pharmacokinetic properties. As a non-cleavable linker, payload release is primarily achieved through the degradation of the antibody backbone following internalization into the target cancer cell. This mechanism is expected to result in high plasma stability and a reduced "bystander effect" compared to cleavable linkers.
In-Vitro Performance Comparison
The in-vitro performance of an ADC is a critical indicator of its potential therapeutic efficacy. Key parameters include cytotoxicity against target cells, specificity, and the bystander killing effect. Due to the limited publicly available data specifically for this compound ADCs, we present representative data from studies on other non-cleavable and PEGylated ADCs to illustrate the expected performance characteristics.
Cytotoxicity
The primary measure of an ADC's potency is its ability to kill target cancer cells. This is typically quantified by the half-maximal inhibitory concentration (IC50). Non-cleavable linkers, such as this compound, are expected to exhibit potent cytotoxicity on antigen-positive cells.
| Linker Type | Payload | Target Cell Line | IC50 (ng/mL) | Reference |
| Non-Cleavable (Representative) | DM1 | HER2+ (SK-BR-3) | 50-150 | [1] |
| PEGylated (PEG4, Cleavable) | MMAE | HER2+ (NCI-N87) | 1.8 | [1] |
| Cleavable (Val-Cit) | MMAE | HER2+ (SK-BR-3) | 10-50 | [1] |
Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. The data above is a compilation from various sources to provide a comparative overview.[1]
Bystander Effect
The bystander effect, the ability of a released payload to kill neighboring antigen-negative cells, is a key feature of many ADCs with cleavable linkers. Non-cleavable linkers like this compound are generally associated with a significantly reduced or absent bystander effect. This is because the payload is released with the linker and a charged amino acid remnant after lysosomal degradation of the antibody, which limits its ability to diffuse across cell membranes.
In-Vivo Performance Comparison
In-vivo studies are essential to evaluate the overall therapeutic potential of an ADC, taking into account its pharmacokinetics, stability, and anti-tumor efficacy in a physiological context.
Plasma Stability
The stability of an ADC in circulation is a critical determinant of its safety and efficacy. Premature release of the payload can lead to off-target toxicity. Non-cleavable linkers, including this compound, are designed for high plasma stability.
| Linker Type | Payload | Species | % Intact ADC (after 7 days) | Reference |
| Non-Cleavable (Thioether) | DM1 | Human | High (Qualitative) | [2] |
| Cleavable (Val-Cit) | MMAE | Mouse | Variable (Lower than non-cleavable) |
Anti-Tumor Efficacy in Xenograft Models
The ultimate measure of an ADC's success is its ability to control or eradicate tumors in vivo. This is typically assessed in xenograft models where human cancer cells are implanted in immunocompromised mice.
| ADC (Linker-Payload) | Tumor Model | Dosing | Tumor Growth Inhibition | Reference |
| Non-Cleavable PEG6-MMAD | BxPC3 Xenograft | 10 mg/kg, single dose | Significant tumor growth inhibition | |
| Cleavable Val-Cit-MMAE | Various Xenografts | Variable | Potent tumor regression |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs.
In-Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC.
Methodology:
-
Cell Seeding: Seed target and non-target cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and add to the cells. Include an isotype control ADC and free payload as controls.
-
Incubation: Incubate the plates for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Plot the dose-response curves and determine the IC50 values.
In-Vitro Bystander Effect Co-Culture Assay
Objective: To assess the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
Methodology:
-
Cell Seeding: Co-culture antigen-positive and fluorescently-labeled antigen-negative cells in a 96-well plate.
-
ADC Treatment: Treat the co-culture with the ADC at a concentration cytotoxic to the antigen-positive cells.
-
Incubation: Incubate for 72-96 hours.
-
Imaging and Analysis: Use high-content imaging or flow cytometry to quantify the viable fluorescently-labeled antigen-negative cells.
In-Vivo Anti-Tumor Efficacy Study
Objective: To evaluate the anti-tumor activity of an ADC in a xenograft mouse model.
Methodology:
-
Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a predetermined size.
-
Treatment: Administer the ADC, vehicle control, and isotype control ADC to different groups of mice.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of action for ADCs and a typical experimental workflow for their evaluation.
Conclusion
ADCs utilizing the non-cleavable this compound linker are anticipated to exhibit high plasma stability and potent, target-specific cytotoxicity with a limited bystander effect. The PEG4 spacer is expected to confer favorable pharmacokinetic properties. While direct comparative data is scarce, the evidence from similar non-cleavable and PEGylated ADCs suggests that this linker technology holds promise for the development of effective and well-tolerated cancer therapeutics, particularly for tumors with homogeneous antigen expression. The choice of linker technology remains a critical decision in ADC design, and a thorough evaluation of both in-vitro and in-vivo performance is essential for the selection of a successful clinical candidate.
References
A Head-to-Head Comparison of PEG Linkers of Varying Lengths in Bioconjugate Applications
For researchers, scientists, and drug development professionals, the rational design of bioconjugates such as antibody-drug conjugates (ADCs), protein therapeutics, and nanoparticles is paramount. A critical component in the design of these complex molecules is the linker, which connects the targeting moiety to the payload. Polyethylene glycol (PEG) linkers are widely employed due to their ability to enhance solubility, stability, and pharmacokinetic profiles.[1][2][3][4] The length of the PEG chain is a crucial parameter that can significantly impact the overall performance of the bioconjugate.[1][5][6] This guide provides an objective, data-driven comparison of different length PEG linkers to inform their selection and optimization in various applications.
Quantitative Comparison of PEG Linker Performance
The selection of an optimal PEG linker length often involves a trade-off between various physicochemical and biological properties.[2] Shorter PEG linkers may be preferred where minimal steric hindrance is desired for optimal binding, while longer linkers can improve solubility and circulation time.[1][6] The following tables summarize key performance metrics for bioconjugates functionalized with PEG linkers of varying lengths, based on data synthesized from multiple studies.
Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties
| Parameter | PEG4 | PEG8 | PEG12 | PEG24 | Longer PEGs (e.g., 4-10 kDa) | Key Findings & References |
| Drug-to-Antibody Ratio (DAR) Efficiency | In some cases, lower drug loading has been observed (DAR ~2.5). | Intermediate PEG lengths have demonstrated higher drug loading efficiencies (DAR ~3.7-5.0). | Intermediate PEG lengths have shown higher drug loading efficiencies (DAR ~3.7-5.0). | Lower drug loading has been observed in some instances (DAR ~3.0). | Can lead to lower DAR. | Intermediate PEG lengths (PEG6, PEG8, PEG12) often result in higher drug loading.[1] |
| In Vitro Cytotoxicity (ADCs) | Generally maintains high potency. | Often represents a balance between improved pharmacokinetics and retained potency.[1] | May show a slight decrease in potency compared to shorter linkers.[1] | Can exhibit a more significant reduction in cytotoxicity. | A 4 kDa PEG linker led to a 4.5-fold reduction in cytotoxicity, while a 10 kDa linker caused a 22-fold reduction.[1] Longer PEG chains can sterically hinder the interaction of the ADC with its target.[1][7][8] | Shorter linkers tend to favor higher in vitro potency.[1] |
| Plasma Clearance | Higher clearance rates. | Clearance rates decrease with increasing PEG length. | Clearance rates decrease with increasing PEG length. | Lower clearance rates. | Significantly lower clearance rates. | Increasing PEG chain length leads to lower plasma clearances.[3] Conjugates with PEGs smaller than PEG8 show rapidly increased clearance.[9] |
| Tumor and Plasma Exposure | Lower plasma and tumor exposures compared to longer PEGs. | Increased plasma and tumor exposures. | Significantly higher tumor exposures. | Significantly higher tumor exposures. | Increasing PEG chain length leads to increased plasma and tumor exposures. ADCs with 8, 12, and 24 PEG units provided significantly higher tumor exposures than those with 2 and 4 PEG units.[3] | |
| Tumor to Plasma Exposure Ratio | Lower ratio. | Higher ratio compared to PEG2 and PEG4. | Significantly higher tumor to plasma exposure ratios. | Significantly higher tumor to plasma exposure ratios. | ADCs with 8, 12, and 24 PEG units had significantly higher tumor to plasma exposure ratios than those with 2 and 4 PEG units.[3] | |
| In Vivo Efficacy (Tumor Weight Reduction) | 35-45% decrease in tumor weights. | 75-85% reduction in tumor weights. | 75-85% reduction in tumor weights. | 75-85% reduction in tumor weights. | A binary effect was observed, with PEGs of 8 units or more showing significantly greater efficacy.[3] |
Table 2: Influence of PEG Linker Length on Nanoparticle and General Bioconjugate Properties
| Parameter | Shorter PEGs (e.g., PEG4) | Intermediate PEGs (e.g., PEG8, PEG12) | Longer PEGs (e.g., PEG24 and above) | Key Findings & References |
| Cellular Uptake (Nanoparticles) | Higher uptake by macrophage cells compared to longer PEGs. | Reduced uptake by macrophages compared to shorter PEGs. | Significant reduction in non-specific cellular uptake. | Increasing PEG length generally decreases non-specific cellular uptake, providing a "stealth" effect.[1] |
| Protein Stability (vs. Proteolysis) | Offers some protection against proteolytic degradation. | Provides increased protection compared to shorter linkers. | Offers significant protection. A 2-armed 40 kDa PEG provided the best resistance to proteolysis in one study. | Longer PEG chains create a steric shield that protects against proteolytic degradation.[1] |
| Drug Loading Capacity (General) | High (e.g., 15-20%). | Moderate (e.g., 10-15%). | Low (e.g., 5-10%). | Shorter linkers have a lower molecular weight, allowing for a higher drug-to-polymer ratio.[2] |
| In Vitro Antiviral Activity (Vidarabine Conjugate) | Lower (Potentially higher concentration needed). | Moderate. | Higher (Potentially lower concentration needed). | Longer linkers might sterically hinder the interaction of vidarabine (B1017) with viral polymerases. However, improved stability can lead to sustained intracellular concentrations.[2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are representative protocols for key experiments used to compare bioconjugates with different PEG linker lengths.
Protocol 1: ADC Synthesis and Characterization
Objective: To synthesize and characterize ADCs with varying PEG linker lengths.
Materials:
-
Monoclonal antibody (mAb)
-
Reducing agent (e.g., tris(2-carboxyethyl)phosphine, TCEP)
-
Drug-linker constructs with varying PEG lengths (e.g., Maleimide-PEGn-Payload, where n=4, 8, 12, 24)
-
Conjugation buffer (e.g., phosphate-buffered saline, PBS, with EDTA)
-
Quenching agent (e.g., N-acetylcysteine)
-
Size-exclusion chromatography (SEC) system
Procedure:
-
Antibody Reduction: Partially reduce the mAb with a controlled molar excess of TCEP to expose free sulfhydryl groups for conjugation.
-
Drug-Linker Conjugation: Add the maleimide-activated drug-linker with a defined PEG length to the reduced antibody solution and incubate to allow for covalent bond formation.
-
Quenching: Stop the reaction by adding a quenching agent to cap any unreacted maleimide (B117702) groups.
-
Purification: Remove unconjugated drug-linker and other impurities using SEC.
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and aggregation of the ADC using SEC.
-
Evaluate the stability of the ADC in plasma from different species.[10]
-
Protocol 2: In Vitro Cellular Uptake Assay
Objective: To compare the cellular uptake of bioconjugates with different PEG linker lengths.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
Fluorescently labeled bioconjugates with varying PEG linker lengths
-
Flow cytometer
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed the target cells in appropriate culture plates and allow them to adhere overnight.
-
Treatment: Incubate the cells with fluorescently labeled bioconjugates containing different PEG linker lengths at a defined concentration for a specific time period (e.g., 4 hours).
-
Washing: Wash the cells multiple times with cold PBS to remove unbound conjugates.
-
Analysis:
-
Qualitative: Visualize cellular uptake using a fluorescence microscope.
-
Quantitative: Detach the cells and analyze the fluorescence intensity per cell using a flow cytometer.
-
Protocol 3: In Vitro Drug Release Assay
Objective: To determine the rate of drug release from PEGylated nanoparticles under simulated physiological conditions.
Materials:
-
Drug-loaded PEGylated nanoparticles
-
Release medium (e.g., phosphate-buffered saline at pH 7.4 and an acidic buffer at pH 5.5 to simulate endosomal conditions)
-
Dialysis membrane with an appropriate molecular weight cut-off or a centrifugal ultrafiltration device.[2][11][12]
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Place a known amount of the drug-loaded nanoparticles into the dialysis membrane or ultrafiltration device.
-
Immerse the device in the release medium at 37°C with gentle agitation.
-
At predetermined time points, collect samples from the release medium.
-
Quantify the amount of released drug in the samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released over time.
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated.
Conclusion
The length of the PEG linker is a critical design parameter in the development of bioconjugates, with a profound impact on their physicochemical and biological properties. While shorter PEG linkers may enhance in vitro potency, particularly for ADCs, longer linkers generally improve pharmacokinetic profiles by increasing circulation time and stability, and can provide a "stealth" effect for nanoparticles, reducing non-specific uptake.[1][3] An optimal PEG linker length represents a balance between these factors, tailored to the specific application and desired therapeutic outcome.[13] The experimental data and protocols provided in this guide serve as a foundation for the rational selection and optimization of PEG linkers in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. creativepegworks.com [creativepegworks.com]
- 5. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 6. precisepeg.com [precisepeg.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. In Vitro Release Study of the Polymeric Drug Nanoparticles: Development and Validation of a Novel Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How To Choose The Best ADC Linker? | Biopharma PEG [biochempeg.com]
Review of literature comparing various bioconjugation techniques to Propargyl-PEG4-hydrazide
In the intricate world of drug development and molecular biology, the precise and stable linkage of molecules is paramount. Bioconjugation, the chemical art of covalently connecting biomolecules to other molecules, is a cornerstone of this field. Among the vast arsenal (B13267) of tools available, Propargyl-PEG4-hydrazide stands out as a versatile heterobifunctional linker, offering two distinct chemical handles for conjugation. This guide provides an objective, data-driven comparison of the techniques enabled by this compound—hydrazone ligation and copper-catalyzed azide-alkyne cycloaddition (CuAAC)—against other prominent bioconjugation methods.
This compound possesses a dual-reactivity profile. Its hydrazide moiety readily reacts with aldehydes and ketones to form a hydrazone bond, a reaction often employed for targeting carbonyl groups that can be introduced into biomolecules, for instance, through the oxidation of glycoproteins. Simultaneously, its terminal alkyne (propargyl group) is primed for the highly efficient and specific "click chemistry" reaction with azide-functionalized molecules, creating a stable triazole linkage. This comparison will delve into the quantitative performance, stability, and reaction conditions of these methods alongside common alternatives such as N-hydroxysuccinimide (NHS) ester chemistry, maleimide (B117702) chemistry, and advanced click chemistry variants.
Quantitative Performance Metrics: A Comparative Analysis
The efficacy of a bioconjugation technique is not merely anecdotal; it is defined by quantitative measures of reaction speed, efficiency, and the stability of the resulting bond. The following table summarizes key performance indicators for various bioconjugation chemistries, providing a framework for selecting the optimal strategy for a given application.
| Bioconjugation Technique | Target Functional Group | Resulting Linkage | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Bond Stability | Key Reaction Conditions |
| Hydrazone Ligation | Aldehyde / Ketone | Hydrazone | ~10⁻² - 1 | pH-sensitive; reversible in acidic conditions | Aqueous buffer, pH 5.0 - 7.0. Aniline can be used as a catalyst to increase reaction rate. |
| CuAAC (Click Chemistry) | Azide | 1,4-disubstituted 1,2,3-Triazole | 10 - 10,000 | Highly stable, resistant to hydrolysis and enzymatic cleavage[1] | Aqueous buffer, room temperature. Requires a Copper(I) catalyst. |
| NHS Ester Amination | Primary Amine (e.g., Lysine) | Amide | ~10 - 100 | Highly stable | Aqueous buffer, pH 7.0 - 9.0. |
| Maleimide-Thiol Addition | Thiol (e.g., Cysteine) | Thioether | ~1,000 | Stable, but potential for retro-Michael reaction leading to reversibility. | Aqueous buffer, pH 6.5 - 7.5. |
| SPAAC (Click Chemistry) | Azide | Triazole | ~0.1 - 1 | Highly stable | Aqueous buffer, physiological conditions. No catalyst required.[2] |
| Tetrazine Ligation | trans-cyclooctene (TCO) | Dihydropyridazine | up to ~10⁶ | Highly stable | Aqueous buffer, physiological conditions. Exceptionally fast.[3] |
Note: Reaction rates can vary significantly based on specific reactants, solvent conditions, and catalysts.
Diving Deeper: Stability and Reaction Mechanisms
The choice of bioconjugation chemistry is often dictated by the desired stability of the final conjugate. The hydrazone bond formed via the hydrazide moiety of this compound is uniquely tunable. While generally stable at physiological pH (7.4), it is susceptible to hydrolysis under acidic conditions (pH < 6).[4][5] This pH sensitivity can be exploited for controlled release applications within the acidic microenvironments of endosomes or lysosomes. However, for applications requiring long-term stability in vivo, this reversibility can be a significant drawback.[6]
In stark contrast, the 1,2,3-triazole ring formed by the propargyl group through CuAAC is exceptionally robust.[1] This linkage is considered a bioorthogonal amide bond isostere, resistant to cleavage by proteases and stable across a wide range of biological conditions.[1] This makes the "click" functionality of this compound ideal for creating highly stable bioconjugates for imaging or therapeutic applications where long circulation times are required.
Similarly, the amide bonds formed from NHS esters and the thioether bonds from maleimide chemistry are generally considered stable, although maleimide-thiol adducts can undergo a retro-Michael reaction, particularly in the presence of excess thiol, leading to potential reversibility.
Visualizing the Pathways
To better understand the chemical transformations involved, the following diagrams illustrate the core reaction mechanisms.
References
- 1. 1,4-Disubstituted 1,2,3-Triazoles as Amide Bond Surrogates for the Stabilisation of Linear Peptides with Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Propargyl-PEG4-hydrazide: A Guide for Laboratory Professionals
Disclaimer: This document provides essential safety and logistical guidance for the proper disposal of Propargyl-PEG4-hydrazide. It is intended to supplement, not replace, your institution's specific safety protocols and the chemical's Safety Data Sheet (SDS). If an SDS for this compound is unavailable, the compound should be handled and disposed of with the caution appropriate for a hazardous laboratory chemical, taking into account the potential hazards of its constituent functional groups.
The proper disposal of laboratory chemicals is a critical aspect of ensuring a safe working environment and minimizing environmental impact. This compound is a bifunctional linker molecule used in bioconjugation and drug development.[1][2][3] Due to the presence of a hydrazide moiety, which is characteristic of the hazardous hydrazine (B178648) family of compounds, specific precautions must be taken for its disposal.[4]
Hazard Profile and Safety Precautions
Given the potential hazards associated with the hydrazide group, this compound waste must be treated as hazardous. All handling and disposal procedures should be conducted while wearing appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, preferably within a chemical fume hood.[4][7]
Summary of Potential Hazards:
| Hazard Type | Description |
| Toxicity | Hydrazide compounds can be toxic if ingested, inhaled, or absorbed through the skin.[4] |
| Carcinogenicity | Many hydrazine compounds are considered potential carcinogens.[4][7] |
| Reactivity | Hydrazines can be reactive and should be stored separately from oxidizing agents, acids, and metals.[8] |
| Environmental Hazard | Improper disposal can lead to environmental contamination.[9] |
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe collection and disposal of this compound waste.
Experimental Protocol: Chemical Waste Segregation and Collection
-
Waste Segregation:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, paper towels).
-
Crucially, do not mix this compound waste with other chemical waste streams, especially those containing acids or oxidizing agents, to prevent hazardous reactions.[4][10]
-
-
Container Management:
-
Use a chemically compatible, leak-proof container for waste collection. The original product container is often a suitable choice.[9][11]
-
Ensure the container is tightly sealed to prevent the release of vapors.[9]
-
Fill containers to no more than 90% of their capacity to allow for vapor expansion and prevent spills.[12]
-
-
Labeling and Storage:
-
Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".[7][12][13] Do not use abbreviations.[13]
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste storage area.[7][12] This area should be under the direct supervision of laboratory personnel.[12]
-
Final Disposal Procedure
-
Consult with EHS:
-
Professional Disposal:
Disposal of Empty Containers:
-
Empty containers that held this compound should also be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, triple rinse the container with a suitable solvent (e.g., ethanol (B145695) or methanol).
-
The rinseate must be collected and disposed of as hazardous waste.[9][10]
-
After thorough rinsing and drying, deface or remove the original label before disposing of the container as regular solid waste.[9][10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Buy this compound [smolecule.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. propargyl peg4 hydrazide — TargetMol Chemicals [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Hydrazines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. arxada.com [arxada.com]
- 9. benchchem.com [benchchem.com]
- 10. vumc.org [vumc.org]
- 11. benchchem.com [benchchem.com]
- 12. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 13. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 14. benchchem.com [benchchem.com]
Personal protective equipment for handling Propargyl-PEG4-hydrazide
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Propargyl-PEG4-hydrazide. Given that this compound contains a hydrazide moiety, it should be handled with caution, assuming potential hazards similar to other hydrazine-containing substances, which can include toxicity and carcinogenicity.[1][2] The polyethylene (B3416737) glycol (PEG) portion of the molecule is generally considered to have a low toxicity profile.[3]
Hazard Assessment and Engineering Controls
All procedures involving this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[1][4] The workspace should be clearly designated for hazardous material use, and access should be limited to authorized personnel.[1] An emergency eyewash and safety shower must be readily accessible.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.[5][6]
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile or neoprene gloves (minimum 0.2 mm thickness).[2][4] Change gloves immediately if they become contaminated. | To prevent skin contact, which can lead to irritation or systemic toxicity. These materials provide good resistance to a range of chemicals.[4] |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield.[4][5] | To protect the eyes from splashes or aerosols that could cause severe irritation or damage.[4] |
| Skin & Body Protection | A chemical-resistant lab coat worn over full-length pants and closed-toe shoes.[2][4] For larger quantities, a chemical-resistant apron may be necessary. | To prevent accidental skin exposure. Natural fibers like cotton are recommended over synthetic ones that could melt in a fire.[4] |
| Respiratory Protection | Work should be performed in a chemical fume hood.[1] If a fume hood is not available or if there is a risk of aerosolization, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[4] | To prevent inhalation of potentially harmful vapors or aerosols. Respirator use should be a last resort after engineering controls have been implemented.[5] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation :
-
Before starting, review the Safety Data Sheet (SDS) for any new information.[7]
-
Ensure all necessary PPE is available and in good condition.[6]
-
Prepare your workspace within the chemical fume hood by covering the surface with disposable absorbent bench paper.[1]
-
Assemble all required equipment, reagents, and labeled waste containers inside the fume hood to reduce movement.[1]
-
-
Handling :
-
Post-Procedure Cleanup :
-
Decontaminate all equipment and surfaces after the procedure is complete.
-
Carefully remove and dispose of all contaminated disposable materials in the designated hazardous waste container.[1]
-
Remove PPE in the correct order to prevent cross-contamination and dispose of it as hazardous waste.[1]
-
Wash hands thoroughly after handling the compound.[6]
-
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.[8]
| Waste Stream | Disposal Container | Disposal Procedure |
| Contaminated Liquid Waste | A designated, sealed, and clearly labeled hazardous waste container compatible with the waste.[4] | Collect all liquid waste in the designated container and arrange for disposal through your institution's Environmental Health and Safety (EHS) office.[4] |
| Contaminated Solid Waste (e.g., gloves, paper towels, pipette tips) | A clearly labeled, sealed plastic bag or container for hazardous solid waste.[4] Double-bagging may be necessary. | Place all contaminated solid waste into the designated container. Arrange for disposal through your institution's EHS office.[4] |
Experimental Workflow
Caption: Workflow for safely handling this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 3. Safety of PEGylated recombinant human full‐length coagulation factor VIII (BAX 855) in the overall context of PEG and PEG conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Hydrazine - Wikipedia [en.wikipedia.org]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. maxedoutcompounds.com [maxedoutcompounds.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
